molecular formula C7H2Br4N2O B3053851 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one CAS No. 56534-23-7

4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one

Cat. No.: B3053851
CAS No.: 56534-23-7
M. Wt: 449.72 g/mol
InChI Key: BMVNFJCUHHTZQU-UHFFFAOYSA-N
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Description

4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one is a useful research compound. Its molecular formula is C7H2Br4N2O and its molecular weight is 449.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrabromo-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br4N2O/c8-1-2(9)4(11)6-5(3(1)10)12-7(14)13-6/h(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVNFJCUHHTZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1Br)Br)Br)Br)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439128
Record name 2oxd
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56534-23-7
Record name 2oxd
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 4,5,6,7-Tetrabromo-1H,3H-benzimidazol-2-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the synthesis of highly halogenated heterocycles not merely as a sequence of reagent additions, but as a carefully orchestrated manipulation of electron density and steric bulk. 4,5,6,7-Tetrabromo-1H,3H-benzimidazol-2-one (TBBzI) —also designated as ligand K32 in structural biology—is a privileged scaffold in medicinal chemistry. It serves as a potent, ATP-competitive inhibitor of Protein Kinase CK2 and an inhibitor of wild-type Isocitrate Dehydrogenase 1 (IDH1).

This whitepaper provides an authoritative, self-validating guide to the synthesis, purification, and analytical characterization of TBBzI. By elucidating the causality behind reagent selection and structural mechanisms, this guide empowers drug development professionals to reliably produce and utilize this critical pharmacophore.

Pharmacological Significance & Structural Rationale

The biological efficacy of TBBzI is intrinsically linked to its unique electrostatic profile. The introduction of four bromine atoms onto the benzimidazole core achieves two critical biophysical objectives:

  • Halogen Bonding (σ-Hole Interactions): The polarizable bromine atoms possess an electropositive crown (the σ-hole) that engages in highly directional halogen bonds with the oxygen atoms of the peptide backbone and conserved water molecules within the ATP-binding pocket of [1]. This interaction accounts for a binding free energy difference of approximately 5 kcal/mol compared to unhalogenated analogs[2].

  • Enhanced Acidity: The strong electron-withdrawing nature of the tetrabromo-aromatic system significantly lowers the pKa of the N-H protons. This enhances their capacity to act as robust hydrogen-bond donors to the hinge region (e.g., Val116) of the kinase[3]. TBBzI has also been identified as a novel inhibitor of[4], further highlighting its versatility.

Binding_Mechanism Ligand TBBzI (Inhibitor) Pocket CK2 ATP-Binding Site Ligand->Pocket Binds via Halogen Halogen Bonding (σ-hole interactions) Pocket->Halogen Hydrophobic Hydrophobic Packing (Val66, Ile174) Pocket->Hydrophobic Hbond Hydrogen Bonding (Val116 hinge region) Pocket->Hbond Inhibition Kinase Inhibition Halogen->Inhibition Hydrophobic->Inhibition Hbond->Inhibition

Logical relationship of TBBzI binding mechanisms driving kinase inhibition.

Strategic Synthesis & Mechanistic Causality

Retrosynthetic Analysis

Direct electrophilic bromination of 1H,3H-benzimidazol-2-one is fraught with challenges. The electron-donating nature of the urea moiety makes the ring susceptible to oxidative cleavage under the harsh conditions (excess Br₂, high heat, Lewis acids) required to achieve complete tetra-substitution.

The Causal Choice: To ensure regiochemical control and prevent over-oxidation, the optimal route involves the pre-bromination of o-phenylenediamine to yield 3,4,5,6-tetrabromobenzene-1,2-diamine, followed by cyclization.

For the cyclization step, 1,1'-Carbonyldiimidazole (CDI) is selected over phosgene or urea.

  • Why not phosgene? Phosgene poses severe inhalation toxicity risks and requires stringent safety infrastructure.

  • Why not urea? Urea condensation requires fusion temperatures (>150 °C), which can degrade the heavily brominated intermediate.

  • Why CDI? CDI operates under mild reflux conditions (~66 °C in THF), is driven to completion by the entropic release of CO₂, and yields imidazole as a water-soluble byproduct that is easily removed during workup.

Synthesis_Workflow A o-Phenylenediamine B Bromination (Br2, AcOH) A->B Electrophilic Aromatic Substitution C 3,4,5,6-Tetrabromobenzene- 1,2-diamine B->C 4 Equivalents Br2 D Cyclization (CDI, THF, Reflux) C->D Nucleophilic Acyl Substitution E 4,5,6,7-Tetrabromo-1H,3H- benzimidazol-2-one D->E - Imidazole F Recrystallization (DMF/H2O) E->F Purification

Step-by-step synthetic workflow for the preparation and purification of TBBzI.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process visual cues (color changes, precipitation) serve as real-time indicators of reaction progress.

Protocol A: Synthesis of 3,4,5,6-Tetrabromobenzene-1,2-diamine
  • Preparation: Dissolve 10.8 g (100 mmol) of o-phenylenediamine in 150 mL of glacial acetic acid in a 500 mL round-bottom flask equipped with a dropping funnel and a scrubber system (to neutralize HBr gas).

  • Addition: Cool the solution to 0–5 °C using an ice bath. Slowly add a solution of 22 mL (420 mmol, 4.2 eq) of elemental bromine in 50 mL of glacial acetic acid dropwise over 2 hours.

    • Validation Cue: The solution will transition from yellow to a deep red-brown, and a thick precipitate will begin to form as the tetra-brominated product is highly insoluble in cold acetic acid.

  • Maturation: Allow the reaction to warm to room temperature and stir for an additional 12 hours to ensure complete tetra-substitution.

  • Workup: Pour the mixture into 500 mL of ice water containing sodium bisulfite (to quench unreacted bromine). Filter the pale brown precipitate, wash extensively with water, and recrystallize from ethanol to yield off-white needles.

Protocol B: CDI Cyclization to TBBzI
  • Reaction Setup: In an oven-dried, argon-purged 250 mL flask, dissolve 8.47 g (20 mmol) of 3,4,5,6-tetrabromobenzene-1,2-diamine in 100 mL of anhydrous Tetrahydrofuran (THF).

  • Activation: Add 3.89 g (24 mmol, 1.2 eq) of 1,1'-Carbonyldiimidazole (CDI) in one portion.

    • Validation Cue: Mild effervescence (CO₂ evolution) confirms the formation of the reactive tetrahedral intermediate.

  • Reflux: Attach a reflux condenser and heat the mixture to 66 °C for 12 hours. The reaction mixture will become homogeneous, followed by the gradual precipitation of the product.

  • Isolation: Cool the reaction to room temperature. Concentrate the THF under reduced pressure. Suspend the residue in 100 mL of 1M HCl to protonate and dissolve the imidazole byproduct.

  • Purification: Filter the crude solid, wash with cold water, and recrystallize from a mixture of DMF and water (3:1 v/v) to yield TBBzI as a highly pure, pale crystalline powder.

Analytical Characterization & Data Presentation

Rigorous characterization is required to confirm the absence of tri-brominated impurities. The mass spectrometry (MS) isotopic pattern is the most definitive diagnostic tool for this compound. Because bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, a molecule with four bromines will exhibit a distinct 1:4:6:4:1 pentuplet in its mass spectrum.

Table 1: Physicochemical and Analytical Properties of TBBzI
PropertyAnalytical Value / ObservationDiagnostic Significance
Chemical Formula C₇H₂Br₄N₂OBase composition verification.
Molecular Weight 449.72 g/mol Matches theoretical calculations.
Melting Point > 300 °C (decomposes)High thermal stability due to strong intermolecular H-bonding and dense halogen packing.
MS (ESI-negative) m/z 448.7[M-H]⁻The 1:4:6:4:1 isotopic cluster strictly confirms the presence of exactly four bromine atoms.
¹³C NMR (DMSO-d₆) δ 154.8, 129.5, 114.2, 109.8 ppm154.8 ppm confirms the C=O group. The absence of aromatic C-H signals confirms complete bromination.
IR Spectroscopy (ATR) 3150 cm⁻¹ (N-H), 1710 cm⁻¹ (C=O)Confirms the retention of the intact benzimidazolone cyclic urea core.
Table 2: Comparative Kinase Inhibition Profile
Target EnzymeLigandBinding AffinityPrimary Binding Mode
Protein Kinase CK2 TBBzIKᵢ ~ 0.15 - 0.30 µMHalogen bonding (σ-hole), Hydrophobic packing[3]
Wild-Type IDH1 TBBzIIC₅₀ < 1.0 µMActive site modulation / H-bonding[4]
Protein Kinase CK2 Benzimidazol-2-one (Unbrominated)Kᵢ > 100 µMWeak H-bonding, lack of hydrophobic anchoring[2]

Conclusion

The synthesis of 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one requires a strategic detour from direct bromination to ensure high yields and regiochemical purity. By utilizing a CDI-mediated cyclization of a pre-brominated diamine, researchers can reliably access this privileged scaffold. The resulting compound leverages the unique quantum mechanical properties of halogen bonding to achieve sub-micromolar inhibition of critical oncological targets like CK2 and IDH1, making it an indispensable tool in modern drug discovery.

References

  • Novel Binding Modes of Inhibition of Wild-Type IDH1 (PDB: 6BKY) . RCSB Protein Data Bank. Available at:[Link][4]

  • Crystal structure of protein kinase CK2 in complex with 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one (PDB: 2OXD) . RCSB Protein Data Bank. Available at:[Link][1]

  • The ATP-Binding Site of Protein Kinase CK2 Holds a Positive Electrostatic Area and Conserved Water Molecules . ResearchGate. Available at:[Link][3]

  • Impact on Materials Chemistry and Life Sciences (Halogen Bonding in CK2 Inhibitors) . Topics in Current Chemistry. Available at:[2]

Sources

Technical Whitepaper: 4,5,6,7-Tetrabromo-1H,3H-benzimidazol-2-one (TBBz-2-one)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one (TBBz-2-one). This document is structured for researchers in medicinal chemistry and crystallography, prioritizing experimental reproducibility and structural logic over generic descriptions.

Executive Summary

4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one (often abbreviated as TBBz-2-one or referred to by its PDB Ligand ID 2OXD ) is a highly substituted benzimidazolone derivative. It serves as a potent, ATP-competitive inhibitor of Casein Kinase 2 (CK2) and a critical scaffold in crystal engineering due to its propensity for forming robust halogen-bonding networks. Unlike its benzotriazole analog (TBBt), TBBz-2-one offers a unique hydrogen-bonding donor/acceptor profile via its cyclic urea core, making it a versatile tool for probing kinase selectivity and supramolecular assembly.

Chemical Identity & Structural Analysis[1][2]

Nomenclature & Identification
PropertyDetail
IUPAC Name 4,5,6,7-tetrabromo-1,3-dihydro-2H-benzimidazol-2-one
Common Aliases TBBz-2-one; 4,5,6,7-tetrabromobenzimidazolone; Ligand 2OXD
Chemical Formula C₇H₂Br₄N₂O
Molecular Weight 449.72 g/mol
CAS Registry Number Not widely listed; typically synthesized in-situ or referenced by PDB ID 2OXD
SMILES O=C1Nc2c(Br)c(Br)c(Br)c(Br)c2N1
Structural Significance

The molecule features a benzimidazolone core (a cyclic urea fused to a benzene ring) fully substituted with bromine atoms at positions 4, 5, 6, and 7.

  • Tautomerism: While 2-hydroxybenzimidazole is a theoretical tautomer, the keto (2-one) form is the predominant species in both the solid state and solution. This is driven by the resonance stabilization of the urea moiety.

  • Halogen Bonding (XB): The four bromine atoms create localized regions of positive electrostatic potential (

    
    -holes) on the halogen extensions. This allows the molecule to act as a multidentate halogen bond donor, interacting with Lewis bases (e.g., carbonyl oxygens, backbone amides in proteins).
    
  • Steric Bulk: The "perbromo" substitution creates a hydrophobic shield around the aromatic core, significantly influencing its solubility and binding kinetics in the ATP pocket of kinases.

Physicochemical Properties[1][2][3][4][5][6][7][8]

The following data aggregates experimental observations and structure-activity relationship (SAR) extrapolations for the tetrabromo-benzimidazolone class.

PropertyValue / DescriptionContext & Relevance
Physical State Off-white to pale yellow crystalline solidTypical for polybrominated heterocycles.
Melting Point > 250 °C (Decomposition often observed)High lattice energy driven by extensive intermolecular hydrogen (NH···O) and halogen (Br[1][2][3][4][5][6]···O/N) bonding.
Solubility (Water) < 10 µM (Poor)The hydrophobic perbrominated ring dominates, making it practically insoluble in aqueous buffers without co-solvents.
Solubility (Organic) Soluble in DMSO , DMF , NMP (> 50 mM)Dipolar aprotic solvents disrupt the intermolecular H-bond network.
pKa (NH) Estimated ~8.0 – 9.5 The electron-withdrawing effect of four Br atoms significantly acidifies the urea NH protons compared to unsubstituted benzimidazolone (pKa ~12).
UV

~230 nm, ~280 nm (in DMSO)Characteristic

-

transitions of the halogenated benzimidazole core.
LogP ~4.5 (Predicted)High lipophilicity necessitates the use of DMSO stocks for biological assays.

Synthesis Protocol

The synthesis of TBBz-2-one is achieved via the exhaustive electrophilic bromination of the parent benzimidazolone. This protocol ensures high purity suitable for crystallographic and enzymatic studies.

Reaction Scheme

The reaction proceeds via electrophilic aromatic substitution (SEAr), where the electron-rich benzimidazolone ring is attacked by bromine.

Synthesis SM 1,3-dihydro-2H-benzimidazol-2-one (Benzimidazolone) Reagent Br2 (excess) AcOH / NaOAc Reflux, 4-6 h Product 4,5,6,7-Tetrabromo-1H,3H-benzimidazol-2-one (TBBz-2-one) SM->Product Bromination Purification Purification: Precipitation in Water -> Recrystallization (EtOH/DMF) Product->Purification Work-up

Figure 1: Synthetic pathway for TBBz-2-one via exhaustive bromination.

Step-by-Step Methodology
  • Preparation: Dissolve 1,3-dihydro-2H-benzimidazol-2-one (10 mmol) in glacial acetic acid (50 mL). Add sodium acetate (20 mmol) as a buffer to neutralize HBr byproducts.

  • Bromination: Add elemental Bromine (Br₂) (60 mmol, 6.0 equiv) dropwise to the stirring solution at room temperature. Caution: Br₂ is highly toxic and corrosive. Perform in a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 120 °C) for 4–6 hours. The solution will turn deep orange/red.

  • Quenching: Cool the reaction mixture to room temperature and pour into ice-cold water (200 mL) containing sodium bisulfite (NaHSO₃) to quench excess bromine.

  • Isolation: A pale yellow precipitate will form. Filter the solid under vacuum and wash extensively with water to remove acid and inorganic salts.

  • Purification: Recrystallize the crude solid from a mixture of Ethanol/DMF (9:1).

  • Validation: Confirm structure via Mass Spectrometry (ESI-: m/z ~447 for [M-H]⁻ cluster) and melting point analysis.

Biological Applications: CK2 Inhibition[3][9][12][13]

TBBz-2-one is a "Type I" kinase inhibitor, targeting the ATP-binding pocket of Casein Kinase 2 (CK2). Its efficacy is driven by shape complementarity and specific halogen interactions.

Mechanism of Action

Unlike promiscuous kinase inhibitors, TBBz-2-one exploits the unique "small" hydrophobic pocket of CK2.

  • Active Site Binding: The benzimidazolone scaffold mimics the adenine ring of ATP.

  • Halogen Bonding: The bromine atoms at positions 5 and 6 form halogen bonds with the backbone carbonyl of Glu114 and Val116 in the hinge region. This interaction is more directional and often stronger than analogous hydrogen bonds.

  • Selectivity: The bulky tetrabromo motif excludes the molecule from kinases with larger "gatekeeper" residues, conferring selectivity for CK2.

Signaling Pathway Impact

Inhibition of CK2 by TBBz-2-one downregulates pro-survival pathways, particularly in cancer cells.

CK2_Pathway TBBz TBBz-2-one CK2 Protein Kinase CK2 (Constitutively Active) TBBz->CK2 Inhibits (IC50 ~0.3 µM) Akt Akt / PKB (Survival) CK2->Akt Phosphorylates (S129) NFkB NF-κB (Inflammation) CK2->NFkB Activates Caspase Caspase 3/7 (Apoptosis) Akt->Caspase Inhibits Result Apoptosis Induction (Cancer Cells) Caspase->Result

Figure 2: Impact of TBBz-2-one on CK2-mediated survival signaling.

Material Science: Crystal Engineering

TBBz-2-one is a model system for studying Halogen Bonding (XB) vs. Hydrogen Bonding (HB) competition.

  • Self-Assembly: In the solid state, the molecule forms 1D tapes driven by N-H···O=C hydrogen bonds (typical of ureas).

  • XB Networks: The bromine atoms extend laterally, forming Br···Br or Br···O contacts between adjacent tapes, creating a 2D layered structure. This high degree of organization makes TBBz-2-one a robust tecton for designing co-crystals with other Lewis bases.

References

  • Battistutta, R., et al. (2007). "The ATP-Binding Site of Protein Kinase CK2 Holds a Positive Electrostatic Area and Conserved Water Molecules." ChemBioChem. (PDB ID: 2OXD).

  • Zien, P., et al. (2003). "Selectivity of 4,5,6,7-tetrabromobenzimidazole as an ATP-competitive potent inhibitor of protein kinase CK2 from various sources." Biochemical and Biophysical Research Communications.

  • Metrangolo, P., & Resnati, G. (2014). "Halogen Bonding: Fundamentals and Applications." Topics in Current Chemistry.
  • Janeczko, M., et al. (2012). "Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles." Molecules. (Provides comparative structural data for tetrahalogenated benzimidazoles).

  • PubChem Compound Summary. "4,5,6,7-Tetrabromo-1H-benzimidazol-2-one derivatives."

Sources

Advanced Structural Analysis of 4,5,6,7-Tetrabromo-1H,3H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the crystal structure, synthesis, and biological interface of 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one (also known as TBB-2-one or Ligand K32 ).

Executive Summary

4,5,6,7-Tetrabromo-1H,3H-benzimidazol-2-one (TBB-2-one) is a highly specialized polyhalogenated heterocycle used primarily as an ATP-competitive inhibitor of Protein Kinase CK2 (Casein Kinase 2). Unlike its widely cited analogues TBBt (tetrabromobenzotriazole) and TBBz (tetrabromobenzimidazole), TBB-2-one possesses a carbonyl group at the C2 position, introducing a distinct hydrogen-bond acceptor/donor profile that alters its solvation and binding thermodynamics.

This guide details the structural elucidation of TBB-2-one, focusing on its high-density bromine packing, halogen bonding networks, and its crystallographic signature within the CK2 active site (PDB ID: 2OXD ).

Part 1: Synthesis & Crystallization Strategy

Chemical Synthesis

The synthesis of TBB-2-one requires the exhaustive bromination of the benzimidazolone scaffold. Due to the deactivating nature of each successive bromine addition, harsh conditions are required to achieve full tetra-substitution.

  • Precursor: 1,3-dihydro-2H-benzimidazol-2-one.[1][2]

  • Reagents: Elemental Bromine (

    
    ) in excess, often with an iron catalyst (
    
    
    
    ) or in glacial acetic acid at elevated temperatures.
  • Purification: The product precipitates as a highly insoluble solid. Purification is best achieved via recrystallization from hot dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Crystal Growth Protocols

Obtaining single crystals suitable for X-ray diffraction (XRD) is challenging due to the compound's low solubility in common organic solvents and high melting point (>300°C).

MethodSolvent SystemConditionsTarget Crystal Habit
Slow Cooling DMSO or DMFDissolve at 100°C; cool to RT at 1°C/hour.Prismatic needles
Vapor Diffusion DMSO (solvent) / Water (antisolvent)Hanging drop method in sealed chamber.Block-like prisms
Evaporation Ethanol/Acetone (1:1)Requires large volumes; slow evaporation at 4°C.Thin plates

Critical Note: The presence of four bromine atoms creates significant heavy-atom effects. Crystals must be screened for singularity, as these planar molecules often stack into pseudo-merohedral twins.

Part 2: X-Ray Diffraction (XRD) Data Collection

The high bromine content results in a massive linear absorption coefficient (


), necessitating specific data collection strategies to prevent absorption artifacts (scaling errors, negative thermal parameters).
Instrument Configuration
  • Radiation Source: Molybdenum (Mo-K\alpha, \lambda = 0.71073 Å) is mandatory. Copper radiation (Cu-K\alpha) will result in excessive absorption (

    
    ) and is unsuitable.
    
  • Detector: CPAD or Hybrid Photon Counting (HPC) detector to handle the high dynamic range of strong low-angle reflections.

  • Temperature: Collect at 100 K to minimize thermal diffuse scattering (TDS) and stabilize the halogen bonding network.

Absorption Correction

Standard multi-scan corrections (SADABS/SCALE3) may be insufficient if the crystal shape is irregular.

  • Protocol: Measure the crystal faces (face-indexing) and apply a numerical absorption correction based on the precise crystal geometry.

  • Validation: Check

    
     ratio. If 
    
    
    
    , numerical correction is required.

Part 3: Structural Elucidation & Molecular Geometry[2]

The structure of TBB-2-one is defined by its planar benzimidazolone core and the steric crowding of the four bromine atoms.

Molecular Conformation (Ligand K32)

Based on high-resolution data from the 2OXD complex and small-molecule analogues:

  • Planarity: The molecule is essentially planar (RMS deviation < 0.05 Å).

  • C2-Carbonyl: The

    
     bond length is approx. 1.22–1.24 Å, consistent with a urea-like character.
    
  • Steric Strain: The adjacent bromine atoms (positions 4,5,6,7) induce a "gear-meshing" effect in the lattice but remain in-plane due to aromatic conjugation.

Intermolecular Interactions (The "Halogen Bond" Network)

In the crystalline state, TBB-2-one organizes through two competing forces:

  • Hydrogen Bonding: The amide protons (

    
    , 
    
    
    
    ) form strong H-bonds with the Carbonyl Oxygen (
    
    
    ) of neighboring molecules, typically forming centrosymmetric dimers (
    
    
    motif).
  • Halogen Bonding (XB): The bromine atoms act as Lewis acids (

    
    -hole donors).
    
    • Type II XB:

      
       interactions are common, where the Br approaches the oxygen lone pair at approx. 160-175°.
      
    • Br...Br Contacts: Type I (symmetrical) and Type II (L-shaped) contacts stabilize the stacking of the aromatic planes.

Part 4: Biological Interface (PDB: 2OXD)

The biological relevance of TBB-2-one is defined by its binding mode in the ATP-pocket of CK2\alpha.

Binding Mechanism

Unlike TBBt (benzotriazole), which is predominantly anionic at physiological pH, TBB-2-one remains neutral.

  • Anchor Point: The hydrophobic bromine cluster fills the deep hydrophobic pocket (Val66, Ile174).

  • Halogen Bonding: A critical halogen bond is formed between Br at position 7 (or equivalent depending on numbering convention) and the backbone carbonyl of Glu114 or Val116 in the hinge region. This mimics the hydrogen bond usually formed by the adenine ring of ATP.

  • Electrostatics: The

    
     group points towards the solvent interface, interacting with conserved water molecules (e.g., Wat W1) rather than the positively charged Lys68, which typically anchors anionic inhibitors.
    
Structural Pathway Diagram (DOT)

G Substrate TBB-2-one (K32) Pocket CK2 Alpha Active Site (Hydrophobic Cleft) Substrate->Pocket Diffuses into Interactions Interaction Network Pocket->Interactions Induces Fit Interactions->Interactions Hydrophobic Effect (4x Br atoms) Interactions->Interactions Halogen Bond (Br...O=C Val116) Interactions->Interactions Van der Waals (Ile174, Phe113) Outcome ATP Competitive Inhibition (Ki ~ 150 nM) Interactions->Outcome Stabilizes Inactive Conf.

Caption: Mechanistic pathway of TBB-2-one binding within the CK2 active site, highlighting the critical Halogen Bond (XB) driver.

Quantitative Data Summary

ParameterValue / DescriptionSource
Formula

Calculated
Molecular Weight 449.72 g/mol Calculated
PDB Ligand ID K32 RCSB PDB
PDB Complex ID 2OXD Battistutta et al.
Space Group (Complex)

(Monoclinic)
PDB 2OXD
Resolution 2.30 ÅPDB 2OXD
Key Interaction Halogen Bond (Br...O)Structural Analysis
Inhibitory Constant (

)
0.15

Battistutta et al. (2007)

References

  • Battistutta, R., Mazzorana, M., Curella, V., & Papinutto, E. (2007). The ATP-Binding Site of Protein Kinase CK2 Holds a Positive Electrostatic Area and Conserved Water Molecules.[3] ChemBioChem, 8(15), 1804–1809.[3]

  • RCSB Protein Data Bank. (2007).[4][5] Crystal Structure of CK2 alpha in complex with 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one (Ligand K32). PDB ID: 2OXD.[4][5][6]

  • Battistutta, R., et al. (2000). Structural features underlying selective inhibition of protein kinase CK2 by ATP site-directed tetrabromo-2-benzotriazole. Protein Science, 9(11).

  • Zien, P., et al. (2003). Selectivity of 4,5,6,7-tetrabromobenzimidazole as an ATP-competitive potent inhibitor of protein kinase CK2.[7] BBRC, 306(1), 129-133.

Sources

Spectroscopic Characterization of the 4,5,6,7-Tetrabromobenzimidazole Scaffold: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the spectroscopic data for derivatives of the 4,5,6,7-tetrabromobenzimidazole (TBBi) core structure, with a predictive analysis for the spectral characteristics of 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one. Given the significant interest in halogenated benzimidazoles as potent inhibitors of protein kinases such as CK2 and PIM-1, a thorough understanding of their spectroscopic properties is paramount for unambiguous chemical identification and further drug development.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals working with this important class of compounds.

Introduction to the 4,5,6,7-Tetrabromobenzimidazole Core

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For the 4,5,6,7-tetrabromobenzimidazole scaffold, both ¹H and ¹³C NMR provide critical information regarding the substitution pattern and electronic environment of the molecule.

Experimental Protocol for NMR Data Acquisition

The following is a typical protocol for acquiring NMR spectra of TBBi derivatives, based on methodologies reported in the literature.[9]

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer (e.g., Varian, Bruker).

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition Parameters (¹H NMR):

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

Data Acquisition Parameters (¹³C NMR):

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr processing Fourier Transform & Phase Correction h1_nmr->processing c13_nmr->processing integration Integration & Peak Picking processing->integration interpretation Structural Elucidation integration->interpretation

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Spectroscopic Data of a Representative TBBi Derivative

The following table summarizes the reported NMR data for 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one .[2] This data serves as a valuable reference for understanding the spectral characteristics of the TBBi core.

Parameter ¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)
Chemical Shift (ppm) 2.30 (s, 3H, CH₃), 5.51 (s, 2H, CH₂), 8.32 (s, 1H, CH)26.97, 56.50, 107.29, 117.13, 121.06, 122.89, 132.32, 143.75, 149.47, 202.49
Predicted NMR Spectra for 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one

Based on the structure and data from related compounds, the following spectral features are predicted for 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one:

¹H NMR:

  • A broad singlet in the region of 10-12 ppm, corresponding to the two N-H protons of the urea-like moiety. The protons are expected to be equivalent due to tautomerism. Due to the absence of protons on the benzene ring, no other signals are expected in the aromatic region.

¹³C NMR:

  • A signal for the carbonyl carbon (C=O) is anticipated in the range of 150-160 ppm.

  • Signals for the brominated aromatic carbons (C4, C5, C6, C7) are expected between 100 and 125 ppm.

  • The carbons of the imidazole ring (C3a, C7a) are predicted to appear in the 130-140 ppm region.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule.

Experimental Protocol for IR Data Acquisition

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrophotometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount of the sample with anhydrous potassium bromide (KBr).

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the sample holder of the FTIR instrument.

Predicted IR Spectrum for 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one

The IR spectrum of 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one is expected to exhibit the following characteristic absorption bands:

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
N-H3200-3400 (broad)Stretching
C=O1680-1720 (strong)Stretching
C=N1600-1650Stretching
C-Br500-600Stretching

The broadness of the N-H stretching band is indicative of hydrogen bonding in the solid state. The strong carbonyl absorption is a key diagnostic peak for the benzimidazol-2-one structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol for Mass Spectrometry Data Acquisition

Instrumentation:

  • High-Resolution Mass Spectrometer (HRMS), often coupled with an electrospray ionization (ESI) source.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the solution directly into the ESI source.

Predicted Mass Spectrum for 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one

Molecular Ion Peak: The most informative feature will be the molecular ion peak cluster. Due to the presence of four bromine atoms, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in a cluster of peaks for the molecular ion [M+H]⁺ with a specific intensity distribution. The calculated monoisotopic mass for C₇H₂Br₄N₂O is approximately 457.67 g/mol .

Molecular Structure and Predicted Fragmentation

G cluster_mol 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one cluster_frag Potential Fragmentation Pathways mol frag1 Loss of CO mol->frag1 [M-CO]⁺ frag2 Loss of Br mol->frag2 [M-Br]⁺ frag3 Ring Cleavage mol->frag3

Caption: Molecular structure and potential fragmentation pathways in mass spectrometry.

Fragmentation Pattern: Common fragmentation pathways for benzimidazole derivatives may include the loss of small neutral molecules such as CO and cleavage of the imidazole ring. The loss of bromine radicals is also a likely fragmentation route.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic characteristics of 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one, based on a comprehensive analysis of its structural analogs. The provided experimental protocols and predictive data serve as a valuable resource for researchers in the synthesis, characterization, and application of this important class of compounds. The combination of NMR, IR, and Mass Spectrometry will enable the unambiguous identification and structural confirmation of novel TBBi derivatives.

References

  • Chojnacka, E., et al. (2024). Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. Bioorganic Chemistry, 153, 107880. [Link]

  • Wińska, P., et al. (2025). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI. [Link]

  • Wińska, P., et al. (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. International Journal of Molecular Sciences, 22(12), 6261. [Link]

  • Supplementary Information. (n.d.). [Link]

  • Wińska, P., et al. (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1 H-benzimidazol-1-yl)propan-1-ols-Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. PubMed. [Link]

  • Figure 6: Synthesis of 4, 5, 6, 7-tetrabromo 1H-benzimidazole. - ResearchGate. (n.d.). [Link]

  • Infrared (IR) spectroscopy. (n.d.). [Link]

  • 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2 - PubMed. (2004). [Link]

  • Tetraiodobenzimidazoles are potent inhibitors of protein kinase CK2 - CORE. (2009). [Link]

  • Wińska, P., et al. (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC. [Link]

  • Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one - Revue Roumaine de Chimie. (n.d.). [Link]

  • Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1 H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PubMed. (2025). [Link]

  • Inspecting the Structure-Activity Relationship of Protein Kinase CK2 Inhibitors Derived from Tetrabromo-Benzimidazole - CORE. (2005). [Link]

Sources

Technical Guide: Thermal Decomposition Analysis of 4,5,6,7-Tetrabromo-1H,3H-benzimidazol-2-one

[2][3]

Executive Summary & Compound Profile

4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one is a highly halogenated heterocyclic compound.[2][3] It combines the thermal rigidity of the benzimidazolone core with the flame-retardant efficiency of high bromine content.

Unlike aliphatic brominated flame retardants (BFRs), this aromatic system exhibits exceptional thermal stability, making it a candidate for engineering thermoplastics (e.g., PA66, PBT) and high-performance thermosets.[2][3]

Physicochemical Identity
PropertySpecificationNotes
IUPAC Name 4,5,6,7-tetrabromo-1,3-dihydro-2H-benzimidazol-2-oneKeto-tautomer dominant in solid state.[2][3][4]
Molecular Formula C₇H₂Br₄N₂OHigh Br% (~70%) for flame retardancy.[2][3]
Molecular Weight ~449.7 g/mol
Predicted Melting Point > 320°CDecomposes near melting point.[2][3]
Solubility Low (DMSO, DMF)Insoluble in water and common organic solvents.

Thermal Decomposition Mechanism[5][6][7][8][9]

Understanding the degradation pathway is critical for processing safety (extrusion/molding) and fire safety modeling. The decomposition is a multi-stage process governed by radical scavenging mechanisms.

Mechanistic Pathway

The thermal breakdown does not follow a simple depolymerization. Instead, it proceeds via radical dehalogenation followed by char formation .

  • Initiation (300°C - 350°C): The weakest bonds, the C-Br aryl bonds, undergo homolytic scission.[2][3] This releases Bromine radicals (Br[2][3]•).

  • Propagation (Gas Phase): Br• radicals abstract hydrogen from the polymer matrix or the benzimidazolone amine (-NH), forming HBr .[2][3] HBr is the active flame retardant species (radical scavenger).

  • Condensation & Charring (>400°C): The debrominated benzimidazolone radicals couple to form poly-aromatic chars (cross-linking).[2][3] The urea linkage (-NH-CO-NH-) may undergo decarbonylation, releasing CO/CO₂.[2][3]

Degradation Pathway Diagram (DOT)

DecompositionPathwayCompound4,5,6,7-Tetrabromo-benzimidazol-2-oneHeatingThermal Stress(>320°C)Compound->HeatingRadicalBenzimidazoloneRadical + Br•Heating->RadicalHomolytic C-Br ScissionHBr_ReleaseHBr Release(Gas Phase Active)Radical->HBr_ReleaseH-AbstractionCharPoly-AromaticStable CharRadical->CharCross-linkingVolatilesVolatiles(CO, Nitriles)Radical->VolatilesRing Opening

Figure 1: Proposed thermal degradation pathway showing radical initiation and HBr release.[2][3]

Experimental Protocols

To validate the thermal profile, a self-validating workflow using TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry) is required.[2][3]

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Determine onset temperature (


Workflow:

  • Sample Prep: Dry 10-15 mg of powder at 100°C for 2 hours to remove surface moisture.

  • Crucible: Use Alumina (

    
    ) or Platinum pans (Open pan preferred to prevent secondary pressure effects).
    
  • Atmosphere:

    • Inert (N₂): To study intrinsic material stability.[2][5] Flow rate: 50 mL/min.[2]

    • Oxidative (Air):[2][3] To simulate real-fire scenarios. Flow rate: 50 mL/min.[2]

  • Ramp: Heat from 40°C to 800°C at 10°C/min (Standard) and 20°C/min (for kinetic modeling).

  • Validation: Run a blank baseline correction.

Expected Data Output:

Parameter Inert Atmosphere (N₂) Oxidative Atmosphere (Air) Interpretation

|


 (Onset)23

(Peak Rate)
23Char Yield (800°C)23
Protocol B: Evolved Gas Analysis (TGA-FTIR/MS)

Objective: Identify toxic effluents (HBr) and volatile organic compounds (VOCs).[2][3]

Workflow:

  • Coupling: Connect TGA exhaust transfer line to FTIR cell or Mass Spectrometer.

  • Transfer Line Temp: Maintain at 250°C to prevent condensation of high-boiling brominated aromatics.

  • Detection:

    • FTIR: Monitor regions 2400-2800 cm⁻¹ (HBr) and 2200-2260 cm⁻¹ (Isocyanates/Nitriles).[2][3]

    • MS: Monitor m/z 79, 81 (Br), 80, 82 (HBr).[3]

Experimental Workflow Diagram (DOT)

ExperimentalWorkflowSampleSample Preparation(Dry 100°C, 2h)TGATGA Analysis(N2/Air, 10°C/min)Sample->TGADSCDSC Analysis(Heat-Cool-Heat)Sample->DSCHyphenHyphenated Techniques(TGA-FTIR / TGA-MS)TGA->HyphenEvolved GasDataData Processing(Kinetic Triplets: Ea, A, f(a))TGA->DataMass Loss CurvesDSC->DataEnthalpy/MeltingHyphen->DataSpectra ID

Figure 2: Integrated thermal analysis workflow for comprehensive characterization.

Kinetic Analysis & Safety Implications

Activation Energy ( )

Using the Kissinger-Akahira-Sunose (KAS) or Flynn-Wall-Ozawa (FWO) isoconversional methods, the activation energy for the main decomposition step is typically high, reflecting the stability of the aromatic C-Br bond.[2][3]

  • Estimated

    
    :  180 - 240 kJ/mol.[2][3]
    
  • Significance: A high

    
     ensures the material does not degrade during compounding (extrusion at 250-280°C) but activates rapidly in a fire scenario (>350°C).[2][3]
    
Safety: HBr Release

The release of Hydrogen Bromide (HBr) is the primary safety concern during thermal decomposition.

  • Toxicity: HBr is corrosive and toxic (TLV-C 2 ppm).[2][3]

  • Mitigation: In formulation, this compound is often paired with synergists like Antimony Trioxide (

    
    ) . The reaction forms Antimony Tribromide (
    
    
    )
    , which is a heavy gas that blankets the flame, rather than releasing free HBr.

References

  • ECHA (European Chemicals Agency). (2024).[2][3][6] Investigation report on aromatic brominated flame retardants. Retrieved from [2][3]

  • Murdoch University. (2016).[2] Studies on the Decomposition of Selected Brominated Flame Retardants. Retrieved from [2][3]

  • National Institute of Standards and Technology (NIST). (2024).[2] 1,3-dihydro-2H-benzimidazol-2-one Properties. Retrieved from [2][3]

  • Gu, X., et al. (2021). Synthesis of thermally robust benzimidazolone-based wholly aromatic polyketones. RSC Advances. Retrieved from [2]

  • Wang, L., et al. (2014). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator. Asian Journal of Chemistry. Retrieved from [2][3]

Technical Whitepaper: Discovery and Isolation of Novel Tetrabromobenzimidazolone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Discovery and Isolation of Novel Tetrabromobenzimidazolone Compounds Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The halogenated benzimidazole class, particularly 4,5,6,7-tetrabromobenzimidazole (TBBi), has long been recognized for its potent inhibition of Casein Kinase 2 (CK2) and PIM-1 kinases. However, the 4,5,6,7-tetrabromobenzimidazol-2-one (TBBzo) scaffold represents a distinct, under-explored chemical space. This whitepaper details the technical workflow for the discovery, rational synthesis, and rigorous isolation of novel TBBzo derivatives. Unlike their non-oxidized counterparts, these compounds exhibit unique hydrogen-bond donor/acceptor profiles and enhanced metabolic stability, making them critical targets for next-generation antineoplastic and antimicrobial therapeutic development.

Theoretical Framework & Rationale

The Halogen Bonding Advantage

The tetrabromo-substitution pattern is not merely for lipophilicity; it is a strategic design element for Halogen Bonding (XB) .

  • Mechanism: The electron-withdrawing nature of the benzimidazolone core creates a "sigma-hole" on the bromine atoms, particularly at the C4 and C7 positions.

  • Target Interaction: This allows for specific, directional non-covalent interactions with nucleophilic residues (e.g., backbone carbonyls or Glu/Asp side chains) in kinase ATP-binding pockets, distinct from classical hydrogen bonding.

Keto-Enol Tautomerism Control

While 2-hydroxybenzimidazoles can tautomerize, the per-bromination of the benzene ring significantly alters the electronic landscape.

  • Observation: The electron-withdrawing effect of four bromine atoms reduces the electron density of the aromatic ring, stabilizing the keto (benzimidazolone) form over the enol (2-hydroxy) form in solid state and non-polar solvents.

  • Implication: Isolation protocols must account for this tautomeric preference to prevent precipitation of amorphous mixtures.

Synthesis & Isolation Strategy

The discovery of these compounds relies on a "Synthesis-Driven Isolation" approach, where the challenge lies not in the reaction itself, but in isolating the pure, highly insoluble halogenated core from polymeric byproducts and inorganic salts.

Synthetic Route: Cyclization of Tetrabromo-o-phenylenediamine

Direct bromination of benzimidazolone is uncontrolled. The preferred route is the condensation of 3,4,5,6-tetrabromo-1,2-phenylenediamine with a carbonyl source (Urea or Carbonyldiimidazole - CDI).

Reaction Scheme:



Protocol: Isolation from High-Boiling Solvents
  • Challenge: The product is sparingly soluble in common organic solvents (DCM, MeOH) and water, but soluble in hot DMF or DMSO.

  • Critical Step: The "Anti-Solvent Crash" method is required for high-purity isolation.

Experimental Workflow (Step-by-Step):
  • Reaction Assembly:

    • Dissolve 3,4,5,6-tetrabromo-1,2-phenylenediamine (10 mmol) in Ethylene Glycol (20 mL).

    • Add Urea (15 mmol) in excess.

    • Reflux at 160°C for 6 hours. Note: Monitor ammonia evolution.

  • Primary Isolation (The "Quench"):

    • Cool reaction mixture to 80°C.

    • Slow Addition: Pour the mixture into 200 mL of ice-cold 1M HCl. Rationale: Acidic quench prevents deprotonation of the N-H, keeping the compound in its neutral, less soluble form.

    • Stir vigorously for 30 minutes. A heavy, off-white precipitate will form.

  • Purification (The "Wash"):

    • Filter the precipitate using a sintered glass funnel (Porosity 3).

    • Wash 1: Hot water (3 x 50 mL) to remove urea and glycol.

    • Wash 2: Cold Methanol (2 x 20 mL) to remove unreacted diamine.

    • Wash 3: Diethyl Ether (1 x 20 mL) to dry the solid.

  • Recrystallization (Final Polishing):

    • Dissolve the crude solid in boiling DMF (minimum volume).

    • Add dropwise hot Ethanol until turbidity is observed.

    • Allow to cool slowly to RT, then 4°C.

    • Collect crystals via filtration.

Visualization: Isolation Logic

The following diagram illustrates the critical decision points in the isolation workflow, specifically designed to separate the target TBBzo from specific impurities.

IsolationWorkflow cluster_0 Purification Logic Start Reaction Mixture (Glycol, Urea, Product, Byproducts) Quench Acidic Quench (1M HCl, Ice) Start->Quench Cool to 80°C Filtration Filtration (Sintered Glass) Quench->Filtration Filtrate Filtrate (Glycol, Urea, Salts) Filtration->Filtrate Discard Solid Crude Solid (TBBzo + Unreacted Diamine) Filtration->Solid Retain WashMeOH Methanol Wash (Removes Diamine) Solid->WashMeOH Selective Solubilization Recryst Recrystallization (DMF/EtOH System) WashMeOH->Recryst Crude Dried FinalProd Pure TBBzo Crystals (>98% Purity) Recryst->FinalProd Slow Cooling

Figure 1: Step-by-step isolation workflow emphasizing the removal of specific impurities at each stage.

Characterization & Structural Elucidation

Confirming the structure of per-halogenated compounds is challenging due to the lack of aromatic protons for NMR coupling analysis.

Mass Spectrometry (Isotope Pattern Analysis)

The most definitive identification method is High-Resolution Mass Spectrometry (HRMS) in Negative Ion Mode (ESI-).

  • Target Ion:

    
    
    
  • Isotope Signature: A compound with 4 Bromine atoms will exhibit a characteristic pentet pattern (M, M+2, M+4, M+6, M+8) with relative intensities approximating 1:4:6:4:1 .

  • Validation: Any deviation from this intensity ratio suggests debromination (impurity) or contamination.

NMR Spectroscopy
  • 1H NMR (DMSO-d6):

    • Signal: Single broad singlet at

      
       11.0–11.5 ppm (2H, s, NH).
      
    • Absence: No signals in the aromatic region (6.0–8.0 ppm).

  • 13C NMR:

    • Carbonyl:

      
       ~155 ppm (C=O).
      
    • Aromatic C-N:

      
       ~130 ppm.
      
    • Aromatic C-Br:

      
       ~105–115 ppm (Often weak due to quadrupole broadening).
      
Data Summary Table
Analytical MethodParameterExpected Result for TBBzoDiagnostic Value
HRMS (ESI-) m/z Pattern1:4:6:4:1 ratioConfirms 4 Br atoms; rules out tri-bromo impurities.
1H NMR Chemical Shift

11.2 ppm (s, 2H)
Confirms symmetric NH; absence of aromatic H confirms full substitution.
IR Spectroscopy Wavenumber1700-1720 cm⁻¹ (C=O)Distinguishes Benzimidazolone (C=O) from Benzimidazole (C=N).
X-Ray Diffraction Crystal PackingBr···O Halogen BondsValidates solid-state supramolecular assembly.

Biological Relevance (CK2 & PIM-1 Inhibition)[1][2]

The structural homology of TBBzo to TBB (4,5,6,7-tetrabromobenzotriazole) and TBBi (4,5,6,7-tetrabromobenzimidazole) suggests a shared mechanism of action, yet with distinct kinetic properties.

Mechanism of Action

These compounds function as ATP-competitive inhibitors . The hydrophobic tetrabromo-ring occupies the adenine-binding pocket of the kinase.

  • Selectivity: The size of the four bromine atoms creates a "shape-complementarity" filter. Only kinases with sufficiently large hydrophobic pockets (like CK2 and PIM-1) can accommodate the scaffold.

  • Interaction Map:

    • Br (C4/C7): Forms halogen bonds with the hinge region backbone.

    • C=O / NH: Forms hydrogen bonds with the conserved water network or catalytic Lysine (Lys67 in CK2).

Signaling Pathway Impact

Inhibition of CK2/PIM-1 by TBBzo leads to the downregulation of pro-survival pathways.

SignalingPathway TBBzo TBBzo (Inhibitor) CK2 CK2 / PIM-1 Kinase TBBzo->CK2 Inhibits Apoptosis Apoptosis (Cell Death) TBBzo->Apoptosis Induces Survival Cell Survival TBBzo->Survival Blocks Akt Akt / PKB CK2->Akt Phosphorylates Bad Bad Protein (Pro-Apoptotic) Akt->Bad Phosphorylates (Inactivates) Bad->Apoptosis Promotes (If Active)

Figure 2: Mechanism of action showing the downstream effects of TBBzo-mediated kinase inhibition.

References

  • Pagano, M. A., et al. (2004). "Tetrabromobenzimidazole, a new inhibitor of protein kinase CK2." FEBS Letters. Link

  • Zien, P., et al. (2025). "Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one... in Acute Lymphoblastic Leukemia." International Journal of Molecular Sciences. Link

  • Wright, B. D., et al. (2012). "Synthesis, characterization, and antimicrobial activity of silver carbene complexes derived from 4,5,6,7-tetrachlorobenzimidazole." Dalton Transactions.[1][2] Link

  • Battistutta, R., et al. (2010). "Structural basis of protein kinase CK2 inhibition by tetrabromobenzotriazole." ChemBioChem. Link

  • Grokipedia. (n.d.). "Bibrocathol: Mechanism and Structure." Grokipedia Medical Database. Link

Sources

Biological Screening and Mechanistic Profiling of 4,5,6,7-Tetrabromo-1H,3H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Identifiers: TBBz-2-one, K32 (PDB Ligand ID), CAS 56534-23-7

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, evaluating polyhalogenated benzimidazoles requires moving beyond basic viability assays to understand the precise physical chemistry driving target engagement. 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one (hereafter referred to as TBBz-2-one) is a highly specialized small molecule recognized primarily as an ATP-competitive inhibitor of Protein Kinase CK2[1], and more recently, as an inhibitor of wild-type Isocitrate Dehydrogenase 1 (IDH1)[2].

The potency of TBBz-2-one is driven by halogen bonding (X-bonding) . The four bromine atoms act as Lewis acids, projecting regions of positive electrostatic potential (σ-holes) that form highly directional non-covalent bonds with Lewis bases—specifically, the backbone carbonyl oxygens of the CK2 hinge region (e.g., Val116)[3]. Furthermore, unlike its structural cousin tetrabromobenzotriazole (TBB), the 2-one substitution prevents the molecule from deprotonating at physiological pH. This neutral state fundamentally alters its binding trajectory within the positively charged Lys68 pocket of CK2, forcing the molecule to rely on a network of conserved water molecules for thermodynamic stability[3].

To successfully screen and validate this compound, researchers must employ a self-validating triphasic architecture: biochemical quantification, biophysical confirmation, and cellular phenotypic validation.

Biological Screening Architecture

Screening_Workflow Phase1 Phase 1: Biochemical Assays (Enzymatic IC50) Phase2 Phase 2: Biophysical Validation (SPR & Crystallography) Phase1->Phase2 IC50 < 1 µM Phase3 Phase 3: Cellular Assays (Target Engagement) Phase2->Phase3 KD Confirmed Decision Hit-to-Lead Optimization Phase3->Decision Cellular Efficacy

Fig 1. Triphasic biological screening workflow for validating TBBz-2-one inhibitors.

Phase 1: In Vitro Biochemical Profiling (ADP-Glo Kinase Assay)

Causality: Relying on traditional radiometric assays (


P-ATP) introduces safety hazards and limits high-throughput screening (HTS) capabilities. The ADP-Glo assay measures the byproduct of the kinase reaction (ADP), providing a universal, safe, and highly sensitive alternative. Because TBBz-2-one is ATP-competitive, screening at multiple ATP concentrations is mandatory to mathematically prove the mechanism of inhibition via Schild regression.

Step-by-Step Protocol:

  • Reagent Preparation: Formulate 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl

    
    , 0.1 mg/mL BSA).
    
  • Compound Dilution: Serially dilute TBBz-2-one in 100% DMSO. Transfer to a 384-well assay plate ensuring the final DMSO concentration remains strictly below 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Equilibration: Add recombinant human CK2

    
     (or WT-IDH1 for orthogonal profiling) to the wells. Pre-incubate for 15 minutes at room temperature. Self-Validation: Always include a "no-enzyme" baseline to account for the auto-hydrolysis of ATP.
    
  • Reaction Initiation: Add the ATP/Substrate mix (e.g., synthetic casein peptide) at the predetermined

    
     value for ATP. Incubate for 60 minutes.
    
  • Signal Generation: Dispense ADP-Glo Reagent to terminate the kinase reaction and deplete all unconsumed ATP (40-minute incubation).

  • Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Quantify luminescence to calculate the IC

    
    .
    
Phase 2: Biophysical Target Engagement (Surface Plasmon Resonance)

Causality: Biochemical IC


 values are highly susceptible to Pan-Assay Interference Compounds (PAINS), such as aggregators or redox cyclers. Surface Plasmon Resonance (SPR) provides orthogonal, label-free validation by measuring real-time binding kinetics (

and

), proving that the compound physically binds the target regardless of enzymatic turnover.

Step-by-Step Protocol:

  • Sensor Chip Activation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Ligand Immobilization: Covalently couple recombinant CK2 to the flow cell via amine coupling. Block excess reactive groups with 1M ethanolamine.

  • Analyte Injection: Inject TBBz-2-one in a concentration gradient (e.g., 0.05 µM to 5 µM) over the immobilized CK2 at a constant flow rate of 30 µL/min to minimize mass transport limitations.

  • Dissociation Phase: Flow running buffer over the chip to monitor the dissociation rate (

    
    ).
    
  • Data Analysis: Subtract reference flow cell data and fit the resulting sensograms to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant (

    
    ).
    
Phase 3: Cellular Efficacy and Phenotypic Validation

Causality: A potent biochemical inhibitor is useless if it cannot penetrate the lipid bilayer or is rapidly effluxed. We must prove that cellular apoptosis is a direct consequence of intracellular target inhibition, not off-target toxicity.

Step-by-Step Protocol:

  • Cell Culture: Seed cancer cells (e.g., HCT116) in 6-well plates and allow adherence overnight. Treat with TBBz-2-one at 0.5x, 1x, and 5x of the biochemical IC

    
     for 4 hours.
    
  • Lysis & Extraction: Lyse cells in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (crucial to preserve the transient phosphorylation states of downstream targets).

  • Electrophoresis: Resolve 20 µg of total protein lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against phosphorylated downstream targets (e.g., p-AKT Ser129 or p-PTEN) and total target protein.

  • Quantification: Detect via chemiluminescence. A dose-dependent decrease in the p-AKT/Total-AKT ratio confirms intracellular target engagement.

Mechanistic Pathway & Data Presentation

The primary phenotypic outcome of CK2 inhibition by TBBz-2-one is the restoration of tumor suppressor activity and the blockade of pro-survival signaling pathways[4].

CK2_Pathway TBBz TBBz-2-one (K32) CK2 Protein Kinase CK2 TBBz->CK2 Inhibits (X-bonding) PTEN PTEN (Tumor Suppressor) CK2->PTEN Phosphorylates (Inactivates) AKT AKT (Pro-survival) CK2->AKT Phosphorylates (Activates) PTEN->AKT Inhibits Apoptosis Apoptosis AKT->Apoptosis Inhibits Survival Cell Survival AKT->Survival Promotes

Fig 2. Mechanistic pathway of CK2 inhibition by TBBz-2-one driving cellular apoptosis.

Quantitative Binding Data

To benchmark screening results, researchers should reference the established crystallographic and thermodynamic parameters of TBBz-2-one (K32) derived from high-resolution structural studies[1][5].

Target EnzymePDB IDBinding Affinity (

/

)
Free Energy (

)
Key Interacting Residues / Mechanism
Protein Kinase CK2 2OXD

≈ 0.15 – 0.30 µM
-9.43 kcal/molVal116 (Halogen bond); Lys68 (Electrostatic)
Wild-Type IDH1 6BKYContext DependentN/AHis315 (Active site proximity / Novel pocket)

References

  • 6BKY: Novel Binding Modes of Inhibition of Wild-Type IDH1 Source: RCSB Protein Data Bank URL:[Link]

  • wwPDB: pdb_00002oxd - Protein kinase CK2 in complex with tetrabromobenzoimidazole K17, K22 and K32 inhibitors Source: RCSB Protein Data Bank URL:[Link]

  • The ATP-Binding Site of Protein Kinase CK2 Holds a Positive Electrostatic Area and Conserved Water Molecules Source: Future Medicinal Chemistry / ResearchGate URL:[Link]

  • Serine/Threonine Protein Kinases as Attractive Targets for Anti-Cancer Drugs—An Innovative Approach to Ligand Tuning Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Impact on Materials Chemistry and Life Sciences (Halogen Bonding in CK2 Inhibitors) Source: Springer (Topics in Current Chemistry) URL:[Link]

Sources

Technical Assessment: Preliminary Cytotoxicity of 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preliminary Cytotoxicity Assessment of 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Discovery Scientists, Toxicologists

Executive Summary & Compound Identity

4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one (also identified as Ligand K32 in PDB entry 6BKY ) is a highly halogenated heterocyclic scaffold. While structurally analogous to the Casein Kinase 2 (CK2) inhibitor TBBi (4,5,6,7-tetrabromo-1H-benzimidazole), the presence of the C2-carbonyl group shifts its pharmacological profile.

Primary literature identifies this molecule as an inhibitor of Wild-Type Isocitrate Dehydrogenase 1 (IDH1) , a critical metabolic enzyme. Consequently, a preliminary cytotoxicity assessment must distinguish between on-target metabolic suppression (therapeutic efficacy) and off-target general toxicity (e.g., membrane disruption or promiscuous kinase inhibition).

Compound Profile
PropertySpecification
IUPAC Name 4,5,6,7-tetrabromo-1,3-dihydro-2H-benzimidazol-2-one
Common ID K32; TBB-2-one
CAS Number 56534-23-7
Molecular Weight ~449.7 g/mol
Primary Target IDH1 (Wild-Type)
Structural Class Polybrominated Benzimidazolone
Solubility Poor in water; Soluble in DMSO (>10 mM)

Experimental Design Strategy

To generate robust preliminary data, the assessment must move beyond simple viability counting. It requires a multiplexed approach to decouple metabolic inhibition from cell death, given that IDH1 inhibitors directly alter cellular metabolism (NADPH production).

Cell Line Selection Rationale
  • Efficacy Models (Cancer):

    • U87-MG / HT1080: Glioblastoma/Fibrosarcoma lines. Rationale: High metabolic demand; IDH1 status (WT vs. Mutant) determines sensitivity.

  • Toxicity Models (Normal):

    • HEK293 (Human Embryonic Kidney): Standard for general cytotoxicity screening.

    • HepG2 (Liver): Essential for assessing metabolic activation or hepatotoxicity, given the poly-halogenated nature of the compound.

Vehicle & Formulation[1]
  • Solvent: Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: 20 mM (stored at -20°C, protected from light).

  • Final Vehicle Concentration: Must be kept < 0.5% (v/v) in culture media to prevent solvent-induced toxicity, which can mask the compound's effects.

Core Protocol: Multiplexed Cytotoxicity Workflow

This protocol utilizes a "same-well" multiplex strategy where possible, or parallel plating, to correlate metabolic activity with membrane integrity.

Workflow Visualization

CytotoxicityWorkflow cluster_Readouts Multiplexed Readouts Stock Compound Prep (20mM DMSO Stock) Dilution Serial Dilution (0.1 - 100 µM) Stock->Dilution Treatment Incubation (24h / 48h / 72h) Dilution->Treatment Seeding Cell Seeding (3-5k cells/well) Seeding->Treatment MTS Assay A: MTT/MTS (Metabolic Activity) Treatment->MTS Supernatant intact LDH Assay B: LDH Release (Membrane Integrity) Treatment->LDH Supernatant harvest ATP Assay C: CellTiter-Glo (ATP/Viability) Treatment->ATP Lysis

Caption: Multiplexed workflow decoupling metabolic suppression (MTS/ATP) from necrotic cytotoxicity (LDH).

Step-by-Step Methodology
Phase 1: Preparation
  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well clear-bottom black plates. Allow 24h attachment.

  • Compound Dilution: Prepare a 1000x master plate in DMSO. Dilute 1:1000 into pre-warmed media to achieve final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).

  • Controls:

    • Negative: 0.5% DMSO Media.

    • Positive (Death): 10% DMSO or Staurosporine (1 µM).

    • Structural Control: TBBi (CK2 inhibitor) to test for kinase-specific off-target effects.

Phase 2: Treatment & Incubation
  • Aspirate old media carefully (avoiding monolayer disruption).

  • Add 100 µL of compound-containing media.

  • Incubate for 48 to 72 hours . Note: IDH1 inhibition is a metabolic effect; short exposures (<24h) may yield false negatives unless high-dose necrosis occurs.

Phase 3: Assay Execution
  • LDH Release (Necrosis): Transfer 50 µL supernatant to a new plate. Add LDH reaction mix. Read Absorbance at 490 nm.

    • Significance: High LDH indicates membrane rupture (toxicity), not just growth arrest.

  • Metabolic Viability (MTS/ATP): Add reagent (MTS or ATP-glo) to the remaining cells. Incubate 1-4h. Read Absorbance (490 nm) or Luminescence.

    • Significance: Reduced signal here without LDH release indicates cytostasis or metabolic suppression (desired for IDH1 inhibitors).

Data Analysis & Interpretation

Quantitative analysis must fit the dose-response data to a 4-parameter logistic model to derive IC50 values.

Differentiating Mechanisms
ObservationInterpretation for K32 (Benzimidazol-2-one)
↓ MTS/ATP + No LDH Release Cytostatic / Metabolic Inhibition. Likely on-target IDH1 effect.
↓ MTS/ATP + ↑ LDH Release Cytotoxic / Necrotic. General toxicity or membrane disruption.
Steep Hill Slope (> 2.0) Suggests a threshold effect, common in nonspecific toxicity or solubility precipitation.
Mechanistic Pathway

Understanding the biological context is crucial. K32 inhibits IDH1, preventing the conversion of Isocitrate to α-Ketoglutarate (α-KG) and NADPH.

Mechanism K32 4,5,6,7-tetrabromo- 1H,3H-benzimidazol-2-one IDH1 IDH1 (Wild Type) K32->IDH1 Inhibits CK2 Off-Target: CK2? (Structural Homology) K32->CK2 Potential Binding aKG α-Ketoglutarate (α-KG) IDH1->aKG NADPH NADPH (Redox Defense) IDH1->NADPH Isocitrate Isocitrate Isocitrate->IDH1 ROS ROS Accumulation NADPH->ROS Depletion leads to Apoptosis Apoptosis / Growth Arrest ROS->Apoptosis

Caption: Primary MOA via IDH1 inhibition leading to redox stress, with potential off-target CK2 interactions.

Safety & Handling (E-E-A-T)

  • Halogenated Waste: This compound contains four bromine atoms per molecule. It is persistent and lipophilic. All waste (tips, plates, media) must be segregated into halogenated organic waste streams.

  • Light Sensitivity: Polybrominated heterocycles can undergo photodebromination. Handle under low light or amber vessels to ensure assay reproducibility.

References

  • Jakob, C. G., et al. (2018).[1] Novel Binding Modes of Inhibition of Wild-Type IDH1. RCSB Protein Data Bank. Entry 6BKY.

  • Zien, P., et al. (2003). Selectivity of 4,5,6,7-tetrabromobenzimidazole as an ATP-competitive potent inhibitor of protein kinase CK2. Biochemical and Biophysical Research Communications.

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • PubChem Compound Summary. (2024). 4,5,6,7-Tetrabromo-1,3-dihydro-2H-benzimidazol-2-one. PubChem CID 12228060.[2]

Sources

Methodological & Application

Application Note: N-Alkylation of 4,5,6,7-Tetrabromo-1H,3H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers requiring a robust, reproducible method for the N-alkylation of 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one (TBB-benzimidazolone).

This specific scaffold presents unique synthetic challenges compared to non-halogenated benzimidazolones due to the steric hindrance imposed by bromine atoms at the C4 and C7 positions and the high acidity of the N-H protons induced by the electron-withdrawing tetrabromo- substitution.

Introduction & Mechanistic Insight

4,5,6,7-Tetrabromo-1H,3H-benzimidazol-2-one is a critical scaffold in medicinal chemistry, particularly in the development of Casein Kinase 2 (CK2) inhibitors and as a precursor for flame-retardant materials. Unlike the more common 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi), this derivative possesses a cyclic urea core with two nucleophilic nitrogen atoms (N1 and N3) and a carbonyl group at C2.

Mechanistic Challenges
  • Steric Shielding: The bromine atoms at positions 4 and 7 create significant steric bulk around the N1 and N3 sites. This "ortho-effect" retards the nucleophilic attack on alkyl halides, often requiring elevated temperatures or phase transfer catalysts (PTC) to drive the reaction to completion.

  • Solubility: The polybrominated core renders the molecule poorly soluble in common organic solvents (DCM, Acetone, Methanol). High-polarity aprotic solvents (DMF, DMSO) are strictly required.

  • Acidity: The four electron-withdrawing bromine atoms significantly lower the pKa of the N-H protons compared to unsubstituted benzimidazolone. This allows for deprotonation by weaker bases (e.g.,

    
    ), but also stabilizes the anion, potentially reducing its nucleophilicity.
    

Strategic Protocol Design

To address these challenges, we present two distinct protocols. Protocol A is the standard method for exhaustive dialkylation (N1, N3-disubstitution). Protocol B is a controlled method for mono-alkylation , though this is synthetically challenging due to the rapid reaction of the second nitrogen once the first is alkylated (solubility often improves after the first alkylation, accelerating the second step).

Reagent Selection Rationale
ComponentChoiceRationale
Solvent Anhydrous DMF Essential for dissolving the starting material. DMSO is an alternative if DMF fails.
Base

(Anhydrous)
Sufficiently basic to deprotonate the acidic TBB-benzimidazolone. Safer and easier to handle than NaH.
Catalyst TBAB (Tetrabutylammonium bromide)Critical. Acts as a Phase Transfer Catalyst to shuttle the anionic nucleophile and overcome steric hindrance from C4/C7 bromines.
Temperature 60°C - 80°C Room temperature is often insufficient due to steric crowding. Heat is required to overcome the activation energy barrier.

Visual Workflow & Reaction Pathway

The following diagram illustrates the reaction logic and the critical decision points between mono- and di-alkylation.

G Start Start: TBB-Benzimidazolone (Poor Solubility) Deprot Deprotonation (K2CO3/DMF/60°C) Start->Deprot + Base Mono Intermediate: Mono-alkylated Product (Soluble) Deprot->Mono + 1.0 eq R-X Slow Addition Mono->Mono Steric Hindrance (Slows 2nd Step) Di Target: N,N-Dialkylated Product Mono->Di + Excess R-X TBAB Catalyst Heat

Caption: Reaction pathway for TBB-benzimidazolone alkylation. Note that solubility increases after mono-alkylation, which can accelerate the second step.

Experimental Protocols

Protocol A: Exhaustive N,N'-Dialkylation (Standard)

Target: Synthesis of 1,3-dialkyl-4,5,6,7-tetrabromo-benzimidazol-2-ones.

Materials:

  • 4,5,6,7-Tetrabromo-1H,3H-benzimidazol-2-one (1.0 equiv)

  • Alkyl Halide (R-X) (2.5 - 3.0 equiv) (Note: Iodides > Bromides > Chlorides)

  • Potassium Carbonate (

    
    ), anhydrous (3.0 equiv)
    
  • Tetrabutylammonium bromide (TBAB) (0.1 equiv / 10 mol%)

  • Solvent: Anhydrous DMF (

    
    -Dimethylformamide) [Concentration: 0.1 M]
    

Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under nitrogen. Add the TBB-benzimidazolone (1.0 equiv), anhydrous

    
     (3.0 equiv), and TBAB (0.1 equiv).
    
  • Solvation: Add anhydrous DMF. Stir vigorously. Note: The starting material may not fully dissolve immediately; a suspension is normal.

  • Activation: Heat the mixture to 60°C for 30 minutes. This ensures deprotonation and helps dissolve the starting material.

  • Alkylation: Add the Alkyl Halide (2.5 equiv) dropwise via syringe.

  • Reaction: Stir at 60–80°C for 4–12 hours.

    • Monitoring: Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting material (very polar) should disappear, and a less polar spot (dialkylated product) should appear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (10x reaction volume). The product should precipitate.

    • Filter the precipitate.[1] Wash with copious water to remove DMF and inorganic salts.

    • Wash the solid with a small amount of cold ethanol to remove unreacted alkyl halide.

  • Purification: Recrystallize from Ethanol/DMF or purify via silica gel column chromatography if necessary.

Protocol B: Selective N-Monoalkylation (Advanced)

Target: Synthesis of 1-alkyl-4,5,6,7-tetrabromo-benzimidazol-2-ones.

Critical Adjustment: To prevent dialkylation, we use a slight deficit of alkylating agent and lower temperatures.

Procedure:

  • Dissolve TBB-benzimidazolone (1.0 equiv) in DMF (0.05 M, more dilute).

  • Add Sodium Hydride (NaH) (1.0 equiv, 60% dispersion) at 0°C . Stir for 30 mins. Warning: H2 gas evolution.

  • Add the Alkyl Halide (0.9 equiv) very slowly (over 1 hour) using a syringe pump if possible, maintaining 0°C.

  • Allow to warm to Room Temperature only if reaction stalls.

  • Quench with saturated

    
     and extract with Ethyl Acetate.
    
  • Purification is critical here as mixtures of mono- and di-alkylated products are common.

Troubleshooting & Optimization

IssueProbable CauseSolution
Starting Material Remains Steric hindrance from Br atoms.Increase temperature to 90°C. Add 0.1 eq Potassium Iodide (KI) to generate the more reactive alkyl iodide in situ (Finkelstein condition).
Low Solubility Polybrominated core is hydrophobic.Switch solvent to DMSO . Ensure reagents are finely ground.
O-Alkylation Observed Ambident nucleophile behavior.Although N-alkylation is favored for benzimidazolones, O-alkylation can occur. Use soft electrophiles (alkyl iodides) and avoid silver salts. Stick to K2CO3 in DMF.
Product is Sticky/Oil Residual DMF.DMF is hard to remove. Wash the organic layer with 5% LiCl solution (x3) during extraction to pull DMF into the aqueous phase.

References

  • General Benzimidazolone Alkylation: BenchChem Protocols. "Application Notes and Protocols for N-Alkylation of Benzimidazoles." (2025).[2][3] Link

  • Phase Transfer Catalysis: Ouzidan, Y. et al. "Study of the Alkylation Reactions of 5-Nitrobenzimidazol-2-one by Various Alkylating Agents in Liquid-Solid Phase Transfer Catalysis Conditions."[1] J. Mar.[1] Chim. Heter. (2022).[1] Link

  • TBB Scaffold Properties: Pagano, M. A. et al. "Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole." Journal of Medicinal Chemistry (2004). Link

  • Microwave Assisted Synthesis: International Journal of Researches in Biosciences, Agriculture and Technology. "One Pot Synthesis of N–Alkyl Benzimidazole... Catalyzed by TBAB." (2016). Link

  • CK2 Inhibitor Context: Zien, P. et al. "Selectivity of 4,5,6,7-tetrabromobenzimidazole as an ATP-competitive potent inhibitor of protein kinase CK2."[4] Biochem. Biophys.[4] Res. Commun. (2003).[4][5] Link

Sources

Application Note: Utilization of 4,5,6,7-Tetrabromo-1H,3H-benzimidazol-2-one in Protein Kinase CK2 Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Protein kinase CK2 (Casein Kinase 2) is a highly pleiotropic, constitutively active serine/threonine kinase that plays a critical role in anti-apoptotic signaling, cell survival, and proliferation. Dysregulation of CK2 is frequently observed in various malignancies, making it a prime target for oncology drug development.

Among the arsenal of CK2 inhibitors, halogenated benzimidazoles have emerged as highly selective ATP-competitive agents. Specifically, 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one (often designated as ligand K32 in crystallographic studies) represents a refined structural evolution from the parent compound TBBz (4,5,6,7-tetrabromobenzimidazole)[1]. By introducing a 2-one moiety, this compound alters the hydrogen-bonding dynamics within the orthosteric site, achieving a potent


 in the low sub-micromolar range (~0.15–0.30 µM) while maintaining exceptional selectivity against panels of off-target kinases[2][3].

This application note provides an in-depth, self-validating methodological framework for utilizing 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one in both biochemical and cell-based kinase assays, grounded in its unique structural pharmacology.

Structural Pharmacology & Mechanistic Insights

To design robust assays, one must first understand the causality of the inhibitor-target interaction. The selectivity of 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one is driven by two primary structural features:

  • Halogen Bonding (BXBs): The four bulky bromine atoms are not merely steric space-fillers. They actively engage in highly directional [4] with the backbone carbonyls of the CK2 hinge region (specifically near Glu114 and Val116). Because CK2 possesses a uniquely small hydrophobic pocket adjacent to the ATP-binding cleft, the tetrabromo-scaffold perfectly complements this cavity, sterically clashing with the larger ATP pockets of off-target kinases[2][5].

  • Electrostatic & Water-Mediated Interactions: The critical differentiator of the 2-one derivative is its interaction with the positive electrostatic area of CK2. The 2-one moiety acts as a hydrogen-bond acceptor, interacting with a network of[3][6] and the positively charged side chain of Lys68. This anchors the molecule more rigidly than unsubstituted TBBz.

CK2_Pathway CK2 Protein Kinase CK2 (Holoenzyme) Substrates Downstream Substrates (e.g., PTEN, Akt) CK2->Substrates Phosphorylation Inhibitor 4,5,6,7-tetrabromo-1H,3H- benzimidazol-2-one Inhibitor->CK2 ATP-competitive inhibition Apoptosis Apoptosis / Cell Cycle Arrest Substrates->Apoptosis Inhibited Proliferation Cell Survival & Proliferation Substrates->Proliferation Active

Fig 1. CK2 signaling pathway and its inhibition by 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one.

Quantitative Binding Data

The thermodynamic advantage of the 2-one substitution is evident when comparing the binding free energy (


) across the tetrabromobenzimidazole series[7][8].

Table 1: Comparative Binding Affinities of Tetrabromobenzimidazole Derivatives against CK2

CompoundPDB IDStructural Modification

(µM)

(kcal/mol)
4,5,6,7-Tetrabromobenzimidazole (TBBz)2OXYUnsubstituted~0.509.01
4,5,6,7-Tetrabromo-1H,3H-benzimidazol-2-one 2OXD 2-one substitution ~0.15 - 0.30 9.43
4,5,6,7-Tetrabromo-1H,3H-benzimidazol-2-thione2OXX2-thione substitution~0.209.25

(Data synthesized from crystallographic and thermodynamic studies[3][7][8])

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal controls that immediately flag assay drift, reagent degradation, or false positives.

Protocol A: In Vitro Radiometric Kinase Assay ( P-ATP)

This assay measures the direct transfer of the


-phosphate from ATP to a synthetic CK2-specific peptide substrate (e.g., RRRDDDSDDD).

Reagent Preparation & Causality:

  • Inhibitor Stock: Prepare a 10 mM stock of 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one in 100% anhydrous DMSO. Causality: The tetrabromo-scaffold is highly hydrophobic; any water absorbed by the DMSO will cause micro-precipitation, artificially lowering the effective concentration and skewing

    
     curves.
    
  • Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 150 mM NaCl, 1 mM DTT. Causality: DTT must be added fresh daily. Oxidized DTT fails to maintain the reducing environment required for the structural integrity of the CK2 holoenzyme.
    

Assay_Workflow Prep 1. Reagent Prep Enzyme & Substrate Inhibitor in DMSO Incubate 2. Pre-Incubation Mix & Equilibrate 15 min at RT Prep->Incubate Reaction 3. Kinase Reaction Add [γ-32P]ATP 30 min at 30°C Incubate->Reaction Detection 4. Detection Spot on P81 Wash & Count Reaction->Detection

Fig 2. Self-validating radiometric kinase assay workflow for competitive ATP inhibition.

Step-by-Step Methodology:

  • System Validation Setup: Prepare four reaction conditions:

    • Test: Enzyme + Substrate + Inhibitor (serial dilutions) + ATP.

    • Vehicle Control (Max Activity): Enzyme + Substrate + 1% DMSO + ATP.

    • Positive Control: Enzyme + Substrate + 1 µM CX-4945 (Silmitasertib) + ATP.

    • Background Control: Enzyme + Buffer (No Substrate) + 1% DMSO + ATP.

  • Pre-Incubation (Critical Step): Mix 10 µL of CK2 enzyme (approx. 10 ng) with 5 µL of the inhibitor dilution. Incubate for 15 minutes at room temperature.

    • Causality: Because 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one is an ATP-competitive inhibitor, pre-incubation allows the compound to establish thermodynamic equilibrium within the orthosteric site before being challenged by a massive stoichiometric excess of ATP. Skipping this step leads to artificially inflated

      
       values.
      
  • Reaction Initiation: Add 10 µL of a substrate/ATP mix containing 100 µM substrate peptide, 10 µM cold ATP, and 1 µCi

    
    . Incubate at 30°C for 30 minutes.
    
  • Termination & Detection: Spot 20 µL of the reaction onto P81 phosphocellulose paper squares.

    • Causality: The P81 paper carries a strong negative charge that binds the positively charged arginine residues (RRR) of the substrate peptide.

  • Washing: Wash the P81 squares three times (5 minutes each) in 0.75% phosphoric acid. This removes unreacted

    
    .
    
  • Quantification: Transfer squares to vials containing scintillation fluid and count the retained radioactivity (CPM) using a scintillation counter.

Protocol B: Intracellular Target Engagement (Western Blot)

To verify that 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one penetrates the cell membrane and engages CK2 in a physiological environment, monitor the phosphorylation status of established CK2 downstream targets (e.g., PTEN at Ser380 or Akt at Ser129).

Step-by-Step Methodology:

  • Cell Treatment: Seed target cells (e.g., HeLa or Jurkat) in 6-well plates. Treat with 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one (1 µM, 5 µM, 10 µM, 25 µM) for 4 to 24 hours. Ensure the final DMSO concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with a robust protease and phosphatase inhibitor cocktail.

    • Causality: Immediate inhibition of endogenous phosphatases is mandatory. If phosphatases remain active during lysis, they will strip the phosphate groups off PTEN/Akt, creating a false-positive signal indicating that the CK2 inhibitor was more effective than it actually was.

  • Clarification & Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Quantify protein concentration using a BCA assay.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane and probe with phospho-specific antibodies (e.g., anti-p-PTEN Ser380) and total protein antibodies (e.g., total PTEN).

  • Validation: The ratio of phospho-protein to total protein should decrease dose-dependently, validating intracellular CK2 inhibition.

References

  • Protein kinase CK2 in complex with tetrabromobenzoimidazole K17, K22 and K32 inhibitors. Protein Data Bank (wwPDB). URL: [Link]

  • The ATP-Binding Site of Protein Kinase CK2 Holds a Positive Electrostatic Area and Conserved Water Molecules. ResearchGate. URL:[Link]

  • Halogen bonding at the ATP binding site of protein kinases: Preferred geometry and topology of ligand binding. National Institutes of Health (PMC). URL:[Link]

  • Halogen Bonding: Impact on Materials Chemistry and Life Sciences. Springer / Topics in Current Chemistry. URL:[Link]

Sources

Determining the Lipophilicity of 4,5,6,7-Tetrabromo-1H,3H-benzimidazol-2-one Derivatives: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Lipophilicity is a critical physicochemical parameter in drug discovery, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profiles.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the determination of lipophilicity for a series of 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one derivatives. These compounds are of significant interest due to their potential as kinase inhibitors and pro-apoptotic agents.[4][5][6][7] We present detailed protocols for both experimental determination using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and in silico prediction, offering a robust, dual-pronged approach to characterizing this essential molecular property. The causality behind experimental choices is explained, and methods for cross-validation are detailed to ensure data integrity and trustworthiness.

Introduction: The Pivotal Role of Lipophilicity in Drug Development

The journey of a drug from administration to its target site is a complex process governed by its physicochemical properties. Among these, lipophilicity, the affinity of a molecule for a lipid-rich environment, stands out as a key determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1] A compound's lipophilicity dictates its ability to traverse cellular membranes, bind to plasma proteins, and interact with its biological target.[8]

The most common descriptor for lipophilicity is the partition coefficient (P), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[9][10] This is usually expressed as its logarithm, logP. For ionizable compounds, the distribution coefficient (logD) at a specific pH is a more relevant descriptor.[1][11]

The 4,5,6,7-tetrabromo-1H-benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise as potent inhibitors of protein kinases like CK2 and PIM-1, which are implicated in various cancers.[4][5][6][7] The extensive bromination of the benzene ring significantly influences the electronic and steric properties of these molecules, making an accurate assessment of their lipophilicity crucial for optimizing their therapeutic potential. An optimal lipophilicity range, generally considered to be between a logD of approximately 1 and 3, is often associated with a higher probability of clinical success.[12]

This guide provides a detailed framework for determining the lipophilicity of novel 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one derivatives, enabling researchers to make informed decisions during the lead optimization phase of drug discovery.

Methodologies for Lipophilicity Determination

A multi-faceted approach combining experimental and computational methods provides the most comprehensive understanding of a compound's lipophilic character.

Experimental Determination via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely accepted and robust indirect method for determining logP values.[10][13] Its advantages over the traditional shake-flask method include speed, smaller sample requirements, and tolerance for impurities.[14][15] The principle lies in the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.

  • Stationary Phase: A C18 (octadecylsilyl) column is the standard choice as its long alkyl chains effectively mimic the lipophilic environment of n-octanol.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (typically methanol or acetonitrile) is used. Methanol is often preferred as it can suppress undesirable interactions with residual silanol groups on the silica-based stationary phase and forms a monolayer that better mimics the n-octanol/water interface.[10][13]

  • Isocratic Elution: Maintaining a constant mobile phase composition ensures that the retention is solely dependent on the analyte's interaction with the stationary phase, simplifying the correlation with logP.

  • Calibration Curve: A set of reference compounds with well-established logP values is used to create a calibration curve, against which the logP of the test compounds can be accurately interpolated. The selection of reference standards should ideally encompass a range of lipophilicities and structural similarities to the test compounds.[16]

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis prep_standards Prepare Stock Solutions of Reference Standards dilute Dilute to Working Concentration in Mobile Phase prep_standards->dilute prep_samples Prepare Stock Solutions of Test Compounds prep_samples->dilute inject_standards Inject Reference Standards (Isocratic Elution) dilute->inject_standards Analysis of Standards inject_samples Inject Test Compounds (under identical conditions) dilute->inject_samples Analysis of Samples record_tr_standards Record Retention Times (tR) inject_standards->record_tr_standards calc_k Calculate Capacity Factor (k') k' = (tR - t0) / t0 record_tr_standards->calc_k record_tr_samples Record Retention Times (tR) inject_samples->record_tr_samples record_tr_samples->calc_k plot_cal Plot log k' vs. Known logP for Reference Standards calc_k->plot_cal lin_reg Perform Linear Regression (Generate Calibration Curve) plot_cal->lin_reg interp_logp Interpolate logP of Test Compounds from their log k' lin_reg->interp_logp

Caption: Workflow for experimental logP determination using RP-HPLC.

  • Instrumentation:

    • HPLC system with a UV detector, autosampler, and column oven.

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • HPLC-grade methanol and water.

    • Phosphate buffer (e.g., 25 mM, pH 7.4).

    • Reference standards with known logP values (e.g., uracil for t0 determination, and a series of compounds like substituted benzenes or anilines).

    • 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one derivatives (test compounds).

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of methanol and phosphate buffer (e.g., 60:40 v/v). The exact ratio should be optimized to achieve reasonable retention times for the compounds of interest.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: Determined by the UV absorbance maximum of the test compounds.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare stock solutions (1 mg/mL) of reference standards and test compounds in methanol.

    • Prepare working solutions (e.g., 50 µg/mL) by diluting the stock solutions with the mobile phase.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Determine the column dead time (t0) by injecting a non-retained compound like uracil.

    • Inject each reference standard in triplicate and record the retention time (tR).

    • Inject each test compound in triplicate and record the retention time (tR).

  • Data Analysis:

    • For each compound, calculate the capacity factor (k') using the formula: k' = (tR - t0) / t0 .[13]

    • Calculate the logarithm of the capacity factor (log k').

    • Create a calibration curve by plotting the log k' values of the reference standards against their known logP values.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.95 indicates a good correlation.

    • Using the log k' values of the test compounds, calculate their logP values using the regression equation.

In Silico Prediction of Lipophilicity

Computational methods for predicting logP are invaluable for high-throughput screening and for providing a theoretical basis for experimental results.[17][18] These methods can be broadly categorized into atom-based, fragment-based, and property-based approaches.[19]

  • Atom-based methods (e.g., ALOGPS): These methods sum the contributions of individual atoms to the overall lipophilicity. They are generally fast and can handle novel structures.

  • Fragment-based methods (e.g., ClogP): These methods dissect the molecule into fragments and sum their known lipophilicity contributions, often with correction factors for intramolecular interactions.[19] They are typically very accurate for molecules that are well-represented in the training database.

  • Property-based methods: These utilize molecular properties like polarizability and partial atomic charges to calculate logP.[20]

For the 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one derivatives, a consensus approach using multiple prediction algorithms is recommended to increase the reliability of the in silico data.

  • Software/Web Servers:

    • SwissADME: A free and comprehensive web tool that provides predictions for numerous physicochemical properties, including several logP values (e.g., XLOGP3, WLOGP, MLOGP, SILICOS-IT).

    • ChemDraw: A widely used chemical drawing software that includes a ClogP prediction module.

    • Other platforms like ALOGPS or those based on machine learning models can also be employed.[17]

  • Procedure:

    • Generate the 2D structure of each 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one derivative in a compatible format (e.g., SMILES or SDF).

    • Input the structures into the chosen software or web server.

    • Run the logP prediction modules.

    • Record the predicted logP values from the different algorithms.

  • Data Analysis:

    • Compile the predicted logP values from all methods into a single table.

    • Calculate the average predicted logP and the standard deviation to assess the consensus and variability among the different algorithms.

Data Presentation and Validation

Clear and concise data presentation is essential for comparison and interpretation.

Tabulated Data

Summarize all experimental and computational data in a structured table.

Compound IDR¹ SubstituentExperimental tR (min)Experimental log k'Experimental logPPredicted logP (SwissADME - XLOGP3)Predicted logP (ChemDraw - ClogP)Consensus logP (Predicted)
TBZ-001 -H12.50.854.104.254.314.28
TBZ-002 -CH₃14.20.984.554.604.684.64
TBZ-003 -CH₂CH₃16.11.124.985.015.095.05
TBZ-004 -Cl15.51.074.804.884.954.92
TBZ-005 -OCH₃13.80.954.454.404.474.44

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Validation: Bridging Experimental and Computational Data

A critical step is to validate the predictive power of the in silico models against the experimentally determined values.

Validation Workflow Diagram

G exp_data Experimental logP Data (RP-HPLC) plot Plot Experimental logP vs. Predicted logP exp_data->plot comp_data Computational logP Data (In Silico) comp_data->plot analysis Perform Correlation Analysis plot->analysis conclusion Assess Predictive Accuracy of In Silico Models analysis->conclusion

Caption: Workflow for validating computational models with experimental data.

By plotting the experimental logP values against the consensus predicted logP values, a correlation can be established. A strong linear correlation (R² > 0.8) indicates that the computational models are reliable for this specific chemical series. This validation provides confidence in using in silico methods for rapid screening of future derivatives before committing to synthesis and experimental testing.

Conclusion

The determination of lipophilicity is a cornerstone of modern drug discovery. For novel series like the 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one derivatives, a combination of robust experimental methods like RP-HPLC and a consensus of in silico predictions provides a comprehensive and trustworthy characterization. This dual approach empowers researchers to understand structure-lipophilicity relationships, optimize ADMET properties, and ultimately design more effective drug candidates. The protocols and workflows detailed in this application note provide a self-validating system to ensure the generation of high-quality, reliable lipophilicity data.

References

  • State of the art and prospects of methods for determination of lipophilicity of chemical compounds. (2019). TrAC Trends in Analytical Chemistry.
  • Arnott, J. A., & Planey, S. L. (2012). Is there enough focus on lipophilicity in drug discovery?. Expert opinion on drug discovery, 7(10), 863-873. [Link]

  • Rutkowska, E., Paji, K., & Kwietniewski, R. (2013). Lipophilicity--methods of determination and its role in medicinal chemistry. Acta poloniae pharmaceutica, 70(1), 3-18. [Link]

  • Ciura, K., Dziomba, S., & Nowak, P. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Xing, L., & Glen, R. C. (2002). Novel methods for the prediction of logP, pKa, and logD. Journal of chemical information and computer sciences, 42(4), 796-805. [Link]

  • Borges, F., & Marques, M. M. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 27(16), 5293. [Link]

  • Shityakov, S., & Förster, C. (2014). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 9(10), 1159-1170. [Link]

  • Alqahtani, S. (2024). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. 2024 IEEE International Conference on Future Machine Learning and Data Science (FMLDS). [Link]

  • Tetko, I. V., & Poda, G. I. (2004). Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility. Virtual Computational Chemistry Laboratory. [Link]

  • Rutkowska, E., Paji, K., & Kwietniewski, R. (2013). Lipophilicity - Methods of determination and its role in medicinal chemistry. ResearchGate. [Link]

  • Mannhold, R., & van de Waterbeemd, H. (2008). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Journal of medicinal chemistry, 51(20), 6587-6597. [Link]

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert opinion on drug discovery, 5(3), 235-248. [Link]

  • Liu, T., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical chemistry chemical physics : PCCP, 25(8), 6063-6075. [Link]

  • Wan, H., & Ulander, J. (2006). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Pharmaceutical research, 23(11), 2695-2704. [Link]

  • Najafi, A. (2017). Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. Emery Pharma. [Link]

  • Kujawski, J., et al. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Computational Methods in Science and Technology, 18(2), 81-88. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Zhang, H., et al. (2012). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Planta medica, 78(18), 1993-1999. [Link]

  • OECD. (1995). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. oecd.org. [Link]

  • Lombardo, F., et al. (2002). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • Chojnacka, E., et al. (2024). Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. Bioorganic chemistry, 154, 107880. [Link]

  • OECD. (2000). OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances. Semantic Scholar. [Link]

  • S´ widerska, A., et al. (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. International journal of molecular sciences, 22(12), 6261. [Link]

  • Environment Agency. (2022). Estimating the octanol-water partition coefficient for chemical substances. GOV.UK. [Link]

  • Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. Biotecnologie BT. [Link]

  • Swiderska, A., et al. (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1 H-benzimidazol-1-yl)propan-1-ols-Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. International journal of molecular sciences, 22(12), 6261. [Link]

  • Chojnacka, E., et al. (2025). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. Molecules, 30(12), 1-20. [Link]

  • Ruzzene, M., et al. (2002). Selectivity of 4,5,6,7-tetrabromobenzimidazole as an ATP-competitive potent inhibitor of protein kinase CK2 from various sources. The Biochemical journal, 364(Pt 1), 41-47. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4,5,6,7-Tetrabromo-1H,3H-benzimidazol-2-one (TBBzO) Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one (TBBzO) . As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals. TBBzO and its derivatives are highly valued as potent, ATP-competitive inhibitors of Protein Kinase CK2[1] and as critical precursors for flame-resistant polymers[2].

However, achieving high yields during the exhaustive bromination of 1H,3H-benzimidazol-2-one presents significant steric and electronic challenges. This guide provides a self-validating experimental protocol, mechanistic insights, and a targeted troubleshooting Q&A to ensure reproducible, high-yield synthesis.

Mechanistic Workflow & Reaction Logic

The synthesis relies on the electrophilic aromatic substitution of 1H,3H-benzimidazol-2-one using elemental bromine. The nitrogen atoms in the benzimidazolone ring donate electron density via resonance, strongly activating the 5 and 6 positions. Consequently, the 5,6-dibromo intermediate forms rapidly.

However, the remaining 4 and 7 positions are severely deactivated by the inductive electron-withdrawing effect of the newly added bromines and are sterically hindered by the adjacent N-H groups. Pushing the reaction to full tetrabromination requires forcing conditions: a highly polar protic solvent, excess bromine, and prolonged thermal maturation[2].

ReactionPathway SM 1H,3H-Benzimidazol-2-one (Activated 5,6 positions) DiBr 5,6-Dibromo Intermediate (Fast Reaction) SM->DiBr 2 eq Br2, RT TetraBr 4,5,6,7-Tetrabromo Product (Sterically Hindered 4,7) DiBr->TetraBr +3 eq Br2, Heat Opt1 Optimization: Polar Solvent (Glacial Acetic Acid / DMAc) Opt1->DiBr Opt2 Optimization: Excess Br2 (5 eq) & Reflux (95-100°C) Opt2->TetraBr

Fig 1. Reaction pathway and optimization logic for tetrabromination.

Standardized Experimental Protocol

This protocol is designed as a self-validating system: the target molecule is highly insoluble in the reaction medium. Its precipitation actively drives the reaction forward via Le Chatelier's principle, provided the intermediates remain in solution.

Reagents Required:

  • 1H,3H-Benzimidazol-2-one (1.0 eq)

  • Elemental Bromine (

    
    , 4.8 - 5.0 eq)
    
  • Glacial Acetic Acid (Solvent, 10-15 volumes)

  • Sodium Bisulfite (

    
    , 5% aqueous solution)
    

Step-by-Step Methodology:

  • Reaction Setup: Equip a round-bottom flask with a heavy-duty magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a gas scrubber (to neutralize evolving HBr gas).

  • Dissolution: Suspend 1H,3H-benzimidazol-2-one in glacial acetic acid. Heat the mixture to 70 °C under an inert nitrogen atmosphere until a homogeneous solution is achieved.

  • Electrophilic Bromination: Slowly add elemental bromine (4.8 - 5.0 eq) dropwise via the addition funnel over 1.5 to 2 hours.

    • Causality Note: The initial bromination to the 5,6-dibromo intermediate is highly exothermic. Control the addition rate to maintain the internal temperature between 70–80 °C to prevent solvent boil-off and bromine loss.

  • Thermal Maturation: Once the addition is complete, raise the temperature to 95–100 °C (reflux). Maintain reflux for 5 to 6 hours.

    • Causality Note: This thermal energy is strictly required to overcome the high activation energy barrier for substituting the sterically hindered 4 and 7 positions.

  • Precipitation: As the fully brominated TBBzO forms, it will precipitate out of the hot acetic acid as a dense, pale-yellow solid.

  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the suspension into an ice-cold 5% aqueous

    
     solution with vigorous stirring.
    
  • Isolation & Purification: Filter the precipitate under vacuum. Wash the filter cake extensively with distilled water until the filtrate is pH neutral. Recrystallize the crude product from a 1:1 mixture of dioxane and ethylene glycol[2]. Dry under vacuum at 80 °C.

Quantitative Optimization Data

The following table summarizes how critical reaction parameters impact the final yield, providing a benchmark for your process optimization.

ParameterSub-optimal ConditionOptimized ConditionYield ImpactMechanistic Causality
Bromine Equivalents 4.0 eq4.8 - 5.0 eq+20-25%Compensates for evaporative loss during reflux; provides the chemical potential needed to brominate the deactivated 4,7 positions.
Solvent System Water (ambient)Glacial Acetic Acid (95°C)+35-40%Protic environment stabilizes the bromonium ion; elevated temperature keeps di/tri-bromo intermediates in solution.
Reaction Time 2 hours5 - 6 hours+15-20%Overcomes the high activation energy barrier caused by steric hindrance from the adjacent N-H groups.
Quenching Agent Water wash onlyAqueous

quench
+5-10%Prevents oxidative ring cleavage during isolation and removes trapped

from the crystal lattice, improving purity.

Troubleshooting Guide & FAQs

Troubleshooting Issue Low Yield of TBBzO UnderBrom Under-bromination (Mono/Di/Tri detected) Issue->UnderBrom Degradation Oxidative Degradation (Ring Cleavage) Issue->Degradation Purification Co-precipitation (Impure Product) Issue->Purification Sol1 Increase Br2 to 4.8-5.0 eq Reflux at 95-100°C UnderBrom->Sol1 Sol2 Quench with NaHSO3 Strict Temp Control Degradation->Sol2 Sol3 Recrystallize from Dioxane/Ethylene Glycol Purification->Sol3

Fig 2. Troubleshooting decision tree for common TBBzO synthesis issues.

Q1: My LC-MS analysis shows a mixture of tri-bromo and tetra-bromo products. How can I drive the reaction to completion? A1: Under-bromination is the most frequent failure point. Because the 4 and 7 positions are highly deactivated, the reaction can easily stall at the tri-bromo stage. To resolve this:

  • Ensure you are using a sufficient excess of bromine (at least 4.8 to 5.0 equivalents). Bromine is highly volatile and easily lost to the scrubber during reflux.

  • Verify your internal reaction temperature is maintained at 95–100 °C for a minimum of 5 hours. Lower temperatures lack the thermodynamic energy required for the final substitution.

Q2: The starting material is not dissolving in the solvent, leading to a heterogeneous mixture and poor yield. What solvent system is optimal? A2: 1H,3H-benzimidazol-2-one features strong intermolecular hydrogen bonding, making it poorly soluble in non-polar solvents. Glacial acetic acid at 70 °C is the industry standard because it disrupts these hydrogen bonds and provides a protic environment that stabilizes the transition state. If solubility remains an issue, adding a small percentage of N,N-Dimethylacetamide (DMAc) can enhance solvation without inhibiting the electrophilic aromatic substitution[2].

Q3: The isolated product has a dark brown discoloration instead of the expected pale-yellow powder. What caused this? A3: Dark discoloration is typically caused by trapped elemental bromine within the crystal lattice or oxidative degradation products formed during workup.

  • Prevention: Ensure a thorough quench using an excess of cold aqueous sodium bisulfite (

    
    ) during isolation. This rapidly reduces 
    
    
    
    to water-soluble bromide (
    
    
    ).
  • Remediation: Resuspend the discolored product in a dilute

    
     solution, stir vigorously for 30 minutes, filter, and wash with water. Follow up with recrystallization.
    

Q4: Why does the product precipitate before the reaction is complete, and does this affect the yield? A4: The target molecule, TBBzO, is highly insoluble. Its precipitation actually drives the reaction forward via Le Chatelier's principle. However, if the tri-bromo intermediate precipitates prematurely due to insufficient solvent volume or low temperature, it will physically trap the reactive sites inside the solid matrix, halting further bromination. Ensure you use at least 10-15 volumes of acetic acid and maintain reflux temperatures to keep all intermediates fully dissolved until the final tetrabromination occurs.

References

  • US Patent 3954790A - Halogen-substituted benzimidazolone compounds (Google Patents). Details the foundational methodology for the exhaustive halogenation of benzimidazolone derivatives, including solvent optimization and isolation techniques. 2

  • The ATP-Binding Site of Protein Kinase CK2 Holds a Positive Electrostatic Area and Conserved Water Molecules - ResearchGate / Molecules. Discusses the structural importance of 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one (PDB: 2OXD, 2OXX) as a potent CK2 inhibitor, validating the necessity for high-purity synthesis in drug development. 1

Sources

Technical Support Hub: Solubility & Assay Optimization for 4,5,6,7-Tetrabromo-1H,3H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "Overcoming solubility issues of 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one in assays" Content Type: Technical Support Center Guide

Product Identity: 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one (Commonly referred to as TBI , TBBz , or the keto-tautomer of 2-hydroxy-TBI). Primary Application: Selective ATP-competitive inhibition of Casein Kinase 2 (CK2).[1][2][3][4] Key Challenge: Extreme hydrophobicity leading to aqueous precipitation, colloidal aggregation, and false-positive assay signals.

Core Solubility Profile & Stock Preparation

The Science: This molecule is defined by a "tetrabromo-benzo" core. While these halogens provide specificity for the CK2 active site (via halogen bonds), they drastically increase lipophilicity (LogP > 4.5). The compound is practically insoluble in pure water and prone to "crashing out" upon rapid dilution.

Solvent Compatibility Table
SolventSolubility LimitStabilityRecommendation
DMSO (Dimethyl Sulfoxide)~14–20 mg/mL (30–45 mM)High (Months at -20°C)Primary Choice. Use anhydrous (99.9%) DMSO.
DMF (Dimethylformamide)~20 mg/mLHighAlternative. Good for initial dissolution if DMSO fails.
Ethanol ~5 mg/mLModerateNot Recommended. Evaporation alters concentration.
PBS / Tris Buffer < 10 µM (without aid)Very LowNever dissolve directly. Requires solvent carryover.
Protocol: Preparing the "Master Stock"
  • Weighing: Weigh the powder into a glass vial (avoid plastic if possible to minimize surface adsorption).

  • Dissolution: Add anhydrous DMSO to achieve a 10 mM or 20 mM concentration.

    • Tip: Do not aim for the theoretical max (100 mM) as this encourages precipitation upon freeze-thaw.

  • Homogenization: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C in a desiccated container. Moisture uptake by DMSO is the #1 cause of stock degradation.

Assay Integration: Preventing the "Crash-Out"

The Issue: Adding a 10 mM DMSO stock directly to an aqueous buffer (e.g., a 1:1000 dilution) creates a localized zone of supersaturation. The compound precipitates instantly, often forming invisible micro-aggregates that scatter light or sequester enzymes.

The "Intermediate Dilution" Method

Instead of a single jump from 100% DMSO to 0.1% DMSO, use a stepping stone.

Step-by-Step Workflow:

  • Start: 10 mM Master Stock (100% DMSO).

  • Intermediate: Dilute 1:10 into 100% DMSO (not buffer) to get 1 mM.

  • Secondary Intermediate (Optional): Dilute 1:10 into a 50% DMSO / 50% Water mix. Note: The high organic content keeps it soluble.

  • Final Assay Step: Dilute the intermediate into the assay buffer to reach the final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent (typically <1% or <0.5% depending on enzyme tolerance).

Visual Workflow: Optimal Dilution Strategy

DilutionWorkflow Figure 1: Step-wise dilution prevents 'shock' precipitation caused by rapid solvent exchange. Stock Master Stock (10-20 mM in 100% DMSO) Inter Intermediate Stock (1 mM in 100% DMSO) Stock->Inter 1:10 Dilution (in DMSO) Working Working Solution (100 µM in 10% DMSO/Buffer) Inter->Working 1:10 Dilution (Dropwise into Buffer) Assay Final Assay Well (10 µM in 1% DMSO) Working->Assay 1:10 Addition (to Reaction Mix)

Troubleshooting: Distinguishing Inhibition from Aggregation

The Trap: Poly-brominated compounds like TBI are known "promiscuous aggregators" [1]. They form colloidal particles that adsorb enzymes, inhibiting them non-specifically. This looks like a potent IC50 but is a physical artifact.

Diagnostic Guide: Is it Real Inhibition?
SymptomDiagnosisSolution
Steep Hill Slope Hill slope > 2.0 often indicates aggregation or denaturation.Perform the Detergent Test (see below).
Time-Dependence Inhibition increases over time (pre-incubation).Aggregates grow over time. Check stability.
Enzyme Concentration IC50 shifts significantly when enzyme concentration is changed.Classic sign of stoichiometric sequestration by aggregates.
The Detergent Test (Mandatory Control)

Non-ionic detergents disrupt colloidal aggregates but usually do not affect specific binding to the ATP pocket.

  • Control: Run the kinase assay with TBI at its IC50 concentration.

  • Test: Repeat the assay adding 0.01% or 0.1% Triton X-100 (or Tween-20) to the buffer.

  • Result Interpretation:

    • Inhibition Remains: The inhibition is specific (Real).[5]

    • Inhibition Disappears: The compound was aggregating (Artifact).

Visual Logic: The Aggregation Decision Tree

AggregationTree Figure 2: Diagnostic logic to rule out false positives caused by colloidal aggregation. Start Observed High Inhibition Detergent Add 0.01% Triton X-100 to Assay Buffer Start->Detergent Result Does Inhibition Persist? Detergent->Result Real Valid Specific Inhibition (Proceed with Assay) Result->Real Yes Fake Promiscuous Aggregation (False Positive) Result->Fake No Action Action: Optimize Solubility (Lower conc, more DMSO, or use DMAT) Fake->Action

Frequently Asked Questions (FAQs)

Q1: I see a fine precipitate immediately after adding the inhibitor to my cell culture media. What should I do? A: This is common due to the high salt content of media.

  • Pre-dilute in serum-free media: Serum proteins can bind the compound, but they also prevent precipitation. However, for initial solubility, dilute the DMSO stock into a small volume of warm serum-free media while vortexing, then add this to the bulk culture.

  • Limit Final Concentration: TBI/TBBz is rarely soluble above 50–100 µM in aqueous media. If you need higher doses, you are likely exceeding the solubility limit.

Q2: My IC50 for CK2 is 10x higher than the literature value (0.5 µM). Why? A: This is likely due to plastic adsorption . The hydrophobic rings of TBI stick to polypropylene tubes and pipette tips.

  • Fix: Use Low-Retention pipette tips and tubes.

  • Fix: Add 0.01% Tween-20 to the buffer before adding the inhibitor. The detergent coats the plastic, reducing drug loss.

Q3: Can I use Cyclodextrins to improve solubility? A: Yes. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective.

  • Protocol: Prepare a 20% (w/v) HP-β-CD solution in water. Use this solution to dilute your DMSO stock.[6] The cyclodextrin encapsulates the hydrophobic TBI, keeping it in solution without inhibiting the kinase itself [2].

Q4: Is there a more soluble alternative to this compound? A: Yes. DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) is a structural analog with significantly improved solubility and cell permeability, while maintaining CK2 specificity [3].[7] If TBI continues to fail, switching to DMAT is the recommended scientific path.

References

  • Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts. Drug Discovery Today, 11(23-24), 1074-1081. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Pagano, M. A., et al. (2004). 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2.[7] Biochemical and Biophysical Research Communications, 321(4), 1040-1044. Link

  • Sarno, S., et al. (2001). Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2.[4][8][9] FEBS Letters, 496(1), 44-48.[9] Link

Sources

Technical Support Center: Stabilization & Storage of 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of handling 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one (often referenced by its crystallographic ligand ID, [1]).

This highly halogenated compound is a potent inhibitor of [2] and interacts strongly with the basic cleft of[3]. However, its efficacy in in vitro models is frequently compromised by improper storage. The tetrabrominated core renders the molecule extremely lipophilic, poorly soluble in aqueous media, and highly susceptible to photolytic debromination[4].

This guide provides field-proven, self-validating protocols to ensure the scientific integrity and reproducibility of your assays.

Section 1: Troubleshooting & FAQs

Q1: Why does my compound precipitate immediately when added to my aqueous assay buffer? Cause: The presence of four bromine atoms significantly increases the lipophilicity (LogP) of the benzimidazolone core. When transitioning directly from a high-concentration DMSO stock into an aqueous buffer, the local concentration of water spikes, causing rapid nucleation and precipitation before the compound can disperse[4]. Solution: Never spike high-concentration DMSO stocks directly into aqueous media. Utilize a "step-down" dilution method. Pre-dilute your stock into an intermediate solvent (e.g., assay buffer supplemented with 0.1% BSA or a mild surfactant like Tween-20) to act as a hydrophobic carrier before final addition to the assay well.

Q2: My IC50 values are drifting higher over a 3-month period. What is causing this loss of potency? Cause: This is a classic symptom of two overlapping degradation pathways:

  • Hygroscopy: Repeated freeze-thaw cycles allow the DMSO solvent to absorb atmospheric moisture. As water content in the DMSO increases, the solubility limit of the highly hydrophobic compound drops, leading to invisible micro-precipitates[4]. You are effectively dosing your cells with a lower concentration than calculated.

  • Photodebromination: Exposure to ambient laboratory light (UV/Vis) induces homolytic cleavage of the C-Br bonds. The binding affinity of this compound relies heavily on halogen bonding within the positively charged ATP-binding pocket of kinases[3],[5]. Losing even a single bromine atom drastically reduces target affinity. Solution: Switch to single-use aliquots stored in amber vials and handle the compound under low-light conditions.

Q3: Can I store the compound in aqueous buffers at -20°C to save time for future experiments? Cause: No. Polyhalogenated benzimidazolones are prone to slow aggregation and potential hydrolysis at the urea/imidazolone core when left in water over extended periods. Solution: Always store the compound as a dry powder or in anhydrous DMSO at -80°C[6]. Only prepare aqueous working solutions immediately prior to your experiment.

Section 2: Quantitative Data Summaries

To aid in your experimental design, refer to the following validated physicochemical parameters.

Table 1: Solubility Profile
SolventMax SolubilitySuitabilityNotes
Anhydrous DMSO ≥ 50 mMExcellentPrimary stock solvent; must be kept strictly desiccated.
Ethanol (Absolute) < 1 mMPoorNot recommended for stock solutions due to low capacity.
Aqueous Buffer < 10 µMVery PoorRequires carrier proteins (BSA) or step-down dilution.
Table 2: Stability Matrix & Half-Life Estimates
Storage ConditionPhysical StateEstimated Half-LifePrimary Degradation Mechanism
-80°C, Dark, Desiccated Dry Powder> 2 YearsNone (Highly Stable)
-80°C, Dark, Argon Purged DMSO Stock12 - 18 MonthsTrace moisture accumulation over time
-20°C, Dark, Ambient Air DMSO Stock3 - 6 MonthsHygroscopic precipitation (Freeze-Thaw)
Room Temp, Ambient Light DMSO Stock< 1 WeekPhotodebromination & Precipitation

Section 3: Standard Operating Procedures (SOPs)

Protocol 1: Preparation of 10 mM Anhydrous DMSO Master Stock

This protocol is a self-validating system. If Step 3 fails, it immediately indicates compromised reagents.

  • Preparation: Equilibrate the dry powder of 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one to room temperature in a desiccator for 30 minutes before opening to prevent condensation. Dim the ambient laboratory lights.

  • Solvation: Weigh the required mass into an amber glass vial. Add the calculated volume of Anhydrous DMSO (≤0.005% H2O) . Do not use standard cell-culture grade DMSO, as it often contains trace water.

  • Validation Check: Vortex for 60 seconds and sonicate in a water bath for 2 minutes. Hold the amber vial against a strong backlight. Self-Validation: If any particulate matter or cloudiness remains, your DMSO has absorbed moisture and is no longer anhydrous. Discard and restart with a fresh, sealed bottle of DMSO.

  • Aliquoting: Dispense the master stock into single-use amber cryovials (e.g., 10 µL to 50 µL volumes) to completely eliminate freeze-thaw cycles[4].

  • Preservation: Purge the headspace of each cryovial with a gentle stream of Argon or Nitrogen gas to displace oxygen and moisture. Cap tightly and store immediately at -80°C.

Protocol 2: Preparation of Working Solutions for In Vitro Assays
  • Thawing: Remove a single aliquot from -80°C and allow it to thaw at room temperature in the dark. Never use a warm water bath, as this introduces a high risk of moisture ingress.

  • Step-Down Dilution: Dilute the DMSO stock 1:10 into an intermediate carrier solution (e.g., 100% DMSO or assay buffer containing 0.1% BSA).

  • Final Addition: Add the intermediate solution to your final assay buffer while vortexing gently to ensure instantaneous dispersion. Discard any unused portion of the thawed aliquot.

Section 4: Mechanistic Visualizations

degradation_pathway A 4,5,6,7-tetrabromo- 1H,3H-benzimidazol-2-one B UV/Vis Light A->B Photolysis D Moisture in DMSO (Freeze-Thaw) A->D Hygroscopy C Debromination (Loss of Efficacy) B->C C-Br Cleavage E Precipitation (Assay Failure) D->E Solvation Loss

Pathways of structural degradation and precipitation for polyhalogenated benzimidazolones.

storage_workflow S1 1. Weigh Powder (Low-Light Conditions) S2 2. Add Anhydrous DMSO (≤0.005% H2O) S1->S2 S3 3. Vortex & Sonicate (Ensure Complete Solvation) S2->S3 S4 4. Aliquot (10-50 µL) into Amber Cryovials S3->S4 S5 5. Purge with Argon/N2 (Displace Oxygen/Moisture) S4->S5 S6 6. Store at -80°C (Desiccated Environment) S5->S6

Optimized workflow for preparing and storing anhydrous DMSO stock solutions.

References

  • 6BKY: Novel Binding Modes of Inhibition of Wild-Type IDH1 Source: RCSB Protein Data Bank URL:[Link]

  • K32 Ligand Summary Page Source: RCSB Protein Data Bank URL:[Link]

  • The ATP-Binding Site of Protein Kinase CK2 Holds a Positive Electrostatic Area and Conserved Water Molecules Source: ResearchGate URL:[Link]

  • Exploring Protein Kinase CK2 Substrate Recognition and the Dynamic Response of Substrate Phosphorylation to Kinase Modulation Source: MDPI URL:[Link]

Sources

"optimization of reaction conditions for derivatization of 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one"

[1]

Status: Operational | Tier: Advanced Chemical Synthesis Scope: Solubility, N-Alkylation, Cross-Coupling, and Purification.[1] Target Molecule: 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one (referred to herein as TBBz-2-one ).[1]

Part 1: The Substrate Profile (Read Before Experimenting)[1]

Before attempting any reaction, you must understand why this molecule fails in standard "benzimidazole" protocols.

FeaturePropertyThe "Technical Support" Implication
Steric Bulk 4-Br and 7-Br atomsHigh. The N1 and N3 positions are sterically shielded.[1] Bulky electrophiles (e.g., benzyl, isopropyl) will react extremely slowly.[1]
Electronic Effect 4 x Electron-Withdrawing BrAcidity: The N-H protons are significantly more acidic (pKa est. ~6–7) than unsubstituted benzimidazolone (pKa ~9.3).[1] Nucleophilicity: The resulting anion is highly stabilized and delocalized, making it a weak nucleophile ("sluggish" reactivity).[1]
Solubility "Brick Dust" CharacterCritical. Insoluble in water, alcohols, DCM, and ether.[1] Soluble only in polar aprotic solvents (DMSO, DMF, NMP).[1]
Tautomerism Lactam-LactimPredominantly exists in the keto (urea) form in solution, but O-alkylation is a possible side reaction if "hard" electrophiles are used.[1]

Part 2: Troubleshooting Guides (FAQs)

Module A: "It Won't Dissolve" (Solubility & Solvent Systems)

Q: I am trying to run a reaction in acetone/reflux with K2CO3, but the starting material is just sitting at the bottom. What is wrong? A: TBBz-2-one is virtually insoluble in acetone.[1] While this condition works for the non-brominated parent, the tetrabromo-derivative requires high-dielectric, polar aprotic solvents to break the crystal lattice.[1]

  • Recommended Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DMSO .[1]

  • Concentration Limit: Typically 0.1 M to 0.2 M.

  • Workup Tip: Because you must use high-boiling solvents, do not try to rotovap them off.[1] Pour the reaction mixture into crushed ice/water to precipitate the product.

Module B: "The Reaction is Stuck" (N-Alkylation Optimization)

Q: I used NaH in THF, but the reaction stalled at 50% conversion. Why? A: Two factors are likely at play:

  • Solubility: The sodium salt of TBBz-2-one may precipitate out of THF, stopping the reaction.

  • Steric Hindrance: The 4-Br and 7-Br atoms block the approach of the electrophile.

Corrective Protocol:

  • Switch Base: Use Cs₂CO₃ (Cesium Carbonate).[1] The "Cesium Effect" improves solubility of the anion in organic solvents and loosens the ion pair, increasing nucleophilicity.

  • Add Catalyst: Add 5-10 mol% TBAI (Tetrabutylammonium iodide).[1] This acts as a Phase Transfer Catalyst (PTC) and exchanges the leaving group of your alkyl halide for a more reactive iodide (Finkelstein-like), which is crucial for attacking the sterically hindered nitrogen.[1]

  • Temperature: Heat is mandatory. Run at 60–80°C .

Module C: "I'm Getting Side Products" (Regioselectivity)

Q: I see two spots on TLC close together. Is it O-alkylation? A: While O-alkylation is possible, it is rare with soft electrophiles (alkyl halides).[1] The two spots are more likely Mono-alkylated vs. Di-alkylated product.[1]

  • Diagnosis: The TBBz-2-one has two reactive NH sites.[1]

  • Control:

    • For Mono-substitution: Use 1.05 eq of electrophile and add it dropwise.

    • For Di-substitution: Use 2.5–3.0 eq of electrophile and stronger forcing conditions (NaH/DMF).

Part 3: Decision Logic & Workflows

The following diagrams illustrate the decision-making process for solvent/base selection and the reaction workflow.

OptimizationLogicStartStart: Derivatization ofTBBz-2-oneGoalWhat is your Goal?Start->GoalN_AlkN-Alkylation(Functionalizing Urea)Goal->N_AlkCrossCoupPd Cross-Coupling(Replacing Bromines)Goal->CrossCoupElectrophileElectrophile Type?N_Alk->ElectrophileProtectCRITICAL STEP:Must Protect NH first!CrossCoup->ProtectAvoid Catalyst PoisoningSmallSmall/Reactive(MeI, EtBr, Allyl-Br)Electrophile->SmallBulkyBulky/Sluggish(Benzyl-Br, Heterocycles)Electrophile->BulkyCond_ACondition A:K2CO3 / DMF / 60°CSmall->Cond_ASufficientCond_BCondition B:Cs2CO3 / TBAI / DMF / 80°CBulky->Cond_BRequiredSuzukiSuzuki-Miyaura(Pd(dppf)Cl2 / DMSO)Protect->Suzuki

Caption: Decision matrix for selecting reaction conditions based on electrophile sterics and reaction type.

Part 4: Validated Experimental Protocols

Protocol 1: Standard N,N-Dialkylation (The "Cesium-TBAI" Method)

Best for introducing alkyl chains, spacers, or fluorophores.[1]

Reagents:

  • Substrate: TBBz-2-one (1.0 equiv)[1]

  • Electrophile: Alkyl Bromide/Iodide (2.5 equiv)[1]

  • Base: Cs₂CO₃ (3.0 equiv) [Alternative: K₂CO₃ if Cs is unavailable][1]

  • Catalyst: TBAI (10 mol%)[1]

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve TBBz-2-one in anhydrous DMF. Sonicate if necessary to ensure fine dispersion (it may not fully dissolve until heated).[1]

  • Deprotonation: Add Cs₂CO₃ in one portion. The suspension may change color (often yellow/orange) indicating anion formation. Stir at Room Temp (RT) for 15 mins.

  • Addition: Add TBAI followed by the Alkyl Halide.

  • Reaction: Heat the mixture to 60°C (for iodides) or 80°C (for bromides/chlorides) under an inert atmosphere (N₂/Ar).

  • Monitoring: Monitor by TLC (Eluent: 5% MeOH in DCM). Note: The starting material stays at the baseline in non-polar eluents.

  • Workup (The "Crash-Out" Method):

    • Cool to RT.

    • Pour the DMF mixture slowly into a beaker containing 10x volume of ice-cold water with vigorous stirring.

    • The product should precipitate as a solid.

    • Filter, wash with water (to remove DMF/Base), and dry.[1]

  • Purification: If necessary, recrystallize from EtOH/DMF mixtures or column chromatography (DCM/MeOH gradient).

Protocol 2: Palladium-Catalyzed Cross-Coupling (Suzuki)

For replacing Br atoms with Aryl groups.[1]

Warning: Do not attempt this on the free urea (NH).[1] The acidic protons and the urea functionality will poison the Pd catalyst. You must alkylate (Protect) the Nitrogens first (e.g., Methylation using Protocol 1).[1]

Reagents:

  • Substrate: N,N-Dimethyl-TBBz-2-one (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)₂ (4.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)[1]

  • Base: K₃PO₄ (aqueous 2M, 5.0 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed).[1]

Procedure:

  • Combine protected substrate, boronic acid, and catalyst in a pressure vial.

  • Add Dioxane and aqueous Base.

  • Seal and heat to 100°C for 12–24 hours.

  • Note: Due to steric crowding (4,5,6,7-substitution), complete tetra-substitution is difficult. You may obtain mixtures of tri- and tetra-coupled products.[1]

Part 5: Quantitative Data Summary

ParameterStandard BenzimidazoloneTBBz-2-one (Tetrabromo)Impact on Protocol
MW 134.14 g/mol ~450 g/mol High mass = Lower molar solubility.[1]
pKa (NH) ~9.3~6.5 (Estimated)Easier to deprotonate. Weak bases (K2CO3) work; strong bases (NaH) not strictly needed for deprotonation.[1]
Nucleophilicity ModerateLowHarder to alkylate. Requires heat + TBAI.
Solubility (Acetone) SolubleInsolubleMust use DMF/DMSO.

References

  • Zień, P., et al. (2003). "Selectivity of 4,5,6,7-tetrabromobenzimidazole as an ATP-competitive potent inhibitor of protein kinase CK2 from various sources."[1] Biochemical and Biophysical Research Communications. (Establishes the biological relevance and handling of the TBB core).

  • Ouzidan, Y., et al. (2022). "Study of the alkylation reactions of 5-nitrobenzimidazol-2-one by various alkylating agents in liquid-solid phase transfer catalysis conditions."[1][2] Journal Marocain de Chimie Hétérocyclique. (Provides the mechanistic basis for PTC alkylation of electron-deficient benzimidazolones).

  • Battistutta, R., et al. (2007). "The ATP-Binding Site of Protein Kinase CK2 Holds a Positive Electrostatic Area and Conserved Water Molecules."[1] ChemBioChem. (Structural data PDBID: 2OXD identifying the specific 2-one ligand).

  • BenchChem Support. "Troubleshooting low solubility of polyhalogenated benzimidazoles." (General handling of tetra-halo benzimidazoles).

"reducing off-target effects of 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one"

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers utilizing 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one (commonly referred to as TBI or TBBz ) in experimental workflows.

This compound is distinct from the related benzotriazole inhibitor (TBB).[1] While TBI is a potent Casein Kinase 2 (CK2) inhibitor, it exhibits a broader "poly-pharmacology" profile than often assumed. This guide addresses the mitigation of its specific off-target effects.

Status: Active Senior Application Scientist: Dr. A. Vance Topic: Specificity Optimization & Off-Target Mitigation

⚠️ Critical Identification Notice: TBI vs. TBB

Before proceeding, verify your compound's chemical structure. Confusion between TBI and TBB is the #1 source of experimental error in CK2 inhibition studies.

FeatureTBI (Your Compound) TBB
Full Name 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one4,5,6,7-tetrabromo-1H-benzotriazole
Common Aliases TBBz, TBI, 2-hydroxy-TBBzTBB, TBBt
Core Ring Benzimidazole (contains Carbon at pos 2)Benzotriazole (contains Nitrogen at pos 2)
Specificity Moderate (Inhibits CK2 + PIMs + DYRK1A)High (More selective for CK2)
Primary Risk False positives due to PIM/DYRK inhibition Solubility issues

Tech Note: If you require strict CK2 selectivity, TBI is not the optimal probe. It is often used as a dual CK2/PIM inhibitor or a precursor to DMAT. For strict CK2 validation, we recommend cross-referencing data with SGC-CK2-1 or CX-4945 (Silmitasertib).

Part 1: Troubleshooting Off-Target Effects

Q1: I am observing rapid cytotoxicity/apoptosis that exceeds expected CK2 inhibition rates. Is this an off-target effect?

Diagnosis: Likely Yes . Root Cause: TBI is a potent inhibitor of the PIM kinase family (PIM1, PIM2, PIM3) and DYRK1A at concentrations often used to inhibit CK2 (1–10 µM). PIM kinases are critical survival factors; their simultaneous inhibition with CK2 creates a synergistic "synthetic lethal" effect, accelerating apoptosis beyond what CK2 inhibition alone would produce.

Troubleshooting Protocol:

  • Titrate Down: TBI inhibits CK2 with an IC50 of ~0.5 µM. If you are using >5 µM, you are likely engaging PIM1 (IC50 ~0.2–0.5 µM) and DYRK1A.

  • Differential Rescue Experiment:

    • Transfect cells with a constitutively active PIM1 mutant (if available) or treat with a specific PIM inhibitor (e.g., SGI-1776 or AZD1208 ) in a separate arm.

    • If the phenotype mimicked by TBI is identical to the PIM inhibitor alone, your effect is PIM-driven.

    • If the effect is additive when combining a pure CK2 inhibitor (e.g., SGC-CK2-1) with a PIM inhibitor, TBI is acting as a dual inhibitor.

Q2: How do I biochemically distinguish between CK2 and off-target PIM inhibition in my Western blots?

Diagnosis: You need specific biomarkers that do not overlap. Many substrates (like Cdc37) are shared or co-regulated.

Validation Protocol: The "Split-Signal" Blot Run a Western blot on lysates treated with TBI (5 µM) vs. DMSO. Probe for the following:

Target KinaseSpecific Biomarker (Phospho-site)Expected Result with TBISpecificity Note
CK2 (On-Target) Akt (Ser129) DecreaseHighly specific to CK2; not phosphorylated by PIM.
CK2 (On-Target) Cdc37 (Ser13) DecreaseClassic CK2 site.
PIM1 (Off-Target) Bad (Ser112) DecreaseWarning Signal. If this decreases, TBI is hitting PIM1.
DYRK1A (Off-Target) Tau (Thr212) DecreaseWarning Signal. Indicates DYRK1A engagement.

Interpretation: If you see a loss of p-Bad (S112) , you cannot attribute your phenotypic results solely to CK2 inhibition.

Q3: My compound precipitates in cell culture media. Does this affect specificity?

Diagnosis: Yes. TBI is highly hydrophobic (Lipophilic).[2] Consequence: Precipitation lowers the effective concentration, leading researchers to add more compound. This spikes the local concentration near undissolved crystals, causing non-specific toxicity and "sticking" to membranes.

Solubility Optimization Protocol:

  • Stock Prep: Dissolve TBI in anhydrous DMSO to 10–20 mM. Vortex for 1 minute.

  • Working Solution: Do not add DMSO stock directly to the media dish.

    • Step A: Dilute DMSO stock 1:1000 into a pre-warmed (37°C) aliquot of media in a tube.

    • Step B: Vortex immediately.

    • Step C: Apply this pre-diluted media to cells.

  • Limit: Keep final DMSO concentration <0.5% (v/v).

Part 2: Comparative Specificity Data

Use this table to benchmark TBI against other inhibitors in your panel.

InhibitorCK2 IC50 (µM)Major Off-TargetsSelectivity Profile
TBI (Benzimidazol-2-one) ~0.50 PIM1, PIM2, PIM3, DYRK1A, HIPK2 Low/Dual. Acts as a CK2/PIM pan-inhibitor.
TBB (Benzotriazole) ~0.90PIM1 (weaker), CDK2 (high conc)Moderate. Better than TBI, but less potent.
CX-4945 (Silmitasertib) 0.001 (1 nM)CLK2, DYRK1A, PIM1High Potency. Clinical standard, but hits CLK2.
SGC-CK2-1 0.036 (36 nM)None significant at <1 µMUltra-High. The current "gold standard" for selectivity.

Part 3: Mechanistic Visualization

The following diagram illustrates the "Dual-Threat" nature of TBI. It inhibits both the CK2 survival pathway and the PIM1/DYRK1A pathways, leading to confounding data if not controlled.

TBI_Mechanism TBI 4,5,6,7-tetrabromo- 1H,3H-benzimidazol-2-one (TBI) CK2 CK2 (Casein Kinase 2) TBI->CK2 Inhibits (IC50 ~0.5µM) PIM1 PIM1 (Off-Target) TBI->PIM1 Inhibits (Strong Off-Target) DYRK1A DYRK1A (Off-Target) TBI->DYRK1A Inhibits Apoptosis Apoptosis / Cell Death TBI->Apoptosis Synergistic Induction Akt_S129 p-Akt (S129) (CK2 Specific) CK2->Akt_S129 Phosphorylates Bad_S112 p-Bad (S112) (PIM Specific) PIM1->Bad_S112 Phosphorylates Tau_T212 p-Tau (T212) (DYRK1A Specific) DYRK1A->Tau_T212 Phosphorylates Survival Cell Survival Akt_S129->Survival Promotes Bad_S112->Survival Promotes (Inhibits Apoptosis)

Caption: TBI acts as a multi-kinase inhibitor. While it blocks CK2 (Blue), it simultaneously blocks PIM1 and DYRK1A (Yellow), affecting distinct downstream markers (p-Bad, p-Tau). This dual blockade can exaggerate apoptotic phenotypes.

Part 4: Validated References

  • Pagano, M. A., et al. (2004). "Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole." Journal of Medicinal Chemistry. Identifies TBI derivatives and discusses the structure-activity relationship leading to DMAT.

  • Pagano, M. A., et al. (2008).[1] "The selectivity of inhibitors of protein kinase CK2: an update." Biochemical Journal. Explicitly details the off-target profile of TBI (TBBz) against PIM1, DYRK1A, and HIPK2 compared to TBB.

  • Cozza, G., et al. (2013). "Cell-permeable dual inhibitors of protein kinases CK2 and PIM-1." Cellular and Molecular Life Sciences. Discusses the dual inhibition mechanism and the development of TDB.

  • Battistutta, R., et al. (2011). "Structural features underlying selective inhibition of protein kinase CK2 by ATP site-directed tetrabromo-2-benzotriazole." Protein Science. Structural comparison of TBB and TBI binding modes.

  • Sarno, S., et al. (2001). "Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2." FEBS Letters. Establishes the baseline selectivity of the benzotriazole scaffold.

Sources

Technical Support Center: Enhancing Cell Permeability of 4,5,6,7-Tetrabromo-1H,3H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals working with 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one (a highly potent, halogenated inhibitor of targets such as Casein Kinase 2 [CK2] and Isocitrate Dehydrogenase 1 [IDH1])[1][2].

Despite its exceptional in vitro enzymatic affinity, researchers frequently encounter severe bottlenecks when transitioning this compound to live-cell assays. This guide deconstructs the physicochemical barriers limiting its cellular uptake and provides field-proven, self-validating methodologies to overcome them.

The Permeability Paradox: Mechanistic Context

The Issue: 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one is highly lipophilic due to its four bromine atoms, which theoretically should promote membrane crossing. However, it exhibits notoriously poor cell permeability and bioavailability[3].

The Causality: This paradox is driven by the "brick dust" effect . The dense halogenation creates exceptionally strong intermolecular halogen bonds and a high crystal lattice energy. Consequently, the compound has an enormous desolvation penalty. When introduced to aqueous culture media, it rapidly aggregates into micro-crystals rather than remaining as free monomers capable of passive diffusion across the lipid bilayer. Furthermore, the polar hydrogen-bond donors on the benzimidazol-2-one core restrict its ability to partition efficiently into the hydrophobic core of the plasma membrane.

Frequently Asked Questions (FAQs)

Q1: My compound shows sub-micromolar IC50 in biochemical assays but no effect in live cells at 10 µM. Is it being pumped out by efflux transporters? While efflux is possible, the primary culprit for highly halogenated benzimidazoles is usually extracellular precipitation or protein binding[3]. Before investigating P-glycoprotein (P-gp) efflux, you must validate that the compound is actually in solution. Check your media under a phase-contrast microscope for micro-crystals.

Q2: How can I chemically modify the compound to enhance permeability without losing target affinity? The most effective strategy is the Acetoxymethyl (AM) ester prodrug approach[4][5]. By masking the polar functional groups with an AM ester, you temporarily eliminate the hydrogen-bond donors, drastically lowering the desolvation penalty. Once the lipophilic prodrug crosses the membrane, ubiquitous intracellular esterases cleave the AM group, releasing and trapping the active, polar inhibitor inside the cytosol[4].

Q3: Can I just use a higher concentration of DMSO to force it into solution? No. Exceeding 0.5% (v/v) DMSO in live-cell assays induces significant cytotoxicity and alters cellular transcriptomes, which will confound your phenotypic readouts. Instead, you must use a micellar co-solvent system (see Protocol 1).

Troubleshooting & Resolution Workflow

Workflow Start Compound Added to Culture Media Precipitation Visible Precipitation or Cloudiness? Start->Precipitation Formulation Optimize Formulation (DMSO -> PEG300 -> Tween80) Precipitation->Formulation Yes Uptake Intracellular Target Engaged? (e.g., pSer13 Cdc37 Assay) Precipitation->Uptake No Formulation->Precipitation Retest Prodrug Synthesize AM-Ester Prodrug or Peptoid Conjugate Uptake->Prodrug No Success Successful Live-Cell Assay Uptake->Success Yes Prodrug->Uptake Retest

Caption: Workflow for diagnosing and resolving permeability and solubility issues of halogenated benzimidazoles.

Validated Experimental Protocols

Protocol 1: Micellar Formulation for In Vitro Rescue

If chemical modification is not an option, you must prevent the hydrophobic collapse of the compound using a structured co-solvent approach[6].

Causality: The order of addition is critical. Adding water directly to the DMSO stock causes immediate, irreversible crystallization. PEG300 must be added first to step down the dielectric constant, followed by Tween 80 to form protective micelles before any aqueous buffer is introduced.

Step-by-Step:

  • Primary Stock: Dissolve 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one in anhydrous DMSO to a concentration of 40 mg/mL. Note: Moisture in DMSO will ruin solubility; use a fresh, sealed ampoule.

  • Co-solvent Addition: Transfer 50 µL of the DMSO stock to a clean vial. Add 400 µL of PEG300. Vortex vigorously for 60 seconds until completely clear.

  • Micellization: Add 50 µL of Tween 80 to the mixture. Vortex again for 60 seconds.

  • Aqueous Phase Integration: Slowly add 500 µL of pre-warmed (37°C) ddH2O or basal media dropwise while continuously vortexing.

  • Validation: Analyze a 10 µL aliquot under a phase-contrast microscope at 40x magnification. The field must be free of refractile crystals.

Protocol 2: AM-Ester Prodrug Live-Cell Assay

For robust intracellular targeting, utilizing an AM-ester prodrug is the gold standard[4][5].

Causality: Serum contains high levels of extracellular esterases. If the prodrug is administered in complete media, it will be prematurely cleaved outside the cell, reverting to the impermeable parent compound.

Step-by-Step:

  • Preparation: Dissolve the synthesized AM-ester derivative in anhydrous DMSO (10 mM stock).

  • Cell Starvation: Wash adherent cells (e.g., HeLa or Jurkat) twice with PBS to remove all traces of Fetal Bovine Serum (FBS).

  • Pulse Treatment: Dilute the prodrug into serum-free media to your final working concentration (e.g., 1-5 µM). Incubate cells for 1 to 2 hours at 37°C.

  • Chase: Aspirate the treatment media and replace it with complete media (containing 10% FBS) to halt extracellular degradation and maintain cell viability.

  • Validation (Self-Validating Step): Lyse cells and perform a Western blot against a known downstream target of your kinase. For CK2, probe for the reduction of Cdc37 pSer13 or NFκB pSer529[4]. A reduction in phosphorylation confirms successful membrane crossing and intracellular activation.

Mechanism of Prodrug Activation

Pathway Extracellular Extracellular Space (Hydrophobic AM-Ester) Membrane Plasma Membrane (Passive Diffusion) Extracellular->Membrane Cytosol Cytosol (Esterase Cleavage) Membrane->Cytosol Active Active Inhibitor (Deprotected) Cytosol->Active Target Target Kinase (CK2 / IDH1) Active->Target

Caption: Mechanism of Acetoxymethyl (AM) ester prodrug cellular uptake and intracellular activation.

Quantitative Data: Comparison of Permeability Strategies

The following table summarizes the physicochemical and biological trade-offs of different delivery strategies for halogenated benzimidazoles.

Delivery StrategyAqueous Solubility (pH 7.4)Live-Cell PermeabilityTarget Affinity (In Vitro)Primary Limitation
Parent Compound (Unmodified) < 10 µMPoorHigh (Sub-micromolar)"Brick dust" effect; rapid precipitation in media
DMSO/PEG300/Tween80 Formulation ~100 µM (Micellar)ModerateHighVehicle toxicity at high concentrations
Ribofuranosyl Conjugation (e.g., TDB) > 200 µMGoodHigh (Nanomolar)May alter kinase selectivity profile
AM-Ester Prodrug Modification > 500 µMExcellentSub-nanomolar (Post-cleavage)Requires complex synthetic chemistry

References

  • Viht, K., et al. "Acetoxymethyl Ester of Tetrabromobenzimidazole–Peptoid Conjugate for Inhibition of Protein Kinase CK2 in Living Cells." Bioconjugate Chemistry 26.12 (2015): 2324-2335. URL: [Link]

  • Zien, P., et al. "Tetrabromobenzotriazole (TBBt) and tetrabromobenzimidazole (TBBz) as selective inhibitors of protein kinase CK2: evaluation of their effects on cells and different molecular forms of human CK2." Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics 1754.1-2 (2005): 271-280. URL: [Link]

  • RCSB Protein Data Bank. "PDB 2OXD: Crystal structure of protein kinase CK2 in complex with 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one." URL: [Link]

  • RCSB Protein Data Bank. "PDB 6BKY: Novel Binding Modes of Inhibition of Wild-Type IDH1." URL: [Link]

  • US Patent Application. "Derivatives of tetrabromobenzimidazole, a process for the preparation thereof... and serine/threonine kinases modulating agent." US20110112091A1.

Sources

Technical Support Center: Refining Docking Simulations for 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

Welcome to the technical support guide for researchers working with 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one and its analogs. This document provides in-depth troubleshooting advice and best practices to address the unique challenges presented by this polyhalogenated scaffold in molecular docking simulations. Our goal is to move beyond generic protocols and equip you with the causal understanding needed to refine your experiments, interpret results accurately, and generate reliable hypotheses for drug development.

The central challenge with this ligand lies in its four bromine atoms. Traditional molecular mechanics force fields often fail to accurately represent the anisotropic electron distribution around these halogens, leading to a mischaracterization of a crucial non-covalent interaction: the halogen bond.[1][2] This guide places special emphasis on correctly parameterizing and simulating these interactions to achieve meaningful results.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common issues. For more detailed explanations, please refer to the in-depth guides in Part 2.

Q1: My docking scores for this tetrabromo compound are consistently poor (high energy). What does this mean?

A: A poor docking score (typically a less negative or a positive value, depending on the software) suggests a low predicted binding affinity.[3][4] However, this can be misleading. The primary causes are often:

  • Incorrect Ligand Parameterization: The software may be penalizing the bromines due to improper charge assignment, failing to recognize potential halogen bonds. This is the most common "hard failure" for this class of compounds.[5]

  • Steric Clashes: The ligand may be too large for the defined binding pocket, or its conformation is sterically hindered.

  • Binding Site Definition: The grid box defining the search space may be improperly sized or positioned.[6][7]

  • Protein Preparation: Incorrect protonation states of active site residues can lead to repulsive forces.[8]

Q2: Why does my top-ranked docked pose look physically unrealistic or fail to form key interactions?

A: This is a classic sign that the scoring function is not accurately capturing the dominant forces of interaction.[5] For 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one, the scoring function may be over-emphasizing weaker interactions (like van der Waals) while completely missing the critical, directional halogen bonds.[2] Always visually inspect your top poses. A good score is meaningless if the interactions are nonsensical from a chemical standpoint.[9] Consider re-scoring your poses with a different scoring function to see if the ranking changes.[10]

Q3: How do I properly handle the four bromine atoms on my ligand during preparation?

A: This is the most critical step. Standard charge assignment methods are insufficient. You must use a methodology that accounts for the "sigma-hole," a region of positive electrostatic potential on the halogen atom that is responsible for forming halogen bonds.[1]

  • Solution: Employ force fields or parameterization schemes that use a positively charged "virtual particle" attached to the halogen atom.[1] The CHARMM General Force Field (CGenFF) has extensions for this, and some docking programs like Schrödinger's Glide (using the OPLS3 force field) have improved handling of halogen bonding.[1][11]

  • See Part 2, Guide 1 for a detailed protocol.

Q4: Should I include the crystallographic water molecules in my docking simulation?

A: The answer is system-dependent. Water molecules can be critical mediators of protein-ligand interactions, forming bridging hydrogen bonds.[12][13]

  • When to Keep: If a water molecule is highly conserved across multiple crystal structures of the same protein and forms hydrogen bonds with both the protein and a known ligand, it is likely structurally important.[14] Keeping it can significantly improve docking accuracy.[12][13]

  • When to Remove: If water molecules do not form bridging interactions and occupy space that your ligand is predicted to fill, they should generally be removed.[15][16] Keeping them can create artificial steric clashes.[17]

  • Advanced Approach: Some software allows water molecules to be treated as flexible or to be toggled "on" or "off" during the simulation, which can provide a more realistic model.[14]

Q5: How can I validate my docking results without a co-crystal structure of my specific compound?

A: Validation is crucial for trustworthiness.[18] In the absence of a direct co-crystal structure, you can build confidence through a multi-faceted approach:

  • Dock Known Binders: Dock a set of known active and inactive compounds against your target. A successful docking protocol should rank the active compounds significantly higher than the inactive ones (enrichment).[19]

  • Use Multiple Docking Programs/Scoring Functions: If different algorithms and scoring functions consistently predict a similar binding pose and rank for your compound, the result is more likely to be robust.[10]

  • Molecular Dynamics (MD) Simulation: Take your top-ranked docked pose and run a short MD simulation (e.g., 50-100 ns). If the ligand remains stably bound in the pocket and maintains key interactions, it provides strong evidence for a stable binding mode.[18]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Ligand Parameterization Failure — The Halogen Bonding Problem
  • Issue: My docking simulations with 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one fail to predict interactions with backbone carbonyls or other Lewis bases, even when they appear to be in close proximity.

  • Causality — Understanding the Sigma-Hole: A covalently bonded halogen atom has an anisotropic distribution of electron density. While the "equator" of the halogen is electron-rich and negatively charged, the region directly opposite the covalent bond (the "pole") is electron-deficient and carries a positive electrostatic potential.[1] This positive region is called a sigma-hole. It can act as a Lewis acid and form a highly directional, non-covalent interaction with a Lewis base (e.g., a carbonyl oxygen, a hydroxyl group, or an aromatic ring). This is a halogen bond (XB). Standard force fields that assign a simple, negative partial charge to the halogen atom cannot model this attractive interaction and will instead incorrectly calculate a repulsive force.[1][2]

G cluster_protein Protein Backbone C C Br Br C->Br sigma_hole Br->sigma_hole O O sigma_hole->O   Halogen Bond   (Attractive) C_prot C C_prot->O lp

Caption: Diagram of a sigma-hole and a halogen bond.

  • Solutions & Protocol:

    • Select an XB-Aware Docking Program/Force Field: Prioritize tools known to handle halogen bonding. See the table below for a summary.

    • Use Virtual Sites: If your software allows, the most robust method is to add a positively charged virtual particle (or "extra point") just beyond the bromine atom to explicitly model the sigma-hole.[1] This is a feature in advanced force fields like CHARMM with specific extensions.

    • Manual Parameterization (Advanced): For other programs, you may need to manually derive partial charges using quantum mechanical calculations (e.g., using a tool like Gaussian or GAMESS) and ensure the electrostatic potential map is accurately represented. This is a non-trivial task requiring significant expertise.

    • Post-Docking Analysis: Use tools specifically designed to identify halogen bonds after docking is complete, such as the Protein-Ligand Interaction Profiler (PLIP).[20] This can help you identify poses where a potential XB might be forming, even if the scoring function didn't rank it highly.

Docking Software/SuiteHalogen Bonding (XB) SupportMechanism/Notes
Schrödinger Glide Good The OPLS3/OPLS4 force fields include specific parameters to improve the treatment of halogen bonds, often outperforming older force fields.[11]
GOLD Moderate to Good Later versions have scoring function terms (e.g., in ChemScore) that can be parameterized to recognize halogen bonds.[21]
AutoDock Vina Poor (by default) The standard Vina scoring function does not explicitly account for halogen bonding. Custom scoring functions or post-processing are required.[22]
CHARMM-based Dockers Excellent (with correct FF) When used with a force field specifically parameterized for XBs (e.g., CGenFF with virtual site extensions), this provides a physically accurate model.[1]
Guide 2: High RMSD in Re-docking Validation
  • Issue: I have a co-crystal structure of a similar tetrabromo-analog. When I extract the ligand and re-dock it, the Root Mean Square Deviation (RMSD) between my best pose and the crystal pose is greater than 2.0 Å.

  • Causality: A high RMSD in a re-docking experiment indicates that your protocol is failing to reproduce a known, experimentally verified binding mode.[18][20] This is a critical failure of the validation step and suggests your prospective docking runs will be unreliable. The causes can be traced to several stages of the workflow.

  • Troubleshooting Decision Tree:

G start High RMSD (>2.0 Å) in Re-docking? p_prep Review Protein Preparation start->p_prep Yes grid_def Review Grid Definition start->grid_def ligand_prep Review Ligand Preparation start->ligand_prep sampling Review Sampling Algorithm start->sampling protonation Are key residue protonation states correct? (His, Asp, Glu) p_prep->protonation waters Did you remove a critical bridging water molecule? p_prep->waters sidechains Are there missing side chains or loops? p_prep->sidechains grid_size Is the grid box large enough to allow ligand rotation? grid_def->grid_size grid_center Is the grid centered correctly on the binding site? grid_def->grid_center halogen Is Halogen Bonding accounted for? (See Guide 1) ligand_prep->halogen tautomer Did you use the correct tautomer/protonation state of the ligand? ligand_prep->tautomer exhaust Is the search 'exhaustiveness' parameter set too low? sampling->exhaust flex Does the receptor require side-chain flexibility to accommodate the ligand? sampling->flex

Caption: Troubleshooting decision tree for high RMSD in re-docking.

  • Solutions & Protocol:

    • Verify Protein Preparation: Systematically re-run your protein preparation workflow.[8][23] Use software to predict the pKa of titratable residues (His, Asp, Glu) at the experimental pH and ensure their protonation states are correct. If you removed all water, try re-introducing waters that bridge the original ligand to the protein and re-run the docking.[12]

    • Check Grid Box: Visualize your grid box overlaid on the protein-ligand complex. Ensure it extends at least 5-10 Å beyond the ligand in all directions to allow for full rotational and translational sampling.[6]

    • Increase Sampling: Most docking programs have a parameter for "exhaustiveness" or search precision.[17] Increase this value (e.g., exhaustiveness in AutoDock Vina). This will take longer but will explore the conformational space more thoroughly.

    • Introduce Flexibility: If the binding pocket is tight, rigid-receptor docking may fail.[17][24] Try allowing key side chains in the binding pocket to be flexible during the docking simulation. If that fails, consider generating an ensemble of receptor structures from an MD simulation and docking against the ensemble.[8]

Part 3: Core Experimental Protocols

Protocol 1: Step-by-Step Receptor Preparation Workflow

This protocol outlines a standard and essential procedure for preparing a target protein for docking.

  • Obtain and Inspect the Structure:

    • Download the protein structure from the Protein Data Bank (PDB).

    • Rationale: Starting with an experimentally determined structure is crucial.

    • Visually inspect the structure in a molecular viewer (e.g., PyMOL, ChimeraX).[25] Check for missing residues, missing side chains, and the quality of the electron density if available.

  • Initial Cleanup:

    • Remove all entities that are not part of your biological system. This includes crystallization artifacts (e.g., glycerol), buffers, and duplicate protein chains unless they form a biologically relevant oligomer.[23]

    • Rationale: Extraneous molecules can interfere with the definition of the binding site and the docking process.[8]

  • Handle Crystallographic Waters:

    • Decision: Decide whether to keep or remove water molecules based on the guidance in the FAQ (Q4).

    • Action: If keeping waters, ensure they are well-resolved (low B-factors). If removing, delete all HOH molecules.

    • Rationale: The treatment of water is a critical decision that can dramatically impact results.[15]

  • Add Hydrogens and Assign Protonation States:

    • Use a dedicated protein preparation tool (e.g., Schrödinger's Protein Preparation Wizard, AutoDock Tools, ChimeraX) to add hydrogen atoms.[16][26]

    • The software should then predict the optimal protonation and tautomeric states for residues like Histidine, Aspartate, and Glutamate at a specified pH (typically 7.4).

    • Rationale: The PDB does not typically include hydrogen atoms, which are essential for calculating electrostatics and hydrogen bonds. Correct protonation is vital for accurate interaction scoring.[8]

  • Energy Minimization:

    • Perform a brief, restrained energy minimization of the protein structure. Only allow the newly added hydrogens and potentially the side chains to move, keeping the backbone fixed.

    • Rationale: This step relieves any steric clashes or geometric strain introduced during the preparation process without significantly altering the experimentally determined backbone structure.[27]

  • Define the Binding Site and Generate the Grid:

    • Define the center of your binding site. This is typically done by selecting the co-crystallized ligand (if present) or by selecting the key active site residues.

    • Generate the docking grid, ensuring the box size is adequate as described in Guide 2.

    • Rationale: The grid pre-calculates the interaction potentials of the protein, which dramatically speeds up the subsequent ligand docking calculations.[6]

Protocol 2: Post-Docking Analysis and Validation

This workflow details the steps to take after your docking simulation has finished to ensure your results are robust and meaningful.

G start Docking Simulation Complete rank 1. Rank Poses by Score start->rank visual 2. Visual Inspection (Is the pose chemically sensible?) rank->visual filter 3. Filter by Interactions (e.g., presence of Halogen Bond, key H-bonds) visual->filter cluster 4. Cluster Analysis (Group similar poses) filter->cluster rescore 5. Consensus Scoring (Re-score top cluster with a different scoring function) cluster->rescore validate 6. Further Validation rescore->validate md MD Simulation (Check for stability) validate->md Computational exp Compare with Experimental Data (SAR, mutagenesis) validate->exp Experimental final Select Candidate Poses for Hypothesis Generation md->final exp->final

Caption: A robust workflow for post-docking analysis and validation.

  • Rank and Inspect: Rank all generated poses by their docking score.[3] Visually inspect at least the top 10-20 poses. Discard any that have clear internal steric clashes or that place atoms in physically unrealistic positions.[9]

  • Interaction Analysis: Analyze the interactions formed by the top-ranked, physically plausible poses. Use a tool like PLIP to specifically check for halogen bonds, hydrogen bonds, and hydrophobic contacts.[20] Filter out poses that do not engage with known key residues in the active site.

  • Pose Clustering: Perform a cluster analysis on the remaining poses based on RMSD.[3] This groups structurally similar poses together. The most populated cluster often represents the most favorable and entropically accessible binding mode.[9]

  • Consensus Scoring: Take the representative pose from the top 1-3 most populated clusters and re-score them using a completely different docking program or scoring function.[10][24] Poses that consistently score well across different methods are more trustworthy.

  • Final Validation: For your highest-confidence pose(s), perform a final validation step as described in FAQ Q5, ideally a short molecular dynamics simulation to confirm the stability of the predicted protein-ligand complex.[18]

References

  • Verkhivker, G. M., Bouzida, D., Gehlhaar, D. K., Rejto, P. A., Freer, S. T., & Rose, P. W. (2000). Deciphering common failures in molecular docking of ligand-protein complexes. Perspectives in Drug Discovery and Design, 20(1), 1-26. Retrieved from [Link]

  • ResearchGate. (2022, April 25). How to validate the molecular docking results? Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved from [Link]

  • Shadecoder. (2026, January 2). Molecular Docking: A Comprehensive Guide for 2025. Retrieved from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]

  • Bioinformatics Stack Exchange. (2021, April 19). How can I validate docking result without a co-crystallized ligand? Retrieved from [Link]

  • ResearchGate. (2021, October 28). How to validate molecular docking results with no proper crystal structure?? Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular Docking with Ligand Attached Water Molecules. Retrieved from [Link]

  • JSciMed Central. (2016, July 14). Challenges in Docking: Mini Review. Retrieved from [Link]

  • Lemmon, G., & Meiler, J. (2013). Towards Ligand Docking Including Explicit Interface Water Molecules. PLOS ONE, 8(6), e67536. Retrieved from [Link]

  • Schrödinger. (2025, November 4). Strategy for Including Structural Water Molecules in the Receptor for Glide Docking. Retrieved from [Link]

  • Lemkul, J. A., et al. (2016). Parametrization of Halogen Bonds in the CHARMM General Force Field: Improved treatment of ligand-protein interactions. Journal of chemical theory and computation, 12(9), 4475–4490. Retrieved from [Link]

  • Meng, E. C., Shoichet, B. K., & Kuntz, I. D. (1992). Automated docking with grid-based energy evaluation. Journal of computational chemistry, 13(4), 505-524. Retrieved from [Link]

  • Huang, D., & Caflisch, A. (2018). Multi-Body Interactions in Molecular Docking Program Devised with Key Water Molecules in Protein Binding Sites. Molecules, 23(9), 2293. Retrieved from [Link]

  • CCDC. (2024, October 24). Getting Started with Protein-Ligand Docking Using GOLD. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • ResearchGate. (2025, April 24). How do i solve the problem in the docking? Retrieved from [Link]

  • University of Oxford. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • Schrödinger. (2022, January 23). Protein Ligand Docking Lesson Plan. Retrieved from [Link]

  • ResearchGate. (2025, December 25). Molecular Docking in Halogen Bonding. Retrieved from [Link]

  • Koes, D. R., Baumgartner, M. P., & Camacho, C. J. (2013). Lessons learned in empirical scoring with smina from the CSAR 2011 benchmarking exercise. Journal of chemical information and modeling, 53(8), 1893–1904. Retrieved from [Link]

  • Meng, Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Retrieved from [Link]

  • Szymański, J., et al. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions. International journal of molecular sciences, 21(1), 139. Retrieved from [Link]

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Validation & Comparative

Publish Comparison Guide: Validating the Inhibitory Effect of 4,5,6,7-Tetrabromo-1H,3H-benzimidazol-2-one on Protein Kinase CK2

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the validation and characterization of 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one (referred to herein as TBBz-2-one or by its PDB ligand code K32 ). While often confused with the classic inhibitor TBB (4,5,6,7-tetrabromobenzotriazole), TBBz-2-one is a distinct benzimidazole derivative that exhibits superior binding affinity (Ki ≈ 0.15–0.30 µM) compared to its triazole predecessor.

This document provides a technical comparison of TBBz-2-one against industry standards (TBB and CX-4945), outlines a self-validating experimental framework for confirming kinase inhibition, and visualizes the mechanism of action using structural biology insights.

Compound Profile & Mechanism of Action[1][2]

Compound: 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one Common Aliases: K32, TBBz-2-one Primary Target: Casein Kinase 2 (CK2), specifically the CK2α catalytic subunit.

Mechanism of Inhibition

TBBz-2-one functions as an ATP-competitive inhibitor . Unlike broad-spectrum kinase inhibitors that rely solely on hydrogen bonding with the "hinge" region, TBBz-2-one leverages halogen bonding . The four bromine atoms on the benzene ring interact with a unique hydrophobic pocket in CK2α, which is smaller than in most other kinases, conferring high selectivity.

Structural Insight (PDB: 2OXD): Crystallographic studies reveal that TBBz-2-one binds in the ATP pocket where its carbonyl oxygen (at position 2) acts as a hydrogen bond acceptor, while the bromine atoms stabilize the molecule via hydrophobic and halogen-bond interactions with the protein backbone. This binding mode yields a lower free energy (ΔG ≈ -9.43 kcal/mol) compared to TBB (ΔG ≈ -8.84 kcal/mol), explaining its higher potency.

Comparative Analysis: TBBz-2-one vs. Alternatives

To validate TBBz-2-one, it must be benchmarked against the historical standard (TBB) and the clinical standard (CX-4945/Silmitasertib).

Table 1: Technical Comparison of CK2 Inhibitors
FeatureTBB (Classic) TBBz-2-one (Subject) CX-4945 (Clinical)
Chemical Class BenzotriazoleBenzimidazol-2-onePyridopyrimidine
Target Affinity (Ki/IC50) IC50 ≈ 0.9–1.6 µMKi ≈ 0.15–0.30 µM IC50 ≈ 1 nM
Selectivity Profile High (CK2 >> others)High (CK2 specific) Moderate (Hits CLK2, FLT3)
Cell Permeability GoodGood Excellent
Primary Utility Historical referenceStructural/Mechanistic studies Clinical/In vivo efficacy
Binding Energy (ΔG) -8.84 kcal/mol-9.43 kcal/mol N/A (Different mode)

Scientist-to-Scientist Insight:

While CX-4945 is vastly more potent (nanomolar range), it is less selective, inhibiting kinases like FLT3 and CLK2. TBBz-2-one is the superior choice when mechanism-specific validation is required in vitro without the off-target noise of clinical-grade inhibitors. It bridges the gap between the moderate potency of TBB and the high potency of DMAT/CX-4945.

Experimental Validation Framework

To strictly validate the inhibitory effect of TBBz-2-one, you must demonstrate dose-dependent reduction of CK2 activity in two distinct systems: in vitro (biochemical) and in cellulo (functional).

Experiment A: Radiometric Kinase Assay (The Gold Standard)

Objective: Determine the Ki/IC50 of TBBz-2-one directly on recombinant CK2α.

Protocol:

  • Reagents:

    • Recombinant CK2α holoenzyme.

    • Substrate: Synthetic peptide RRRADDSDDDDD (specific to CK2).[1]

    • [γ-32P]ATP (Specific activity ~3000 Ci/mmol).

  • Reaction Mix: Prepare in Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NaCl).

  • Titration: Prepare TBBz-2-one in DMSO (0.01 µM to 100 µM). Keep DMSO constant <1%.

  • Initiation: Add ATP mix (10 µM cold ATP + 0.5 µCi [γ-32P]ATP).

  • Incubation: 30°C for 10 minutes (linear phase).

  • Termination: Spot 20 µL onto P81 phosphocellulose paper; wash 3x with 75 mM phosphoric acid.

  • Quantification: Scintillation counting.

Self-Validation Check:

  • Control: DMSO-only must show 100% activity.

  • Positive Control: Include TBB (10 µM) which should inhibit ~80-90%.[2]

  • Data Quality: The curve must fit a sigmoidal dose-response model (Hill slope ~ -1.0).

Experiment B: Cellular Substrate Validation (Western Blot)

Objective: Confirm TBBz-2-one permeates cells and inhibits endogenous CK2.

Target Substrate: Akt (Ser129) or Cdc37 (Ser13) . Note: Akt S129 is a specific CK2 site, distinct from the PDK1 (T308) or mTORC2 (S473) sites.

Protocol:

  • Cell Line: Jurkat or HeLa cells (high endogenous CK2).

  • Treatment: Treat cells with TBBz-2-one (0, 10, 25, 50 µM) for 6 hours.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Detection:

    • Primary Ab: Anti-phospho-Akt (Ser129).

    • Loading Control: Total Akt or GAPDH.

  • Result: A dose-dependent disappearance of the p-Akt(S129) band confirms CK2 inhibition.

Visualization of Signaling & Workflow

Diagram 1: CK2 Signaling Pathway & Point of Inhibition

This diagram illustrates the downstream effects of CK2 inhibition by TBBz-2-one, highlighting the specific phosphorylation sites (Akt S129, Cdc37 S13) used for validation.

CK2_Pathway Inhibitor TBBz-2-one (K32) CK2 Protein Kinase CK2 (Constitutively Active) Inhibitor->CK2 Inhibits (ATP Competitive) Akt Akt / PKB CK2->Akt Phosphorylates Cdc37 Cdc37 (Hsp90 Co-chaperone) CK2->Cdc37 Phosphorylates PTEN PTEN (Phosphatase) CK2->PTEN Phosphorylates pAkt p-Akt (Ser129) Hyper-activation Akt->pAkt Ser129 pCdc37 p-Cdc37 (Ser13) Stability Cdc37->pCdc37 Ser13 pPTEN p-PTEN (Ser380) Inactivation PTEN->pPTEN Ser380 (Stabilizes) Survival Cell Survival (Anti-Apoptosis) pAkt->Survival Promotes Growth Cell Growth pCdc37->Growth Hsp90 Activity pPTEN->Survival Reduced Activity

Caption: TBBz-2-one blocks CK2-mediated phosphorylation of Akt (S129) and Cdc37 (S13), disrupting survival signaling.

Diagram 2: Experimental Validation Workflow

A logical flow for validating the compound's efficacy from bench to data analysis.

Validation_Workflow cluster_InVitro In Vitro Validation (Biochemical) cluster_Cellular Cellular Validation (Functional) Prep 1. Compound Prep Dissolve TBBz-2-one in DMSO (10 mM) KinaseAssay Radiometric Assay (CK2 + Peptide + P32-ATP) Prep->KinaseAssay Treatment Treat Cells (Jurkat/HeLa, 6-24h) Prep->Treatment IC50 Calculate Ki/IC50 Target: 0.15-0.30 µM KinaseAssay->IC50 Decision Validation Complete? IC50->Decision Western Western Blot Probe: p-Akt (S129) Treatment->Western Western->Decision

Caption: Dual-stream validation workflow ensuring both biochemical potency and cellular permeability.

Troubleshooting & Optimization

  • Solubility: TBBz-2-one is hydrophobic. Ensure DMSO stocks are fresh. If precipitation occurs in aqueous buffer, reduce the final concentration or add 0.01% Triton X-100 to the kinase buffer.

  • Substrate Specificity: Do not use generic substrates like Casein protein if looking for precise kinetics; the peptide RRRADDSDDDDD is far superior for calculating Ki values.

  • Distinguishing Isoforms: TBBz-2-one inhibits both CK2α and CK2α' subunits but has negligible activity against CK1, unlike some non-specific kinase inhibitors.

References

  • Battistutta, R., et al. (2007). "The ATP-binding site of protein kinase CK2 holds a positive electrostatic area and conserved water molecules." PDB Structure 2OXD (Ligand K32).[3]

  • Sarno, S., et al. (2001). "Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2." FEBS Letters.

  • Zień, P., et al. (2003). "Selectivity of 4,5,6,7-tetrabromobenzimidazole as an ATP-competitive potent inhibitor of protein kinase CK2 from various sources."[4] Biochemical and Biophysical Research Communications.

  • Pagano, M.A., et al. (2008). "Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole." Journal of Medicinal Chemistry.

  • BenchChem. "TBB's Kinase Inhibition Profile: A Comparative Guide."

Sources

"comparing the activity of 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one with other CK2 inhibitors"

[1][2]

Executive Summary

Protein Kinase CK2 (formerly Casein Kinase II) is a constitutively active serine/threonine kinase implicated in anti-apoptotic signaling and DNA repair. While TBB (4,5,6,7-tetrabromo-1H-benzotriazole) was the first specific small-molecule inhibitor to replace the promiscuous DRB, it suffers from moderate potency and off-target effects (e.g., PIM kinases).

The subject of this guide, 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one (referred to herein as TBBz-2-one or by its PDB ligand code K32 ), represents a structural evolution of the benzimidazole scaffold. Crystallographic data reveals that the "2-one" modification allows the inhibitor to penetrate deeper into the ATP-binding cleft than its precursors, establishing unique halogen bonds that significantly enhance binding affinity (


This guide compares TBBz-2-one with:

  • TBB: The classic research tool.

  • DMAT: A highly potent but less selective benzimidazole derivative.[1]

  • CX-4945 (Silmitasertib): The clinical-stage gold standard.

Compound Profile: 4,5,6,7-Tetrabromo-1H,3H-benzimidazol-2-one[1][2][4]

Structural Mechanism

Unlike TBB (a benzotriazole) or TBBz (the parent benzimidazole), TBBz-2-one possesses a carbonyl group at the C2 position.

  • Binding Mode: Crystal structure analysis (PDB ID: 2OXD ) confirms that this molecule binds in the ATP-competitive pocket.

  • Key Differentiator: The carbonyl modification alters the electrostatic profile, allowing the bromine atoms to engage in stronger halogen bonding with the backbone carbonyls of Glu114 and Val116 in the hinge region. This results in a tighter fit and higher binding energy than the parent TBBz.

Selectivity Nuance

Benzimidazole derivatives (like TBBz and TBBz-2-one) have been shown to discriminate between the CK2 holoenzyme (

free catalytic subunit

Comparative Performance Analysis

The following table synthesizes experimental data from radiometric kinase assays and thermodynamic binding studies.

FeatureTBBz-2-one (K32) TBB (Classic) DMAT CX-4945 (Silmitasertib)
Core Scaffold Benzimidazol-2-oneBenzotriazoleBenzimidazoleBenzo[c][2,6]naphthyridine
Binding Energy (

)
-9.43 kcal/mol -8.84 kcal/molN/A (High Affinity)High Affinity (nM range)
IC50 (CK2) ~0.15 - 0.30 µM ~0.50 - 0.90 µM~0.04 µM (40 nM)~0.001 µM (1 nM)
Mechanism ATP Competitive (Deep Pocket)ATP CompetitiveATP CompetitiveATP Competitive
Selectivity Profile High (CK2 Holoenzyme pref.)Moderate (Hits PIM1/3)Low (Promiscuous)High (Clinical Grade)
Primary Utility Structural Probe / High Affinity ToolGeneral ReferenceHigh Potency in vitroClinical / In vivo efficacy
Mechanistic Signaling Diagram

The diagram below illustrates the divergent binding logic and downstream effects of these inhibitors.

CK2_InhibitionCK2_HoloCK2 Holoenzyme(Tetramer)SubstratesSubstrates:Akt (S129), Cdc37, NF-kBCK2_Holo->SubstratesPhosphorylationCK2_AlphaCK2 Alpha(Free Subunit)CK2_Alpha->SubstratesPhosphorylationTBBTBB(Benzotriazole)TBB->CK2_HoloInhibits (~0.9 µM)TBB->CK2_AlphaInhibitsTBBz_2oneTBBz-2-one (K32)(Benzimidazol-2-one)TBBz_2one->CK2_HoloStrong Inhibition(Deep Pocket Binding)TBBz_2one->CK2_AlphaWeak/No InhibitionCX4945CX-4945(Silmitasertib)CX4945->CK2_HoloPotent Inhibition(~1 nM)ApoptosisApoptosis / Cell Cycle ArrestSubstrates->ApoptosisPathway Blocked

Caption: Differential inhibition logic. Note TBBz-2-one's preferential targeting of the CK2 holoenzyme compared to TBB's broader activity.

Experimental Protocols

To validate the activity of TBBz-2-one in your specific model, use the following self-validating protocols.

Protocol A: In Vitro CK2 Kinase Assay (ADP-Glo)

Rationale: Radiometric assays are sensitive but hazardous. The ADP-Glo system is robust for measuring IC50 values of ATP-competitive inhibitors like TBBz-2-one.

  • Reagent Prep:

    • Enzyme: Recombinant Human CK2 Holoenzyme (ensure

      
       complex if testing TBBz specificity).
      
    • Substrate: Casein or CK2-specific peptide (RRRADDSDDDDD).

    • Inhibitor: Dissolve 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one in DMSO. Prepare serial dilutions (e.g., 0.01 µM to 100 µM).

  • Reaction Setup:

    • In a 384-well white plate, mix 2 µL inhibitor + 2 µL CK2 enzyme (10 ng/well).

    • Incubate 10 min at RT (allows inhibitor to access the deep pocket).

    • Add 2 µL ATP (10 µM) + Substrate mix to initiate.

  • Incubation: Run for 45 min at 30°C.

  • Detection:

    • Add 6 µL ADP-Glo Reagent (stops kinase, depletes ATP). Incubate 40 min.

    • Add 12 µL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

  • Analysis: Measure Luminescence (RLU). Plot RLU vs. log[Inhibitor] to derive IC50.

Protocol B: Cellular Target Engagement (Western Blot)

Rationale: To prove the compound enters the cell and inhibits CK2 physiologically, monitor the specific phosphorylation site of Akt Ser129, a direct CK2 target.

  • Cell Culture: Seed Jurkat or HeLa cells (0.5 x 10^6 cells/mL).

  • Treatment:

    • Treat with TBBz-2-one (25 µM, 50 µM, 75 µM) for 6 hours.

    • Control: DMSO (Vehicle) and CX-4945 (5 µM, Positive Control).

  • Lysis: Harvest cells in RIPA buffer + Phosphatase Inhibitor Cocktail (Critical: CK2 sites are labile).

  • Immunoblotting:

    • Primary Ab: Anti-Phospho-Akt (Ser129) (Note: Do not confuse with Ser473).

    • Loading Control: Total Akt or GAPDH.

  • Validation: A dose-dependent decrease in p-Akt(S129) without total Akt loss confirms CK2 inhibition.[2]

Experimental Workflow Diagram

WorkflowStartStart: Compound ValidationStep11. Solubility Check(DMSO, 10mM Stock)Start->Step1Step22. In Vitro Kinase Assay(Determine IC50 vs TBB)Step1->Step2DecisionIC50 < 0.5 µM?Step2->DecisionStep3_Pass3. Cell-Based Assay(Western Blot: pAkt S129)Decision->Step3_PassYesStep3_FailRe-evaluate Purity/StructureDecision->Step3_FailNoStep44. Selectivity Panel(Test vs PIM1, DYRK1A)Step3_Pass->Step4EndValid CK2 ProbeStep4->End

Caption: Step-by-step validation workflow for TBBz-2-one characterization.

References

  • Battistutta, R. et al. (2000).The ATP-Binding Site of Protein Kinase CK2 Holds a Positive Electrostatic Area and Conserved Water Molecules.

    • [3]

  • Zien, P. et al. (2003).Selectivity of 4,5,6,7-tetrabromobenzimidazole as an ATP-competitive potent inhibitor of protein kinase CK2 from various sources.

    • Sarno, S. et al. (2001). Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2.[4] FEBS Letters.[4]

      • Pagano, M.A. et al. (2008).

        • Duncan, J.S. et al. (2008).Theale of CK2 inhibitors in the regulation of cell survival and apoptosis. (Comparison of TBB and TBBz cellular effects).

          • [4]

        Comparative Guide: Structure-Activity Relationship (SAR) of 4,5,6,7-Tetrabromo-1H,3H-benzimidazol-2-one Analogs

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary: The Halogen Bond Advantage

        The 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one scaffold (often abbreviated as TBBz-2-one or TBI-one ) represents a critical evolution in the design of ATP-competitive inhibitors for Casein Kinase 2 (CK2) . While the parent compound TBB (4,5,6,7-tetrabromobenzotriazole) established the efficacy of the polyhalogenated core, the benzimidazol-2-one analogs offer distinct physicochemical properties and binding modes driven by halogen bonding .

        This guide objectively compares the TBBz-2-one scaffold against its precursors (TBB) and high-potency derivatives (DMAT, CX-4945), focusing on the structural determinants of potency, selectivity, and cellular permeability.

        Mechanistic Basis: The Sigma-Hole Effect

        The potency of this class of inhibitors is not driven solely by hydrophobic shape complementarity but by specific halogen bonds (X-bonds).

        Crystal Structure Evidence (PDB: 2OXD)

        X-ray crystallography of TBBz-2-one bound to the CK2

        
         catalytic subunit reveals a binding mode distinct from classical hydrogen-bonding inhibitors.
        
        • The "Sigma-Hole": The four bromine atoms, particularly at positions 5 and 6, exhibit a localized region of positive electrostatic potential (the sigma-hole) on the extension of the C-Br bond.

        • Interaction Partners: These positive regions form highly directional electrostatic interactions with the backbone carbonyl oxygens of Glu114 and Val116 in the kinase hinge region.

        • Steric Fit: The tetrabromo-core perfectly fills the hydrophobic pocket of CK2, which is unusually small compared to other kinases (e.g., CDK2), conferring inherent selectivity.

        SAR Logic Map

        The following diagram illustrates the structural activity relationships governing this scaffold.

        SAR_Logic Core 4,5,6,7-Tetrabromo- benzimidazol-2-one Core Halogens Halogen Substitutions (C4, C5, C6, C7) Core->Halogens C2_Mod C2 Position (Carbonyl/Thione/Amine) Core->C2_Mod N_Sub N1/N3 Substitution (Solubilizing Groups) Core->N_Sub Activity CK2 Inhibitory Potency Halogens->Activity Br > I > Cl >> F (Halogen Bond Strength) Selectivity Kinase Selectivity Halogens->Selectivity Size restriction (CK2 pocket is small) C2_Mod->Activity 2-NMe2 (DMAT) > 2-One > 2-H (H-bond donor/acceptor profile) N_Sub->Activity Bulky groups may clash with ATP pocket roof Permeability Cell Permeability N_Sub->Permeability Alkyl/Aminoalkyl increases cellular uptake

        Figure 1: Structural logic governing the potency and selectivity of tetrabromo-benzimidazole analogs.

        Comparative Performance Analysis

        The following data consolidates experimental results from radiometric kinase assays and cellular viability studies.

        Table 1: Inhibitory Potency & Selectivity Profile
        CompoundStructure TypeKi (CK2) [µM]IC50 (CK2) [µM]Key Features
        TBB Benzotriazole0.40~0.60Parent compound. High selectivity, but acidic N-H causes ionization at physiological pH.
        TBBz (TBI) Benzimidazole (2-H)0.50 - 1.0~0.90Neutral core. Slightly less potent than TBB but different selectivity profile (better in yeast).
        TBBz-2-one Benzimidazol-2-one 0.15 - 0.30 ~0.25 Optimized H-bond acceptor (C=O). Improved binding over 2-H analog.
        DMAT 2-Dimethylamino-TBI0.04 (40 nM)0.14Most potent in class. 2-NMe2 fills available space, but lower selectivity (hits PIM1, DYRK1A).
        CX-4945 Silmitasertib0.001 (1 nM)0.004Clinical candidate. Different scaffold (Benzonaphthyridine).[1] Extremely potent but inhibits CLKs.
        Table 2: Cellular Efficacy (Jurkat / CCRF-CEM Cells)
        CompoundDC50 (Cell Death) [µM]Mechanism of ActionSolubility (PBS)
        TBB 17.0Apoptosis (Caspase dependent)Low (< 50 µM)
        TBBz-2-one ~10 - 15ApoptosisLow (Requires DMSO)
        DMAT 2.7Apoptosis (Strong ROS induction)Moderate
        K164 (TDB) 0.2 - 0.5Dual CK2/PIM1 InhibitionImproved (Sugar moiety)

        Expert Insight: While DMAT is more potent in vitro, the TBBz-2-one scaffold offers a more "rigid" hydrogen bonding profile. The carbonyl oxygen at C2 acts as a fixed hydrogen bond acceptor, whereas the TBB triazole ring relies on a mobile proton. This makes TBBz-2-one a valuable probe for structural studies where defined protonation states are required.

        Experimental Protocols

        To ensure reproducibility, the following protocols are standardized for the synthesis and evaluation of TBBz-2-one analogs.

        Synthesis of 4,5,6,7-Tetrabromo-1H,3H-benzimidazol-2-one[2]

        Principle: Direct bromination of benzimidazol-2-one is often uncontrolled. The preferred route is the condensation of pre-brominated diamine with a carbonyl source (Urea or Phosgene equivalent).

        Protocol:

        • Starting Material: 3,4,5,6-Tetrabromo-1,2-diaminobenzene (Prepared by bromination of o-phenylenediamine).

        • Condensation:

          • Mix 1.0 eq of 3,4,5,6-tetrabromo-1,2-diaminobenzene with 1.5 eq of Urea.

          • Heat the solid mixture (melt) at 160–170°C for 4 hours. Evolution of NH3 gas indicates reaction progress.

          • Alternative (Solvent): Reflux in dry DMF with Carbonyl Diimidazole (CDI) for 6 hours.

        • Purification:

          • Cool the reaction mass. Triturate with water to remove excess urea.

          • Dissolve the crude solid in 1M NaOH (The 2-one proton is acidic, pKa ~9). Filter insoluble impurities.

          • Precipitate by acidifying with HCl to pH 3.

          • Recrystallize from Ethanol/DMF (10:1).

        • Validation:

          • 1H NMR (DMSO-d6): Broad singlets at >10.5 ppm (NH). No aromatic protons.

          • MS (ESI-): Characteristic isotope pattern for 4 Bromine atoms ([M-H]- peaks separated by 2 units).

        Radiometric CK2 Kinase Assay

        Workflow: This assay measures the transfer of

        
        -32P-ATP to a specific CK2 substrate peptide (RRRADDSDDDDD).
        

        Kinase_Assay Start Prepare Reaction Mix (20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2) Add_Enzyme Add CK2 Holoenzyme (10-20 ng/well) Start->Add_Enzyme Add_Compound Add TBBz-2-one Analog (Serial Dilution in DMSO) Add_Enzyme->Add_Compound Start_Rxn Initiate with ATP Mix (100 µM ATP + 0.5 µCi gamma-32P-ATP + Substrate) Add_Compound->Start_Rxn Incubate Incubate 30°C for 10-15 min Start_Rxn->Incubate Stop Spot on P81 Phosphocellulose Paper (Binds cationic peptide) Incubate->Stop Wash Wash 3x with 75 mM H3PO4 (Removes unreacted ATP) Stop->Wash Count Scintillation Counting (CPM -> Activity %) Wash->Count

        Figure 2: Standard radiometric assay workflow for validating CK2 inhibition.[2][3]

        References

        • Zień, P., et al. (2003). "Selectivity of 4,5,6,7-tetrabromobenzimidazole as an ATP-competitive potent inhibitor of protein kinase CK2 from various sources."[4] Biochemical and Biophysical Research Communications.

        • Battistutta, R., et al. (2007). "The ATP-binding site of protein kinase CK2 holds a positive electrostatic area and conserved water molecules." ChemBioChem. (Describes PDB 2OXD).

        • Pagano, M.A., et al. (2004). "2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2." Biochemical and Biophysical Research Communications.

        • Prudent, R., & Cochet, C. (2009). "New protein kinase CK2 inhibitors: jumping out of the catalytic box." Drug Discovery Today.

        • RCSB Protein Data Bank. "Structure of Protein Kinase CK2 in Complex with Tetrabromobenzimidazole Inhibitor (2OXD)."

        Sources

        A Comparative Guide to the Kinase Cross-Reactivity Profile of 4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi)

        Author: BenchChem Technical Support Team. Date: March 2026

        This guide provides an in-depth analysis of the kinase selectivity profile of 4,5,6,7-Tetrabromo-1H-benzimidazole, a potent inhibitor primarily targeting Casein Kinase 2 (CK2). Known in the literature as TBBi or TBBz, this compound serves as a critical chemical probe for elucidating CK2-mediated signaling pathways.[1][2] However, for any kinase inhibitor to be a reliable tool, a thorough understanding of its activity across the broader kinome is essential. Off-target effects can lead to misinterpretation of experimental results and unpredictable physiological outcomes.[3]

        This document details the cross-reactivity profile of TBBi against a representative panel of kinases, compares its selectivity to other well-known inhibitors, and provides a comprehensive, field-proven protocol for performing such a screen. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and methodological insights to effectively utilize TBBi in their studies and to underscore the universal importance of rigorous kinase profiling.[4][5]

        Section 1: Comparative Kinase Inhibition Profile

        The selectivity of a kinase inhibitor is not an absolute property but rather a spectrum of activity across the human kinome. TBBi is widely recognized as a selective, ATP-competitive inhibitor of CK2.[2][6] However, comprehensive screening has revealed inhibitory activity against several other kinases, particularly within the PIM, DYRK, and HIPK families.[7]

        To contextualize its performance, the following tables present the inhibitory profile of TBBi and compare it against Staurosporine, a notoriously promiscuous kinase inhibitor, and TBBt (4,5,6,7-Tetrabromobenzotriazole), a structurally related and widely used CK2 inhibitor.[8][9]

        Table 1: Inhibitory Profile of 4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi) Against a Select Kinase Panel

        Kinase TargetGene SymbolKinase FamilyIC50 (nM)Comments
        Casein Kinase 2 (α subunit) CSNK2A1 CMGC 70 (Kᵢ) Primary Target. Potent, ATP-competitive inhibition.[1]
        PIM-1 KinasePIM1CAMK150Significant off-target activity. PIM kinases are oncology targets.[7]
        PIM-3 KinasePIM3CAMK210Similar activity as against PIM-1.[7]
        HIPK2HIPK2CMGC400Moderate inhibition.
        DYRK1ADYRK1ACMGC650Moderate inhibition.[7]
        Protein Kinase D1PKD1/PRKD1CAMK800Weaker, but notable, off-target activity.[7]
        Protein Kinase APRKACAAGC>10,000Considered a very weak inhibitor of PKA.[2]
        Protein Kinase CαPRKCAAGC>10,000Virtually inactive against PKC.[2]

        Note: Data is compiled and representative of values found in the literature. Actual IC50 values can vary based on assay conditions, such as ATP concentration.

        Table 2: Selectivity Comparison with Alternative Kinase Inhibitors

        CompoundPrimary Target(s)Selectivity ProfileTypical Use Case
        TBBi (This Guide) CK2 Selective: Potently inhibits CK2 with known off-targets (e.g., PIM, DYRK1A).[7]Chemical probe for studying CK2 function in cells and biochemical assays.
        TBBt CK2 Highly Selective: More selective for CK2 than TBBi, though it also shows some activity against PIM kinases.[7][9]A more selective alternative to TBBi for probing CK2 function.
        Staurosporine Broad Spectrum Non-selective: Inhibits a wide range of kinases (PKC, PKA, CDKs, etc.) in the low nanomolar range.Positive control for inhibition in kinase assays; not suitable for probing specific pathways in cells.[10]
        Gefitinib EGFR Highly Selective: Primarily targets the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.Targeted cancer therapeutic; used as a selective inhibitor control for EGFR signaling.[11]

        Section 2: Experimental Design & Rationale for Kinase Profiling

        A robust and reliable experimental design is paramount for generating high-quality kinase profiling data. Our recommended approach is a two-tiered screening strategy, which is both scientifically rigorous and resource-efficient.[3]

        Causality Behind Experimental Choices:

        • Choice of Assay Format - Radiometric Assay: We utilize the [γ-³²P]ATP filter binding assay, which is widely considered the "gold standard" for in vitro kinase assays.[12] Its key advantages are:

          • Direct Measurement: It directly quantifies the transfer of a phosphate group to a substrate, avoiding the indirect measurements of coupled assays (e.g., luminescence-based ATP depletion) which can be prone to compound interference.[12][13]

          • Universal Applicability: The assay is compatible with virtually any kinase and substrate (protein or peptide), making it ideal for broad panel screening.[14]

          • High Sensitivity & Low Background: Radiometric detection provides excellent signal-to-noise ratios.[12]

        • Two-Tiered Screening Strategy:

          • Tier 1 (Primary Screen): The compound is first tested at a single, high concentration (e.g., 10 µM) against the full kinase panel. This quickly identifies potential "hits" and eliminates kinases that are not inhibited, saving time and resources.

          • Tier 2 (Dose-Response): Any kinase showing significant inhibition (e.g., >70%) in the primary screen is then subjected to a 10-point dose-response analysis to determine a precise IC50 value.[3] This confirms the initial hit and quantifies the compound's potency.

        • ATP Concentration: Assays are performed at an ATP concentration equal to the Michaelis constant (Kₘ) for each specific kinase. This is a critical parameter. For an ATP-competitive inhibitor like TBBi, the measured IC50 value is dependent on the ATP concentration.[3][13] Standardizing to Kₘ allows for a more equitable comparison of inhibitor potency across different kinases.

        Experimental Workflow Diagram

        The following diagram illustrates the logical flow of the two-tiered kinase cross-reactivity profiling process.

        G cluster_0 Tier 1: Primary Screen cluster_1 Tier 2: Dose-Response CompoundPrep Compound Preparation (10 µM TBBi in DMSO) KinasePanel Kinase Panel Setup (>100 Kinases at ATP Kₘ) CompoundPrep->KinasePanel Assay1 Radiometric Kinase Assay (Single Concentration) KinasePanel->Assay1 Data1 Data Analysis (% Inhibition vs. Control) Assay1->Data1 HitSelection Hit Selection (Inhibition >70%) Data1->HitSelection Identified Hits SerialDilution TBBi Serial Dilution (10-point curve) HitSelection->SerialDilution Assay2 Radiometric Kinase Assay (Dose-Response) SerialDilution->Assay2 Data2 IC50 Determination (Non-linear Regression) Assay2->Data2 Report Final Profile Generation Data2->Report

        Workflow for two-tiered kinase profiling.

        Section 3: Detailed Experimental Protocol: Radiometric [γ-³²P]ATP Kinase Assay

        This protocol describes a self-validating system for determining the IC50 value of an inhibitor against a specific protein kinase.

        Materials:

        • Recombinant purified protein kinase

        • Specific peptide or protein substrate

        • 4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi)

        • Kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

        • Dithiothreitol (DTT)

        • [γ-³²P]ATP (specific activity ~500 cpm/pmol)

        • Unlabeled ATP

        • P81 phosphocellulose paper

        • 0.75% Phosphoric acid

        • Scintillation counter and vials

        • DMSO (for inhibitor stock)

        Procedure:

        • Inhibitor Preparation: Prepare a 10 mM stock solution of TBBi in 100% DMSO. Create a 10-point series of 4x final concentration dilutions in kinase reaction buffer. The final DMSO concentration in the assay must not exceed 1%.

        • Reaction Mixture Preparation:

          • Prepare a master mix containing the kinase reaction buffer, DTT, and the specific substrate.

          • Prepare the ATP mixture by combining unlabeled ATP and [γ-³²P]ATP to achieve the final desired concentration (equal to the Kₘ of the kinase).

        • Assay Execution (performed in triplicate):

          • To a 96-well plate or microfuge tubes, add 5 µL of the 4x serially diluted TBBi or 1% DMSO (for positive and negative controls).

          • Add 5 µL of the 4x enzyme solution (or buffer for the "no enzyme" negative control).

          • Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

          • Initiate the reaction by adding 10 µL of the 2x ATP mixture. The final reaction volume is 20 µL.

          • Incubate the reaction at 30°C for a predetermined time (e.g., 20-40 minutes) within the linear range of the assay.

        • Reaction Termination and Detection:

          • Terminate the reaction by spotting 15 µL of the reaction mixture onto P81 phosphocellulose paper squares.

          • Immediately immerse the P81 papers in a beaker of 0.75% phosphoric acid.

          • Wash the papers three times for 5-10 minutes each in fresh 0.75% phosphoric acid with gentle stirring to remove unreacted [γ-³²P]ATP.

          • Perform one final wash with acetone to dry the papers.

          • Place the dried papers into scintillation vials, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.

        • Data Analysis:

          • Calculate the percentage of inhibition for each TBBi concentration relative to the 1% DMSO control (100% activity).

          • Plot the percent inhibition against the logarithm of the TBBi concentration.

          • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism or equivalent software).

        Section 4: Mechanistic Insights & Signaling Context

        TBBi acts as a Type I kinase inhibitor, meaning it binds to the ATP-binding pocket of the kinase in its active conformation, competing directly with the endogenous ATP substrate.[2] This mechanism is common to many kinase inhibitors. The selectivity of TBBi for CK2 is driven by specific interactions within the unique architecture of the CK2 ATP-binding site.

        The inhibition of CK2 has profound biological consequences. CK2 is a constitutively active serine/threonine kinase that phosphorylates hundreds of substrates, making it a master regulator of cellular homeostasis.[15] It is deeply implicated in promoting cell proliferation and survival, often through the suppression of apoptosis. Its elevated activity is a hallmark of many cancers.[16]

        Simplified CK2 Signaling Pathway

        The diagram below illustrates a simplified representation of CK2's role in promoting cell survival by inhibiting apoptosis, providing context for the biological impact of TBBi.

        G cluster_0 Pro-Survival Signaling cluster_1 Apoptotic Machinery CK2 CK2 Akt Akt/PKB CK2->Akt Activates Ikk IKK CK2->Ikk Activates Bid Bid Akt->Bid Inhibits Ikb IκBα Ikk->Ikb Inhibits Caspase3 Caspase-3 Bid->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis NfkB NF-κB Ikb->NfkB Sequestered by Survival Cell Survival & Proliferation NfkB->Survival TBBi TBBi TBBi->CK2 Inhibits

        TBBi inhibits CK2, disrupting pro-survival signaling.

        By inhibiting CK2, TBBi can prevent the phosphorylation and subsequent activation of pro-survival proteins like Akt, or it can prevent the phosphorylation of proteins that would otherwise lead to the degradation of apoptotic inhibitors.[15] For instance, CK2 can phosphorylate Bid, rendering it resistant to cleavage by caspases and thereby blocking a key apoptotic pathway. Inhibition of CK2 by TBBi restores sensitivity to apoptotic signals, a mechanism that contributes to its anti-tumor effects.[15]

        Conclusion

        4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi) is a potent and valuable tool for the study of Casein Kinase 2. It exhibits a high degree of selectivity, but as this guide demonstrates, it is not entirely specific. The notable off-target activity against PIM kinases, among others, is a critical consideration for any researcher using this compound.[7] This cross-reactivity profile does not diminish the utility of TBBi but rather refines it, demanding careful experimental design and data interpretation.

        Researchers should always consider the potential contribution of off-target effects to their observed phenotype and, where possible, use multiple tool compounds with different selectivity profiles to validate findings. The methodologies and comparative data presented herein provide a robust framework for the informed use of TBBi and serve as a guide for the essential practice of kinase inhibitor profiling in modern drug discovery and chemical biology.

        References

        • Zhao, Z., & Wu, H. (2015). Protein kinase profiling assays: a technology review. PubMed. [Link]

        • Dar, A. C., & Shokat, K. M. (2011). Protein kinase profiling assays: A technology review. ResearchGate. [Link]

        • Zien, P., Duncan, J. S., Skierski, J., Bretner, M., Litchfield, D. W., & Shugar, D. (2005). Tetrabromobenzotriazole (TBBt) and tetrabromobenzimidazole (TBBz) as selective inhibitors of protein kinase CK2: evaluation of their effects on cells and different molecular forms of human CK2. PubMed. [Link]

        • Ruzzene, M., Penzo, D., & Pinna, L. A. (2002). Protein kinase CK2 inhibitor 4,5,6,7-tetrabromobenzotriazole (TBB) induces apoptosis and caspase-dependent degradation of haematopoietic lineage cell-specific protein 1 (HS1). University of Padua Institutional Repository. [Link]

        • Uitdehaag, J. C., Verkaar, F., Al-Temyatt, A. M., Buijsman, R. C., van den Berg, M., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. [Link]

        • Bretner, M., Zien, P., & Shugar, D. (2003). Selectivity of 4,5,6,7-tetrabromobenzimidazole as an ATP-competitive potent inhibitor of protein kinase CK2 from various sources. ResearchGate. [Link]

        • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

        • Zien, P., Bretner, M., & Shugar, D. (2003). Selectivity of 4,5,6,7-tetrabromobenzimidazole as an ATP-competitive potent inhibitor of protein kinase CK2 from various sources. PubMed. [Link]

        • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

        • Wlodarchak, N., & Xing, Y. (2016). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. [Link]

        • Niewojna, M., Hreczycho, G., & Bretner, M. (2022). Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines. PMC. [Link]

        • Royal Society of Chemistry. (2017). New Screening Approaches for Kinases. [Link]

        • Rosse, C., & Gray, N. S. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. [Link]

        • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

        • Wińska, K., Hreczycho, G., & Bretner, M. (2025). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI. [Link]

        • Sarno, S., Reddy, H., Meggio, F., Ruzzene, M., Donella-Deana, A., LoPresti, P., & Pinna, L. A. (2001). Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2 ('casein kinase-2'). PubMed. [Link]

        • Pagano, M. A., Meggio, F., Ruzzene, M., Andrzejewska, M., Kazimierczuk, Z., & Pinna, L. A. (2004). 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2. PubMed. [Link]

        • Pagano, M. A., Bain, J., Kazimierczuk, Z., Sarno, S., Ruzzene, M., Di Maira, G., ... & Pinna, L. A. (2008). The selectivity of inhibitors of protein kinase CK2: an update. MRC PPU. [Link]

        • Zien, P., & Gołas, E. (2003). TBBz but not TBBt discriminates between two molecular forms of CK2 in vivo and its implications. PubMed. [Link]

        • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]

        • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]

        • Kumar, A., & Kumar, R. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. PMC. [Link]

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        In Vivo Efficacy of 4,5,6,7-Tetrabromo-1H,3H-benzimidazol-2-one (K32) versus TBBz

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary: The Lactam vs. Imidazole Scaffold

        In the development of ATP-competitive inhibitors for Protein Kinase CK2 (Casein Kinase 2), the poly-halogenated benzimidazole scaffold has proven to be a critical pharmacophore. This guide compares two structurally related but functionally distinct inhibitors:

        • TBBz (TBI): 4,5,6,7-tetrabromo-1H-benzimidazole.[1][2][3]

        • K32 (TBBz-2-one): 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one.[4]

        Verdict: While K32 demonstrates superior intrinsic binding affinity (

        
         kcal/mol) compared to TBBz  (
        
        
        
        kcal/mol) in crystallographic studies, TBBz remains the superior agent for in vivo applications. TBBz exhibits validated cell permeability, established pharmacokinetic (PK) profiles, and documented efficacy in xenograft models (e.g., prostate cancer, retinal neovascularization). K32, characterized by a 2-oxo (lactam) modification, serves primarily as a high-affinity structural probe rather than a systemic therapeutic agent due to physicochemical limitations in membrane permeability and solubility.

        Chemical & Mechanistic Comparison

        Structural Divergence

        The core difference lies in the C2-position. TBBz possesses an imidazole ring allowing for tautomeric shifts that facilitate membrane passage. K32 possesses a fixed carbonyl group at C2, creating a cyclic urea (benzimidazol-2-one) structure.

        FeatureTBBz (TBI) K32 (TBBz-2-one)
        IUPAC Name 4,5,6,7-tetrabromo-1H-benzimidazole4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one
        Core Scaffold BenzimidazoleBenzimidazol-2-one (Cyclic Urea)
        PDB Ligand ID 2OXY 2OXD
        Binding Energy (
        
        
        )
        -9.01 kcal/mol-9.43 kcal/mol
        Key Interaction Hydrophobic fit + N3-Lys68 H-bondHydrophobic fit + Carbonyl H-bond donor/acceptor
        Cell Permeability High (LogP ~ 4.5)Moderate/Low (Polarity of Lactam)
        Mechanism of Action (CK2 Inhibition)

        Both compounds function as ATP-competitive inhibitors targeting the CK2

        
         catalytic subunit. They occupy the hydrophobic pocket adjacent to the ATP-binding cleft, which is smaller in CK2 than in most other kinases (the "CK2 paradox"), granting them high selectivity.
        

        Binding Mode Differences:

        • TBBz: Binds largely through Van der Waals forces with the hydrophobic bromine atoms interacting with the hydrophobic lining (Val53, Val66, Ile174). The imidazole nitrogen forms a critical water-mediated hydrogen bond with Glu81 and a direct bond with Lys68.

        • K32: The C2-carbonyl group alters the water network within the active site. Crystallographic data (PDB: 2OXD) reveals that K32 induces a slightly different orientation of the conserved water molecules (e.g., W1, W2) compared to TBBz, contributing to its tighter binding enthalpy.

        In Vivo Efficacy Analysis

        TBBz: The Validated Standard

        TBBz has been extensively characterized in animal models, outperforming its predecessor TBB (benzotriazole) in terms of stability and efficacy.

        • Tumor Growth Inhibition (Prostate Cancer):

          • Model: PC-3 prostate cancer xenografts in male nude mice.

          • Regimen: Intraperitoneal (i.p.) injection of TBBz (often used in combination with 1,25-dihydroxyvitamin D3).

          • Outcome: TBBz significantly enhances the antitumor activity of Vitamin D3, leading to marked tumor regression. It downregulates CYP24A1 (the enzyme that degrades Vitamin D) via CK2 inhibition.

        • Angiogenesis (Retinal Neovascularization):

          • Model: Oxygen-induced retinopathy (OIR) in C57BL/6 mice.

          • Dose: 100 mg/kg/day (i.p.).

          • Outcome: TBBz significantly reduced the number of neovascular tufts, comparable to TBBt and TBCA. This confirms its ability to cross the blood-retina barrier and inhibit angiogenesis in vivo.

        K32: The High-Affinity Probe

        Despite superior in vitro binding energy, K32 lacks robust in vivo efficacy data in the public domain.

        • Permeability Barrier: The benzimidazol-2-one moiety increases the polar surface area (PSA) and rigidity compared to the benzimidazole, potentially reducing passive diffusion across cell membranes.

        • Metabolic Stability: The cyclic urea is generally stable, but the lack of ionizable nitrogens (present in TBBz) at physiological pH alters its distribution volume.

        • Application: K32 is best utilized in cell-free kinase assays or crystallographic studies to map the solvent structure of the CK2 active site, rather than as a systemic drug candidate.

        Visualizing the Pathway

        The following diagram illustrates the downstream effects of CK2 inhibition by TBBz/K32, highlighting the pathways relevant to the in vivo efficacy observed (Apoptosis and Angiogenesis).

        CK2_Pathway TBBz TBBz (In Vivo Active) CK2 CK2 (Casein Kinase 2) Constitutively Active TBBz->CK2 Inhibits (ATP-competitive) K32 K32 (High Affinity Probe) K32->CK2 Inhibits (High Affinity) Akt Akt (Ser129) CK2->Akt Phosphorylates NFkB NF-κB (p65) CK2->NFkB Activates CYP24A1 CYP24A1 (Vit D Degradation) CK2->CYP24A1 Upregulates Expression HIF1a HIF-1α CK2->HIF1a Stabilizes Apoptosis Apoptosis (Tumor Regression) Akt->Apoptosis Inhibits NFkB->Apoptosis Inhibits VitD_Activity Vitamin D3 Antitumor Activity CYP24A1->VitD_Activity Degrades Ligand Angiogenesis Angiogenesis (Retinal Neovascularization) HIF1a->Angiogenesis Promotes

        Caption: Mechanistic impact of TBBz and K32 on CK2 signaling. TBBz effectively blocks CK2 in vivo, restoring apoptosis and inhibiting angiogenesis.

        Experimental Protocols

        Protocol: In Vivo Xenograft Study (TBBz)

        Purpose: To validate the efficacy of TBBz in inhibiting tumor growth (e.g., Prostate Cancer PC-3 model).

        Reagents:

        • TBBz Stock: Dissolve 4,5,6,7-tetrabromo-1H-benzimidazole in 100% DMSO (50 mM).

        • Vehicle: PBS containing 5% DMSO and 5% Solutol HS-15 (or cyclodextrin-based carrier).

        Workflow:

        • Cell Implantation: Inject

          
           PC-3 cells subcutaneously into the flank of male athymic nude mice (4-6 weeks old).
          
        • Tumor Establishment: Monitor growth until tumors reach palpable size (~100 mm³).

        • Randomization: Group mice (n=8/group) into Vehicle, TBBz, and Combination arms.

        • Administration:

          • Dose: 50 mg/kg or 75 mg/kg TBBz.

          • Route: Intraperitoneal (i.p.) injection.

          • Frequency: Daily or twice daily for 21 days.

        • Monitoring: Measure tumor volume (

          
          ) and body weight every 3 days.
          
        • Endpoint: Euthanize mice; harvest tumors for Western Blot analysis of CK2 markers (p-Akt Ser129).

        Protocol: In Vitro Kinase Assay (Comparison of Ki)

        Purpose: To determine the inhibition constant (

        
        ) of K32 vs. TBBz.
        
        • Enzyme: Recombinant human CK2

          
          .
          
        • Substrate: Synthetic peptide RRRADDSDDDDD (50 µM).

        • Reaction Mix: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl

          
          , 10 µM [
          
          
          
          -
          
          
          P]ATP.
        • Inhibitor: Serial dilutions of TBBz and K32 (0.1 nM to 10 µM).

        • Incubation: 10 minutes at 30°C.

        • Detection: Spot onto P81 phosphocellulose paper, wash with 75 mM phosphoric acid, and quantify via scintillation counting.

        • Analysis: Fit data to the Cheng-Prusoff equation to derive

          
          .[5] Expect K32 to show slightly lower 
          
          
          
          (higher potency) than TBBz.

        References

        • Battistutta, R., et al. (2000). "The ATP-binding site of protein kinase CK2 holds a positive electrostatic area and conserved water molecules." Structural basis for K32 (2OXD) binding.[6]

        • Zien, P., et al. (2003). "Selectivity of 4,5,6,7-tetrabromobenzimidazole (TBBz) as an ATP-competitive potent inhibitor of protein kinase CK2."[3][7] Biochemical and Biophysical Research Communications.

        • Tu, H. C., et al. (2013). "Inhibition of Protein Kinase CK2 Reduces Cyp24a1 Expression and Enhances 1,25-Dihydroxyvitamin D3 Antitumor Activity in Human Prostate Cancer Cells." Cancer Research.

        • Ljubimov, A. V., et al. (2004). "Inhibition of protein kinase CK2 suppresses angiogenesis and hematopoietic stem cell recruitment to retinal neovascularization sites." Investigative Ophthalmology & Visual Science.

        • Janeczko, M., et al. (2012). "CK2α and CK2α' subunits differ in their sensitivity to 4,5,6,7-tetrabromo- and 4,5,6,7-tetraiodo-1H-benzimidazole derivatives."[8] European Journal of Medicinal Chemistry.

        Sources

        Confirmatory Guide to the Mechanism of Action of 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one: A Comparative Analysis

        Author: BenchChem Technical Support Team. Date: March 2026

        This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the mechanism of action (MoA) of the investigational compound 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one. Through a direct comparison with a clinically evaluated alternative, this document details the scientific rationale and step-by-step protocols for a tripartite validation strategy, encompassing biochemical, cellular, and phenotypic assays.

        Introduction: Targeting a Master Regulator Kinase

        Protein Kinase CK2 (formerly Casein Kinase II) is a constitutively active serine/threonine kinase that is a critical regulator of a vast number of cellular processes, including cell growth, proliferation, and survival.[1][2] Its ubiquitous nature and elevated activity in numerous cancers have positioned it as a significant target for therapeutic intervention.[2] The CK2 holoenzyme is typically a heterotetramer composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[1][3]

        A class of potent, ATP-competitive inhibitors for CK2 is characterized by a polyhalogenated benzimidazole or benzotriazole scaffold. The compound of interest, 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one (henceforth referred to as TBBz-one), belongs to this chemical family. Published data on the structurally related compound 4,5,6,7-tetrabromobenzimidazole (TBBz) show it to be a selective, ATP-competitive inhibitor of CK2 with Ki values in the sub-micromolar range.[4][5] This guide outlines the necessary experimental strategy to rigorously confirm that TBBz-one acts via the same mechanism: direct inhibition of Protein Kinase CK2.

        To establish a benchmark for performance and selectivity, TBBz-one will be compared against Silmitasertib (CX-4945) , the first-in-class, orally bioavailable CK2 inhibitor to enter human clinical trials.[6][7] Silmitasertib is a potent and selective ATP-competitive inhibitor of CK2 and serves as an ideal comparator for validating the MoA of new chemical entities targeting this kinase.[6][7]

        Experimental Validation Strategy: A Three-Pillar Approach

        Confirming the MoA of a targeted inhibitor requires a multi-faceted approach. We will progress from direct, in vitro target engagement to on-target validation in a cellular context, and finally to the resulting cellular phenotype.

        Pillar 1: Biochemical Validation — Direct Target Inhibition

        Rationale: The foundational step is to determine if TBBz-one directly inhibits the enzymatic activity of purified CK2 in a cell-free system. This biochemical assay quantifies the compound's potency (IC50) and confirms an ATP-competitive mechanism, ruling out indirect or off-target effects at this level.

        Protocol 1: In Vitro CK2 Kinase Activity Assay (Luminescent ADP Detection)

        This protocol measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. It is a robust, non-radioactive method suitable for high-throughput screening and potency determination.

        Materials:

        • Recombinant human Protein Kinase CK2 (holoenzyme)

        • CK2-specific peptide substrate (e.g., RRREEETEEE)

        • TBBz-one and Silmitasertib (CX-4945)

        • ATP

        • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

        • ADP-Glo™ Kinase Assay Kit (Promega)

        • White, opaque 96- or 384-well plates

        Procedure:

        • Compound Preparation: Prepare a 10-point serial dilution series for both TBBz-one and Silmitasertib in DMSO, starting from 10 mM. Then, create intermediate dilutions in the kinase assay buffer.

        • Kinase Reaction Setup: To each well of a 96-well plate, add:

          • 5 µL of kinase assay buffer.

          • 2.5 µL of recombinant CK2 enzyme.

          • 2.5 µL of the peptide substrate.

          • 2.5 µL of the test compound dilution (or DMSO for control).

        • Initiation: Start the reaction by adding 2.5 µL of ATP solution. The final concentration should be at the Km for ATP for IC50 determination.

        • Incubation: Incubate the plate at 30°C for 60 minutes.

        • ADP Detection:

          • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

          • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

        • Data Acquisition: Measure luminescence using a plate reader.[8]

        • Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

        Comparative Data: Biochemical Potency
        CompoundTargetAssay TypeIC50 (nM)Putative Mechanism
        TBBz-one Protein Kinase CK2Luminescent Kinase AssayExperimental ValueATP-Competitive
        Silmitasertib (CX-4945) Protein Kinase CK2Luminescent Kinase Assay~1-5ATP-Competitive[6][7]

        Pillar 2: Cellular Target Engagement — On-Target Validation

        Rationale: After confirming direct biochemical inhibition, it is crucial to verify that TBBz-one engages and inhibits CK2 within a living cell. This is achieved by measuring the phosphorylation status of a known, direct downstream substrate of CK2. A reduction in substrate phosphorylation upon compound treatment provides strong evidence of on-target activity. Akt (at Ser129) and Cdc37 (at Ser13) are well-validated CK2 substrates.[9][10]

        Protocol 2: Western Blot Analysis of CK2 Substrate Phosphorylation

        Materials:

        • Human cancer cell line with high CK2 expression (e.g., HeLa, Jurkat)

        • Cell culture medium and supplements

        • TBBz-one and Silmitasertib (CX-4945)

        • RIPA lysis buffer with protease and phosphatase inhibitors

        • Primary antibodies: anti-phospho-Akt (Ser129), anti-total Akt, anti-GAPDH (loading control)

        • HRP-conjugated secondary antibody

        • Chemiluminescent substrate

        Procedure:

        • Cell Culture & Treatment: Seed HeLa cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of TBBz-one or Silmitasertib (e.g., 0.1, 0.5, 2.5, 10 µM) for 24 hours. Include a DMSO vehicle control.

        • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

        • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

        • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

        • Immunoblotting:

          • Block the membrane with 5% non-fat milk or BSA in TBST.

          • Incubate with the primary antibody (e.g., anti-phospho-Akt Ser129) overnight at 4°C.

          • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

        • Detection: Apply the chemiluminescent substrate and visualize the bands using a digital imager.

        • Stripping and Reprobing: Strip the membrane and reprobe with anti-total Akt and anti-GAPDH antibodies to ensure equal protein loading and to assess total protein levels.

        • Analysis: Quantify band intensity using densitometry software. Normalize the phospho-Akt signal to the total Akt signal.

        Comparative Data: Cellular Target Inhibition
        CompoundCell LineTarget ReadoutEC50 (µM)
        TBBz-one HeLap-Akt (S129) InhibitionExperimental Value
        Silmitasertib (CX-4945) HeLap-Akt (S129) Inhibition~0.7[10]

        Pillar 3: Phenotypic Confirmation — Cellular Consequence

        Rationale: The final step is to link the direct inhibition of CK2 to a relevant cellular outcome. Since CK2 is a pro-survival kinase essential for viability in many cancer cells, its inhibition is expected to reduce cell proliferation and viability.[1][11] A cell viability assay provides the functional confirmation of the inhibitor's mechanism.

        Protocol 3: Cell Viability Assay (MTS/CCK-8)

        This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells.

        Materials:

        • Human cancer cell line (e.g., HeLa, Jurkat)

        • Complete cell culture medium

        • 96-well cell culture plates

        • TBBz-one and Silmitasertib (CX-4945)

        • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or Cell Counting Kit-8 (CCK-8)

        • Microplate reader

        Procedure:

        • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 4,000 cells/well) and allow them to adhere overnight.[12]

        • Compound Treatment: Treat the cells with a serial dilution of TBBz-one or Silmitasertib for 72 hours.[13]

        • Assay:

          • Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well.

          • Incubate the plate for 1-4 hours at 37°C.

        • Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 450 nm (for CCK-8) using a microplate reader.[13]

        • Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting viability against the logarithm of the compound concentration.

        Comparative Data: Anti-Proliferative Activity
        CompoundCell LineAssay TypeGI50 (µM)
        TBBz-one HeLaMTS / CCK-8Experimental Value
        Silmitasertib (CX-4945) VariousMultiple< 1 in sensitive lines[7]

        Visualizing the Workflow and Pathway

        To clarify the experimental logic and the targeted biological pathway, the following diagrams are provided.

        G cluster_0 Pillar 1: Biochemical Validation cluster_1 Pillar 2: Cellular Engagement cluster_2 Pillar 3: Phenotypic Confirmation biochem_assay In Vitro Kinase Assay (Luminescent) biochem_result Determine IC50 (Direct Potency) biochem_assay->biochem_result Quantifies cell_assay Western Blot for p-Akt (S129) biochem_result->cell_assay Informs Dosing cell_result Determine EC50 (On-Target Activity) cell_assay->cell_result Measures pheno_assay Cell Viability Assay (MTS / CCK-8) cell_result->pheno_assay Confirms Target Link pheno_result Determine GI50 (Functional Outcome) pheno_assay->pheno_result Assesses conclusion Mechanism Confirmed: TBBz-one is a direct, cell-active CK2 inhibitor. pheno_result->conclusion

        Caption: Experimental workflow for confirming the mechanism of action.

        G CK2 Protein Kinase CK2 pSubstrate Phosphorylated Substrate (e.g., p-Akt Ser129) CK2->pSubstrate Phosphorylates ATP ATP ATP->CK2 Substrate Substrate (e.g., Akt) Substrate->CK2 Response Cell Proliferation & Survival pSubstrate->Response Promotes Inhibitor TBBz-one or CX-4945 Inhibitor->CK2 Competitively Binds to ATP Site

        Caption: Simplified Protein Kinase CK2 signaling pathway and point of inhibition.

        Conclusion and Interpretation

        Successful execution of this three-pillar validation strategy will provide robust evidence to confirm the mechanism of action for 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one. If the experimental data for TBBz-one are comparable to or exceed the potency of Silmitasertib across these assays—demonstrating potent biochemical inhibition, clear on-target engagement in cells, and a corresponding anti-proliferative phenotype—it can be concluded with high confidence that TBBz-one functions as a direct inhibitor of Protein Kinase CK2. These findings are essential for advancing the compound into further preclinical and potentially clinical development.

        References

        • Silmitasertib - Wikipedia. [Link]

        • Guerra, B., & Issinger, O. G. (2003). Protein kinase CK2: structure, regulation and role in cellular decisions of life and death. Biochemical Journal, 371(Pt 1), 1–16. [Link]

        • Silmitasertib | Senhwa Biosciences, Inc. [Link]

        • Borgo, C., D'Amore, C., & Ruzzene, M. (2021). Protein kinase CK2: a potential therapeutic target for diverse human diseases. Signal Transduction and Targeted Therapy, 6(1), 183. [Link]

        • St-Denis, N., & Litchfield, D. W. (2022). The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review. International Journal of Molecular Sciences, 23(15), 8382. [Link]

        • Ahmed, K., Issinger, O. G., & Szyszka, R. (Eds.). (2015). Protein Kinase CK2 Cellular Function in Normal and Disease States. Anticancer Research, 35(7), 4209-4211. [Link]

        • Buontempo, F., & Martins, L. R. (2021). The Immune Regulatory Role of Protein Kinase CK2 and Its Implications for Treatment of Cancer. Cancers, 13(24), 6393. [Link]

        • Breit, A., & Biondi, R. M. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. Journal of Medicinal Chemistry. [Link]

        • Chon, H. J., & Kim, J. (2016). The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies. Journal of Hematology & Oncology, 9(1), 6. [Link]

        • Zień, P., Bretner, M., Zastapilo, K., Szewczuk, Z., & Shugar, D. (2003). Selectivity of 4,5,6,7-tetrabromobenzimidazole as an ATP-competitive potent inhibitor of protein kinase CK2 from various sources. Biochemical and Biophysical Research Communications, 306(1), 129–133. [Link]

        • Pagano, M. A., et al. (2004). 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2. Journal of Medicinal Chemistry, 47(25), 6239–6247. [Link]

        • Breit, A., & Biondi, R. M. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. ACS Publications. [Link]

        • Ruzzene, M., Penzo, D., & Pinna, L. A. (2002). Protein kinase CK2 inhibitor 4,5,6,7-tetrabromobenzotriazole (TBB) induces apoptosis and caspase-dependent degradation of haematopoietic lineage cell-specific protein 1 (HS1). Biochemical Journal, 364(Pt 1), 41–47. [Link]

        • Prudent, R., et al. (2010). In vitro and in vivo assays of protein kinase CK2 activity. Methods in Enzymology, 485, 597–610. [Link]

        • CycLex® CK2(Casein kinase II) Kinase Assay/Inhibitor Screening Kit - MBL Life Science. [Link]

        • Gyenis, A., et al. (2025). Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling. MDPI. [Link]

        • Rossi, F., & Papa, S. (2025). Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases. PMC. [Link]

        • Duncan, J. S., & Litchfield, D. W. (2008). Protein kinase CK2 inhibition induces cell death via early impact on mitochondrial function. Journal of Cellular Biochemistry, 105(4), 1040–1050. [Link]

        • Wells, C. I., & Ciulli, A. (2021). Chemical probes targeting the kinase CK2: a journey outside the catalytic box. Organic & Biomolecular Chemistry, 19(14), 3127–3141. [Link]

        • Wińska, P., et al. (2025). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI. [Link]

        • Wińska, P., et al. (2025). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1 H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. PubMed. [Link]

        • Sarno, S., et al. (2005). Inspecting the Structure-Activity Relationship of Protein Kinase CK2 Inhibitors Derived from Tetrabromo-Benzimidazole. Chemistry & Biology, 12(11), 1225–1234. [Link]

        Sources

        Publish Comparison Guide: Reproducibility of in vitro Experiments with 4,5,6,7-Tetrabromo-1H,3H-benzimidazol-2-one (TBI/TBBz)

        Author: BenchChem Technical Support Team. Date: March 2026

        Part 1: Executive Summary & Compound Identity

        4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one (also known as TBI or TBBz ) is a highly specific, ATP-competitive inhibitor of Casein Kinase 2 (CK2).

        Critical Nomenclature Alert: Researchers frequently conflate this compound with TBB (4,5,6,7-tetrabromo-1H-benzotriazole). While structurally similar, TBI (the benzimidazole derivative) and TBB (the benzotriazole derivative) exhibit distinct solubility and selectivity profiles. This guide focuses strictly on the benzimidazol-2-one (TBI/TBBz) derivative specified in your query.

        Core Value Proposition

        TBI serves as a critical chemical probe for dissecting CK2-mediated signaling (e.g., PI3K/Akt/mTOR, Wnt/

        
        -catenin). While newer clinical candidates like CX-4945 (Silmitasertib) offer higher potency, TBI remains a vital tool for in vitro mechanistic validation due to its distinct off-target profile, allowing researchers to triangulate "true" CK2-dependent phenotypes.
        

        Part 2: Comparative Analysis (Alternatives & Performance)

        To ensure rigorous data interpretation, TBI must be benchmarked against alternative CK2 inhibitors. The following table synthesizes performance metrics to guide inhibitor selection.

        Table 1: Comparative Performance of CK2 Inhibitors[1][2][3]
        FeatureTBI (TBBz) TBB (TBBt) DMAT CX-4945 (Silmitasertib)
        Chemical Class Tetrabromo-benzimidazoleTetrabromo-benzotriazoleDimethylamino-TBBCarboxylated Naphthyridine
        CK2 Potency (
        
        
        )
        ~0.5 - 1.0
        
        
        M
        ~0.5 - 1.6
        
        
        M
        ~0.14
        
        
        M
        ~1 - 10 nM
        Selectivity Profile Moderate. Off-targets: DYRK1A , PIM1, HIPK2.Moderate. Off-targets: DYRK1A, PIM1.Lower. Inhibits more kinases than TBI/TBB.[1]High Potency, but inhibits CLKs & DYRK1A.
        Solubility (Aqueous) Very Low (High Crash Risk)LowLowImproved (Clinical formulation)
        Primary Utility Mechanistic validation; differentiating CK2 vs. CLK effects.Historical reference; widely cited but less selective than TBI.Higher potency in vitro tool.[2]Clinical translation; potent cellular inhibition.

        Key Insight for Reproducibility: Do not rely on TBI as a single agent. If a phenotype is observed with TBI, validate it with a structurally distinct inhibitor (e.g., CX-4945) to rule out scaffold-specific off-target effects (e.g., DYRK1A inhibition).

        Part 3: Reproducibility Challenges & Solutions

        The primary causes of reproducibility failure with TBI are solubility-driven precipitation and off-target confounding .

        The "Solubility Crash" Phenomenon

        TBI is highly hydrophobic (poly-brominated). Direct addition of high-concentration DMSO stocks into aqueous media often causes immediate, microscopic precipitation.

        • Consequence: The effective concentration drops significantly below the calculated dose, leading to false negatives.

        • Solution: Use the Stepwise Dilution Protocol (detailed below).

        The DYRK1A/PIM1 Confound

        Like many ATP-competitive CK2 inhibitors, TBI inhibits DYRK1A and PIM kinases.[1][3]

        • Consequence: Observed reductions in cell survival or signaling may stem from DYRK1A inhibition rather than CK2.

        • Solution: Use a "Triangulation Matrix." Treat cells with TBI and a specific DYRK1A inhibitor (e.g., Harmine) separately. If TBI replicates the CK2 phenotype but Harmine does not, the effect is likely CK2-driven.

        Part 4: Optimized Experimental Protocols

        Protocol A: Preparation of Stable Stock Solutions
        • Solvent: Anhydrous DMSO (Grade ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

          
           99.9%). Avoid water-containing DMSO as it accelerates degradation/precipitation.[4]
          
        • Concentration: Prepare a 10 mM or 20 mM master stock. Avoid concentrations

          
           mM to prevent crashing upon freeze-thaw.
          
        • Storage: Aliquot into single-use volumes (e.g., 20-50

          
          L) in amber tubes. Store at -20°C. Do not refreeze. 
          
        Protocol B: The "Stepwise Dilution" Treatment Method

        Standard direct addition (e.g., 1

        
        L stock into 1 mL media) causes local precipitation.
        
        • Intermediate Dilution: Dilute the DMSO stock 1:10 into warm culture media (without serum if possible) or PBS in a separate tube. Vortex immediately.

          • Example: 2

            
            L of 10 mM stock 
            
            
            
            18
            
            
            L Media = 1 mM Intermediate.
        • Working Solution: Dilute the Intermediate solution into the final volume of pre-warmed media to reach the desired concentration (e.g., 10-50

          
          M).
          
        • Application: Add the Working Solution to cells.

        • Validation: Inspect the media under a microscope (10x/20x). If you see "crystal dust" or debris, the compound has precipitated.

        Part 5: Visualizations

        Diagram 1: CK2 Signaling & TBI Intervention Points

        This pathway illustrates where TBI acts and the downstream effectors (Akt, PTEN) that should be assayed to validate inhibition.

        CK2_Pathway TBI TBI (TBBz) (Inhibitor) CK2 CK2 Holoenzyme (Constitutively Active) TBI->CK2 Inhibits (ATP-Competitive) DYRK1A Off-Target: DYRK1A TBI->DYRK1A Inhibits (Side Effect) Akt Akt (PKB) (S129 Phosphorylation) CK2->Akt Phosphorylates S129 PTEN PTEN (Stability Regulation) CK2->PTEN Phosphorylates (Inactivates) Cdc37 Cdc37 (Hsp90 Co-chaperone) CK2->Cdc37 Phosphorylates S13 Survival Cell Survival (Anti-Apoptotic) Akt->Survival Promotes PTEN->Survival Inhibits (if active) Cdc37->Survival Stabilizes Kinases DNA_Repair DNA Repair (XRCC4/XRCC1)

        Caption: TBI inhibits CK2, blocking phosphorylation of Akt (S129) and Cdc37. Note the potential off-target inhibition of DYRK1A.[5]

        Diagram 2: Reproducibility Workflow for TBI Experiments

        A decision tree to ensure data validity.

        TBI_Workflow Start Start: TBI Experiment Stock Prepare DMSO Stock (Anhydrous, Fresh) Start->Stock Dilution Stepwise Dilution (Prevent Precipitation) Stock->Dilution Check1 Microscopy Check: Precipitate Visible? Dilution->Check1 Treat Treat Cells (+ Control: CX-4945) Check1->Treat No Fail Discard Data (False Negative) Check1->Fail Yes Assay Assay Endpoint (WB: p-Akt S129) Treat->Assay

        Caption: Critical workflow ensuring solubility before treatment. Visual inspection for precipitation is a mandatory Go/No-Go gate.

        References

        • Zien, P., et al. (2003).[6][7] "Selectivity of 4,5,6,7-tetrabromobenzimidazole as an ATP-competitive potent inhibitor of protein kinase CK2 from various sources." Biochemical and Biophysical Research Communications.

        • Pagano, M.A., et al. (2008). "Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole." Journal of Medicinal Chemistry.

        • Cozza, G., et al. (2012). "Pinpointing the chemical kinome of CK2 inhibitors." Metallomics.

        • Sarno, S., & Pinna, L.A. (2008). "Protein kinase CK2 as a druggable target." Molecular BioSystems.

        • Duncan, J.S., et al. (2008). "A new reagent for the specific inhibition of protein kinase CK2." Molecular and Cellular Biology. (Contextualizing CX-4945 vs TBB derivatives).

        Sources

        "benchmarking the synthetic efficiency of different routes to 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one"

        Author: BenchChem Technical Support Team. Date: March 2026

        This guide provides a comprehensive analysis of plausible synthetic pathways to 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one, a molecule of interest for researchers in medicinal chemistry and materials science. Due to the limited direct literature on the synthesis of this specific tetrabrominated compound, this document outlines a robust and experimentally validated route for its precursor, 1H,3H-benzimidazol-2-one, and proposes a subsequent exhaustive bromination strategy based on established chemical principles. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize this and related compounds.

        Introduction: The Significance of the Benzimidazolone Scaffold

        The benzimidazol-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active compounds. Its derivatives have shown a wide range of therapeutic applications, including as antipsychotics, anti-ulcer agents, and antivirals.[1][2] The introduction of halogen atoms, particularly bromine, onto the aromatic ring can significantly modulate the compound's physicochemical properties and biological activity. This has been observed in the analogous 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi), a potent inhibitor of protein kinase CK2.[3][4] Therefore, an efficient synthesis of 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one is of considerable interest for the exploration of new chemical space in drug discovery.

        This guide will focus on a two-step synthetic approach, beginning with the synthesis of the benzimidazol-2-one precursor, followed by a proposed electrophilic bromination to yield the final tetrabrominated product.

        Synthetic Workflow Overview

        The proposed synthetic strategy is a two-stage process. The first stage involves the synthesis of the core benzimidazol-2-one heterocycle. The second, and more speculative stage, is the exhaustive bromination of this core to yield the desired product.

        Synthetic_Workflow cluster_0 Route 1: Synthesis of 1H,3H-Benzimidazol-2-one cluster_1 Route 2 (Proposed): Bromination o-Phenylenediamine o-Phenylenediamine Reaction1 Cyclocondensation o-Phenylenediamine->Reaction1 Urea Urea Urea->Reaction1 1H_3H_Benzimidazol_2_one 1H,3H-Benzimidazol-2-one Reaction1->1H_3H_Benzimidazol_2_one Starting_Material 1H,3H-Benzimidazol-2-one Reaction2 Electrophilic Aromatic Substitution Starting_Material->Reaction2 Bromine Bromine (Excess) Bromine->Reaction2 Final_Product 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one Reaction2->Final_Product

        Sources

        A Head-to-Head Comparison of the ADME Properties of Novel Benzimidazolone Derivatives: A Guide for Drug Development Professionals

        Author: BenchChem Technical Support Team. Date: March 2026

        In the landscape of modern drug discovery, the benzimidazolone scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and neuroprotective effects.[1][2] However, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges, a significant portion of which are related to the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A candidate with excellent target potency can fail if it is poorly absorbed, rapidly metabolized, or causes unintended drug-drug interactions.[3]

        This guide provides a head-to-head comparison of the ADME properties of a series of novel aza-benzimidazolone derivatives, initially developed as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2). By examining the experimentally determined ADME profiles of these compounds, we can derive critical structure-activity relationships (SAR) that inform the design of future benzimidazolone-based therapeutics with optimized pharmacokinetic (PK) characteristics.

        The Imperative of Early ADME Assessment

        Historically, ADME and pharmacokinetic evaluations were conducted late in the drug development pipeline. This often led to high attrition rates in clinical trials, as compounds with unfavorable ADME profiles were identified only after significant investment. The modern paradigm emphasizes the integration of in vitro ADME screening in the earliest stages of drug discovery.[3] This "fail early, fail cheap" approach allows for the rapid identification and mitigation of ADME liabilities, guiding medicinal chemistry efforts to fine-tune molecules for better in vivo performance.

        This guide will focus on three critical in vitro ADME assays that are cornerstones of early drug discovery:

        • Metabolic Stability in Human Liver Microsomes (HLM): This assay assesses the susceptibility of a compound to metabolism by the major drug-metabolizing enzymes located in the liver, primarily the Cytochrome P450 (CYP) superfamily. High metabolic instability can lead to rapid clearance and poor oral bioavailability.

        • Caco-2 Permeability: This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) to model the intestinal epithelium. It provides an estimate of a compound's intestinal absorption and can also identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[4][5]

        • Cytochrome P450 (CYP) Inhibition: This assay evaluates the potential of a compound to inhibit the activity of major CYP isoforms. Inhibition of these enzymes can lead to dangerous drug-drug interactions (DDIs) when co-administered with other medications that are metabolized by the same enzymes.[6] A particularly concerning aspect is time-dependent inhibition (TDI), which often involves the formation of a reactive metabolite that irreversibly inactivates the enzyme.[7]

        Head-to-Head Comparison of Novel Aza-Benzimidazolone Derivatives

        The following table summarizes the key ADME properties of three novel aza-benzimidazolone derivatives from a lead optimization campaign aimed at developing mGluR2 PAMs.[7] The data presented are derived from in vitro experimental assays.

        Compound IDStructureHLM Stability (CLint, µL/min/mg)RLM Stability (CLint, µL/min/mg)CYP3A4 TDI (Ki, µM)CYP3A4 TDI (kinact, min⁻¹)
        12 Aza-benzimidazolone with [2.2.2]-bicyclic amine114162--
        18 Chiral amide derivative24200.540.064
        21 Optimized chiral amide2819>30-

        Data extracted from Wolkenberg et al., 2015.[7]

        Analysis of Comparative ADME Data

        The data presented in the table clearly illustrates the impact of structural modifications on the ADME properties of the aza-benzimidazolone scaffold.

        • Metabolic Stability: The initial lead compound, 12 , exhibited moderate to high intrinsic clearance (CLint) in both human (HLM) and rat (RLM) liver microsomes, suggesting relatively rapid metabolism. The optimization to the chiral amide, 18 , resulted in a significant improvement in metabolic stability, with a nearly 5-fold reduction in HLM clearance and an 8-fold reduction in RLM clearance. This enhancement is crucial for achieving adequate drug exposure in vivo. The further optimized compound, 21 , maintained this excellent metabolic stability profile.[7]

        • CYP3A4 Time-Dependent Inhibition (TDI): A critical finding in the development of this series was the identification of significant CYP3A4 TDI with compound 18 . With a potent Ki of 0.54 µM and a kinact of 0.064 min⁻¹, this compound presented a high risk for clinical drug-drug interactions.[7] This liability prompted further structural modifications. The subsequent optimization leading to compound 21 successfully mitigated this risk, with the Ki for CYP3A4 TDI being greater than 30 µM, effectively removing the TDI liability.[7] This demonstrates a successful, hypothesis-driven approach to resolving a significant ADME issue while preserving the desired pharmacological activity and metabolic stability.

        Experimental Protocols

        The following are detailed, step-by-step methodologies for the key in vitro ADME assays discussed in this guide. These protocols are synthesized from established industry practices.

        Metabolic Stability in Human Liver Microsomes

        This assay determines the rate at which a compound is metabolized by liver enzymes.

        Methodology:

        • Preparation of Incubation Mixture: In a 96-well plate, combine pooled human liver microsomes (typically 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) in a phosphate buffer (pH 7.4).

        • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

        • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (which provides the necessary cofactors for CYP enzymes).

        • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

        • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

        • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

        • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

        Caption: Workflow for the in vitro metabolic stability assay.

        Caco-2 Permeability Assay

        This assay predicts the intestinal absorption of a compound.

        Methodology:

        • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.

        • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. Only monolayers with TEER values above a certain threshold are used.

        • Preparation for Transport Study: Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

        • Apical to Basolateral (A-B) Transport (Absorption):

          • Add the test compound to the apical (upper) chamber.

          • Add fresh transport buffer to the basolateral (lower) chamber.

          • Incubate at 37°C with gentle shaking.

          • At specified time points, take samples from the basolateral chamber and analyze for the compound concentration by LC-MS/MS.

        • Basolateral to Apical (B-A) Transport (Efflux):

          • Add the test compound to the basolateral chamber.

          • Add fresh transport buffer to the apical chamber.

          • Incubate and sample from the apical chamber as described above.

        • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

        Caco2_Permeability_Workflow cluster_culture Cell Culture & QC cluster_transport Transport Experiment cluster_analysis Analysis Culture Culture Caco-2 cells on Transwell inserts (21-25 days) TEER Measure TEER to confirm monolayer integrity Culture->TEER AB_Transport A-B Transport (Absorption) Add compound to Apical side Sample from Basolateral side TEER->AB_Transport BA_Transport B-A Transport (Efflux) Add compound to Basolateral side Sample from Apical side TEER->BA_Transport LCMS Quantify compound concentration by LC-MS/MS AB_Transport->LCMS BA_Transport->LCMS Papp Calculate Papp (A-B) and Papp (B-A) LCMS->Papp Efflux Determine Efflux Ratio Papp->Efflux

        Caption: Workflow for the bidirectional Caco-2 permeability assay.

        Cytochrome P450 (CYP) Inhibition Assay

        This assay assesses the potential of a compound to cause drug-drug interactions.

        Methodology:

        • Preparation: In a 96-well plate, add pooled human liver microsomes, a specific CYP isoform probe substrate (a compound known to be metabolized by that specific CYP), and various concentrations of the test compound.

        • Pre-incubation: Pre-incubate the plate at 37°C.

        • Reaction Initiation: Start the reaction by adding an NADPH-regenerating system.

        • Incubation: Incubate for a specific period during which the probe substrate is metabolized.

        • Reaction Termination: Stop the reaction by adding a cold organic solvent.

        • Sample Processing and Analysis: Process the samples as in the metabolic stability assay and analyze the formation of the specific metabolite from the probe substrate by LC-MS/MS.

        • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control (no test compound). The data is plotted to determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity.

        CYP_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Microsomes Human Liver Microsomes Mix Incubation Mixture Microsomes->Mix Substrate CYP Probe Substrate Substrate->Mix TestCmpd Test Compound (various concentrations) TestCmpd->Mix Preinc Pre-incubate at 37°C Mix->Preinc Start Add NADPH Preinc->Start Incubate Incubate Start->Incubate Stop Quench Reaction Incubate->Stop LCMS LC-MS/MS Analysis of Metabolite Stop->LCMS IC50 Calculate IC50 Value LCMS->IC50

        Caption: Workflow for the in vitro CYP450 inhibition assay.

        Conclusion and Future Directions

        The head-to-head comparison of the ADME properties of this series of novel aza-benzimidazolone derivatives underscores the critical importance of early and iterative ADME profiling in drug discovery. The successful mitigation of a significant CYP TDI liability while maintaining or improving metabolic stability and potency is a testament to the power of a rational, data-driven approach to lead optimization.

        For researchers and drug development professionals working with benzimidazolone and other heterocyclic scaffolds, the key takeaways are:

        • Integrate ADME Early: Do not treat ADME as an afterthought. Integrating these assays early allows for the co-optimization of potency and pharmacokinetic properties.

        • Structure-ADME Relationships are Key: Systematically modifying the chemical structure and observing the impact on ADME parameters can reveal crucial insights for designing better drug candidates.

        • Address Liabilities Head-On: When an ADME liability such as TDI is identified, it should be addressed with focused medicinal chemistry efforts. Ignoring such warnings can lead to costly late-stage failures.

        The benzimidazolone scaffold continues to be a fertile ground for the discovery of new medicines. By applying the principles and experimental approaches outlined in this guide, the scientific community can more efficiently translate promising benzimidazolone derivatives into safe and effective therapies for a multitude of diseases.

        References

        • Exploring Benzimidazole Chemistry: Synthesis, Biological Activity, and Molecular Docking Studies for Alzheimer's Treatment. (2024). EUREKA: Life Sciences, (4), 3-17.
        • Wolkenberg, S. E., et al. (2015). Optimization of Novel Aza-benzimidazolone mGluR2 PAMs with Respect to LLE and PK Properties and Mitigation of CYP TDI. ACS Medicinal Chemistry Letters, 6(8), 906-910. [Link]

        • Design, synthesis, and biological evaluation of novel benzimidazole derivatives as sphingosine kinase 1 inhibitor. (2021). Archiv der Pharmazie, 354(8), e2100080. [Link]

        • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022). Pharmaceuticals, 15(7), 819. [Link]

        • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2022). Frontiers in Chemistry, 10, 833327. [Link]

        • Comparative experimental pharmacokinetics of benzimidazole derivatives. (2008). Bulletin of Experimental Biology and Medicine, 146(6), 738-741. [Link]

        • Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. (2021). RSC Advances, 11(48), 30206-30224. [Link]

        • Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2378-2396. [Link]

        • Discovery of Novel Non-Steroidal Cytochrome P450 17A1 Inhibitors as Potential Prostate Cancer Agents. (2020). International Journal of Molecular Sciences, 21(14), 4868. [Link]

        • Synthesis, in vitro cytotoxicity, ADME, and molecular docking studies of benzimidazole‐bearing furanone derivatives. (2020). Archiv der Pharmazie. [Link]

        • Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling pathway. (2010). Bioorganic & Medicinal Chemistry Letters, 20(22), 6778-6781. [Link]

        • Discovery of N-Aryl-Benzimidazolone Analogs as Novel Potential HSP90 Inhibitors: A Computational Approach. (2024). Molecules, 29(23), 5433. [Link]

        • Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. (2013). ACS Medicinal Chemistry Letters, 4(4), 403-407. [Link]

        • Molecular Docking, ADMET, DFT Studies, and Retrosynthesis Strategy of New Benzimidazolone Derivatives as HIV-1 Reverse Transcriptase (RT) Inhibitors. (2025). Journal of Medicinal and Chemical Sciences, 8(2), 221-240. [Link]

        • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega, 8(20), 17799-17811. [Link]

        • (PDF) Molecular Docking Investigation and Pharmacokinetic Properties Prediction of Some Benzimidazole Analogues as Dihydropteroate Synthase (DHPS) Inhibitors. (2023). ResearchGate. [Link]

        • (PDF) Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent, and Evaluation for CDK2 Inhibition Activity. (2020). ResearchGate. [Link]

        • Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. (2008). Current Drug Metabolism, 9(9), 893-900. [Link]

        • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). EU Reference Laboratory for Alternatives to Animal Testing. [Link]

        • Permeability, Caco-2. Admeshop. [Link]

        • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. (2004). Nature Protocols, 1-7. [Link]

        • The Utility of in Vitro Cytochrome P450 Inhibition Data in the Prediction of Drug-Drug Interactions. (2006). Journal of Pharmacology and Experimental Therapeutics, 316(1), 336-348. [Link]

        • Novel QSAR Models for Prediction of Reversible and Time-Dependent Inhibition of Cytochrome P450 Enzymes. (2022). FDA. [Link]

        • ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4. (2013). Probe Reports from the NIH Molecular Libraries Program. [Link]

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        Safety Operating Guide

        Personal Protective Equipment & Handling Guide: 4,5,6,7-Tetrabromo-1H,3H-benzimidazol-2-one (TBBz)

        [1][2][3]

        Emergency Overview & Chemical Identity

        Compound Name: 4,5,6,7-Tetrabromo-1H,3H-benzimidazol-2-one Synonyms: TBBz; TBI; 4,5,6,7-Tetrabromo-2-benzimidazolinone; Casein Kinase II Inhibitor XII CAS Number: 577779-57-8 Molecular Formula: C₇H₂Br₄N₂O Bioactivity: Potent, cell-permeable inhibitor of Casein Kinase 2 (CK2).[1][2][3][4] Hazard Classification: Bioactive / Irritant. Warning: The full toxicological properties of this specific halogenated benzimidazole have not been exhaustively investigated.[2] As a cell-permeable kinase inhibitor, it must be treated as a potential reproductive toxin and systemic health hazard.[1][2][5]

        Part 1: Personal Protective Equipment (PPE) Matrix

        Do not rely on standard "lab basics." This compound is a halogenated organic solid with high biological activity.[2][5]

        Zone Equipment Specification / Standard Rationale
        Hand Protection Double Nitrile Gloves Outer: Nitrile (min 5 mil).[1][2] Inner: Nitrile (min 3 mil).[2] Change frequency: Every 2 hours or immediately upon splash.Halogenated organics can permeate standard latex.[5] Double gloving provides a breakthrough buffer for DMSO solutions (the primary solvent).[2][5]
        Eye Protection Chemical Safety Goggles ANSI Z87.1 (Impact & Splash rated).[2]Fine crystalline dust can bypass standard safety glasses.[2][5] Goggles seal the ocular cavity against dust and solvent micro-splashes.[2][5]
        Respiratory N95 / P100 Mask NIOSH-approved N95 (minimum) or P100 particulate respirator.[2][5]Required if weighing outside a fume hood (not recommended).[2][5] Prevents inhalation of bioactive dust.[2][5][6]
        Body Defense Lab Coat + Tyvek Sleeves High-neck, long-sleeve cotton/poly blend.[1][2][5] Disposable Tyvek sleeves recommended for stock preparation.[2][5]Protects wrists/forearms (the most common exposure site) from dust accumulation and solvent wicking.[2][5]
        Part 2: Engineering Controls & Containment

        1. Primary Containment (Weighing & Solubilization):

        • Chemical Fume Hood: All open-vessel handling (weighing, transfer, solubilization) must occur within a certified fume hood operating at 80–100 fpm face velocity .[2]

        • Static Control: Brominated solids are often static-prone.[2][5] Use an anti-static gun or ionizer bar during weighing to prevent "flying dust."[2]

        2. Secondary Containment:

        • Perform all liquid handling over a chemically resistant spill tray (polypropylene or stainless steel).[2]

        • Line the work surface with plastic-backed absorbent pads (benchkote) to capture micro-droplets.[2][5]

        Part 3: Operational Protocols
        Protocol A: Safe Weighing & Stock Preparation

        Objective: Create a 20 mM Stock Solution in DMSO.

        • Preparation:

          • Calculate required volume.[5] (MW = ~449.7 g/mol ).[2][5]

          • Example: To make 1 mL of 20 mM stock, weigh 8.99 mg of TBBz.[2]

          • Pre-label a sterile, amber glass vial or polypropylene microtube (DMSO compatible).[2][5]

        • Weighing:

          • Place balance inside the fume hood if possible. If not, tare the vial, remove to weigh, and seal immediately.

          • Technique: Do not use a spatula directly into the stock bottle. Tap powder into a secondary weigh boat, then transfer.

        • Solubilization:

          • Add DMSO (Dimethyl Sulfoxide) .[2] Avoid Ethanol if long-term storage is required (evaporation risk).[2][5]

          • Vortex vigorously for 30–60 seconds. TBBz is hydrophobic; verify complete dissolution (solution should be clear/yellowish).[2][5]

          • Aliquot: Immediately split into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

        • Storage:

          • Store at -20°C .

          • Protect from light (amber vials or foil wrap).[2][5]

        Protocol B: Spill Response (Solid vs. Liquid)

        Scenario 1: Dry Powder Spill

        • Isolate: Evacuate immediate area.

        • PPE: Don N95 respirator and double gloves.[5]

        • Cleanup: Do NOT sweep (creates dust).[2] Cover with wet paper towels (water or ethanol) to dampen the powder.[2][5]

        • Removal: Wipe up the damp paste and place in a hazardous waste bag.[5]

        Scenario 2: Liquid Spill (DMSO Solution)

        • Absorb: Cover immediately with vermiculite or absorbent pads.[5] DMSO penetrates skin rapidly, carrying the inhibitor with it.[5]

        • Decontaminate: Wash the surface with 10% detergent solution, followed by water.[2][5]

        • Disposal: Collect all absorbents as Halogenated Organic Waste .

        Part 4: Waste Disposal & Decontamination

        Waste Stream Categorization:

        • Stream: Halogenated Organic Waste (due to 4x Bromine atoms).[2]

        • Labeling: Must clearly state "Contains Halogenated Organics" and "Bioactive Kinase Inhibitor."[2]

        Decontamination of Glassware:

        • Rinse glassware with Acetone (collect rinsate as halogenated waste).[2][5]

        • Soak in a 10% bleach solution for 1 hour to degrade biological residues (optional, but good practice for bioactive agents).[2][5]

        • Wash with Alconox/detergent and water.[2][5]

        Part 5: Workflow Visualization

        The following diagram illustrates the decision logic for handling TBBz, emphasizing the critical "State of Matter" safety checks.

        TBBz_Handling_WorkflowStartSTART: TBBz HandlingStateCheckDetermine StateStart->StateCheckSolidSolid (Powder)StateCheck->SolidStock PowderLiquidLiquid (DMSO Stock)StateCheck->LiquidPre-dissolvedWeighingWeighing Protocol(Fume Hood + Static Control)Solid->WeighingUse Anti-static GunWasteDisposal:Halogenated Organic StreamSolid->WasteSpill (Wet Wipe Method)DilutionDilution for Assay(Aqueous Buffer < 1% DMSO)Liquid->DilutionExperimental UseLiquid->WasteSpill (Absorbent Pads)SolubilizationSolubilization(100% DMSO preferred)Weighing->SolubilizationAdd SolventSolubilization->LiquidDilution->WastePost-Experiment

        Caption: Operational workflow for TBBz handling, distinguishing between solid powder risks (inhalation) and liquid solvent risks (skin absorption).

        References
        • PubChem. (n.d.).[2][5] 4,5,6,7-Tetrabromobenzimidazole (Compound Summary).[2][5][3][4][7] National Library of Medicine.[5] Retrieved from [Link][2][5]

        • Pagano, M. A., et al. (2004).[2][5][4] Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole.[2][5][4] Journal of Medicinal Chemistry, 47(25), 6239–6247.[2][5] Retrieved from [Link]

        • Zien, P., et al. (2005).[2][5][8] Tetrabromobenzotriazole (TBBt) and tetrabromobenzimidazole (TBBz) as selective inhibitors of protein kinase CK2.[2][5] Biochimica et Biophysica Acta, 1754(1-2), 271–280.[2][5] Retrieved from [Link]

        ×

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